molecular formula C5H11NO2 B054394 Isoamyl nitrite-15N CAS No. 120670-20-4

Isoamyl nitrite-15N

Cat. No.: B054394
CAS No.: 120670-20-4
M. Wt: 118.14 g/mol
InChI Key: OWFXIOWLTKNBAP-PTQBSOBMSA-N
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Description

Isoamyl nitrite-15N is a stable isotope-labeled analog of isoamyl nitrite, where the nitrite group is enriched with the 15N isotope. This compound is a potent source of nitric oxide (NO), serving as a valuable research tool in biochemical and pharmacological studies. Its primary research value lies in its use as an internal standard in mass spectrometry and quantitative analytical methods, such as GC-MS and LC-MS, enabling precise quantification of unlabeled isoamyl nitrite and its metabolites in complex biological matrices with high accuracy and sensitivity. The 15N label allows researchers to trace the metabolic fate of the nitrite moiety, facilitating studies on the in vivo and in vitro metabolism, pharmacokinetics, and biodistribution of nitrite-based vasodilators. Mechanistically, isoamyl nitrite functions as a fast-acting NO donor. Upon administration, it is metabolized to release nitric oxide, which activates soluble guanylyl cyclase (sGC). This activation increases intracellular cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation. Researchers utilize this compound to investigate NO-signaling pathways, vascular physiology, and pathophysiological conditions involving endothelial dysfunction. It is also employed in the study of hemoglobin chemistry, particularly in the investigation of methemoglobin formation. This reagent is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFXIOWLTKNBAP-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCO[15N]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480167
Record name Isoamyl nitrite-15N
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120670-20-4
Record name Isoamyl nitrite-15N
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120670-20-4
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Isoamyl Nitrite-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹⁵N Labeling in Isoamyl Nitrite Chemistry

Isoamyl nitrite, systematically named 3-methylbutyl nitrite, is an alkyl ester of nitrous acid with the chemical formula C₅H₁₁NO₂.[1][2][3] The isotopically labeled variant, Isoamyl nitrite-¹⁵N ((CH₃)₂CHCH₂CH₂O¹⁵NO), incorporates the stable, non-radioactive heavy isotope of nitrogen, ¹⁵N, in place of the naturally abundant ¹⁴N. This substitution is the cornerstone of its utility in advanced scientific research.

The ¹⁵N nucleus possesses a nuclear spin of ½, which makes it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, producing sharp, well-resolved signals without the quadrupolar broadening issues associated with the spin-1 ¹⁴N nucleus.[4] This property, combined with the one-mass-unit increase, allows researchers to precisely track the nitrogen atom through complex chemical reactions and biological pathways using NMR and Mass Spectrometry (MS).[5][6] Consequently, Isoamyl nitrite-¹⁵N serves as an invaluable tracer in mechanistic studies, metabolic research, and the development of novel therapeutics.[5][6][7][8]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of Isoamyl nitrite-¹⁵N, offering field-proven insights and detailed protocols for its application.

Physicochemical and Spectroscopic Properties

The fundamental properties of Isoamyl nitrite-¹⁵N are critical for its handling, application, and analysis. The incorporation of the ¹⁵N isotope results in a distinct mass shift, which is fundamental to its utility as a tracer.

PropertyValueSource(s)
Linear Formula (CH₃)₂CHCH₂CH₂O¹⁵NO
Molecular Weight 118.14 g/mol
CAS Number 120670-20-4
Appearance Clear, light yellowish liquid[2][9]
Odor Penetrating, somewhat fruity[1][2][10]
Boiling Point 99 °C (lit.)[11]
Density 0.879 g/mL at 25 °C (lit.)[11]
Refractive Index n20/D 1.386 (lit.)[11]
Solubility Miscible with ethanol and diethyl ether; practically insoluble in water.[12]
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity ≥97%
Mass Shift M+1 compared to unlabeled isoamyl nitrite[11]

Synthesis and Purification

The synthesis of Isoamyl nitrite-¹⁵N follows the general principle of esterification, reacting isoamyl alcohol with a ¹⁵N-labeled nitrite source in an acidic environment.[1][10][13] The key to producing the labeled compound is the use of an isotopically enriched precursor, typically Sodium Nitrite-¹⁵N (Na¹⁵NO₂).

Synthetic Workflow

The reaction proceeds via the protonation of the nitrite ion to form nitrous acid (HO¹⁵NO), which then reacts with the alcohol. The workflow involves careful control of temperature to prevent decomposition and side reactions.

SynthesisWorkflow cluster_reactants Reactants cluster_workup Purification isoamyl_alcohol Isoamyl Alcohol reaction_vessel Reaction Vessel (Cooled to 0-5 °C) isoamyl_alcohol->reaction_vessel na15no2 Sodium Nitrite-¹⁵N na15no2->reaction_vessel acid Sulfuric Acid (conc.) acid->reaction_vessel Slow, dropwise addition workup 1. Aqueous Wash (remove acid/salts) reaction_vessel->workup Reaction Mixture drying 2. Drying (e.g., MgSO₄) workup->drying distillation 3. Vacuum Distillation drying->distillation final_product Isoamyl Nitrite-¹⁵N distillation->final_product Purified Product

Fig. 1: General workflow for the synthesis of Isoamyl Nitrite-¹⁵N.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for alkyl nitrite synthesis.[14][15] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Charging Reactants: To the flask, add isoamyl alcohol (1.0 eq) and an aqueous solution of Sodium Nitrite-¹⁵N (1.1 eq). Begin vigorous stirring.

  • Acid Addition: Cool the stirred mixture to 0 °C. Slowly add concentrated sulfuric acid (0.55 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition and low temperature prevent the exothermic reaction from causing runaway decomposition of the product and the formation of nitrogen oxide gases.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The oily, less dense product layer will separate on top.

  • Washing: Carefully separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine. This self-validating step ensures that impurities that could catalyze decomposition are removed.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Purify the crude product by vacuum distillation to yield pure Isoamyl nitrite-¹⁵N. The reduced pressure allows distillation at a lower temperature, minimizing thermal decomposition.

Chemical Reactivity and Stability

Core Reactivity: A Source of the Nitrosonium Ion

The chemical behavior of alkyl nitrites is dominated by the reactivity of the nitrite group. Under acidic conditions, they are effective nitrosating agents, serving as a source for the electrophilic nitrosonium ion (NO⁺).[1][16] This reactivity is central to their use in organic synthesis, such as in the Sandmeyer reaction for converting aryl amines to aryl halides.[17]

NitrosationMechanism IAN R-O-¹⁵N=O (Isoamyl Nitrite-¹⁵N) Protonated_IAN R-O(H)-¹⁵N=O⁺ IAN->Protonated_IAN + H⁺ H_plus H⁺ Protonated_IAN->IAN - H⁺ ROH R-OH (Isoamyl Alcohol) Protonated_IAN->ROH Cleavage NO_plus ¹⁵N=O⁺ (Nitrosonium Ion) Protonated_IAN->NO_plus Cleavage Nitrosamine R'₂N-¹⁵N=O (¹⁵N-Labeled Product) NO_plus->Nitrosamine + R'₂NH - H⁺ Amine R'₂NH (Substrate)

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Isoamyl Nitrite-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Isoamyl nitrite-¹⁵N. The strategic incorporation of the stable, NMR-active ¹⁵N isotope into the nitrite functional group transforms this well-known vasodilator and chemical reagent into a powerful tool for advanced research. This document is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key procedural choices. We detail a robust synthetic route starting from commercially available ¹⁵N-labeled sodium nitrite and isoamyl alcohol. Furthermore, we present a multi-technique analytical workflow, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, to provide an unambiguous validation of isotopic incorporation, chemical identity, and purity. This guide serves as a self-validating system, ensuring that researchers can confidently produce and verify Isoamyl nitrite-¹⁵N for applications in mechanistic studies, metabolic tracing, and quantitative proteomics.

Introduction

The Significance of Isoamyl Nitrite

Isoamyl nitrite, a nitrite ester of isoamyl alcohol with the chemical formula C₅H₁₁NO₂, is a compound of significant interest in both medicine and synthetic chemistry.[1][2] Medically, it is recognized as a potent vasodilator, historically used to treat angina and as an antidote for cyanide poisoning.[3][4] Its bioactivity stems from the release of nitric oxide (NO), a key signaling molecule that relaxes involuntary muscles, leading to the expansion of blood vessels.[1] In the realm of organic synthesis, isoamyl nitrite serves as a versatile reagent, notably in modifications of the Sandmeyer reaction for the diazotization of aromatic amines.[1][3]

The Power of Isotopic Labeling with ¹⁵N

Isotopic labeling involves the selective replacement of an atom in a molecule with one of its isotopes.[5] While the most abundant isotope of nitrogen is ¹⁴N (99.64%), its nuclear spin of 1 results in a quadrupole moment, which causes significant line broadening in NMR spectroscopy, often rendering signals undetectable.[6] In contrast, the stable isotope ¹⁵N possesses a nuclear spin of 1/2.[6][7] This fundamental property makes it ideal for NMR studies, yielding sharp, well-resolved peaks that provide detailed insights into molecular structure, bonding environments, and conformational dynamics.[7]

By synthesizing Isoamyl nitrite-¹⁵N, we create a molecule that can be precisely tracked and analyzed in complex biological or chemical systems. This enables:

  • Mechanistic Elucidation: Tracing the fate of the nitrogen atom through reaction pathways.[8]

  • Metabolic Studies: Following the biotransformation of the molecule in vivo.[5][9]

  • Advanced Structural Analysis: Utilizing ¹⁵N NMR and other spectroscopic techniques to confirm molecular structure with high fidelity.[7]

Scope of this Guide

This guide provides a complete workflow, from precursor selection to final product validation. It is structured to empower researchers to not only execute the synthesis but also to understand the critical parameters that ensure success and to independently verify the outcome through a suite of rigorous analytical techniques.

Synthesis of Isoamyl Nitrite-¹⁵N

Underlying Principle: Acid-Catalyzed ¹⁵N-Nitrosation

The synthesis of alkyl nitrites is a classic esterification reaction.[1][3][10] The core of this process is the reaction of an alcohol with nitrous acid (HONO). Since nitrous acid is unstable, it is generated in situ. In our ¹⁵N-labeled synthesis, we react isotopically enriched sodium nitrite (Na¹⁵NO₂) with a strong acid, such as sulfuric acid, to produce ¹⁵N-labeled nitrous acid (HO¹⁵NO). This reactive species then rapidly esterifies isoamyl alcohol to yield the desired product, Isoamyl nitrite-¹⁵N.

The reaction proceeds as follows:

2 Na¹⁵NO₂ + H₂SO₄ → 2 HO¹⁵NO + Na₂SO₄ (CH₃)₂CHCH₂CH₂OH + HO¹⁵NO → (CH₃)₂CHCH₂CH₂O¹⁵NO + H₂O

Controlling the temperature is paramount. The reaction is performed at low temperatures (near 0 °C) to prevent the disproportionation of the unstable nitrous acid and to minimize the volatilization of the final product.[11]

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
Isoamyl alcohol (3-methyl-1-butanol)≥98%Standard chemical supplierEnsure dryness.
Sodium Nitrite-¹⁵N98 atom % ¹⁵NCambridge Isotope Laboratories, Inc.[12]The key isotopic precursor.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Standard chemical supplierHandle with extreme care.
Deionized WaterHigh PurityLaboratory supplyFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated solutionLaboratory preparedFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard chemical supplierFor drying.
Equipment
Round-bottom flask with stir barSized appropriately.
Dropping funnelFor slow acid addition.
Ice bathFor temperature control.
Separatory funnelFor extraction/washing.
Distillation apparatusFor final purification.
Detailed Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 58.8 g (0.67 mol) of isoamyl alcohol and a solution of 50 g (0.71 mol) of Sodium Nitrite-¹⁵N dissolved in 125 mL of deionized water.

  • Cooling: Place the flask in a large ice-water bath and stir vigorously. Allow the mixture to cool to 0-5 °C. Vigorous stirring is essential to create an emulsion and ensure efficient contact between the aqueous and organic phases.[11]

  • Acid Addition: While maintaining the temperature below 10 °C, add 28 mL of concentrated sulfuric acid dropwise from a dropping funnel over a period of 45-60 minutes.[11] The slow addition and strict temperature control are critical to prevent runaway reactions and decomposition. The solution will turn a yellowish color as the Isoamyl nitrite-¹⁵N forms.

  • Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. The crude, oily, yellow Isoamyl nitrite-¹⁵N will form the upper layer due to its lower density.[3] Allow the layers to fully separate and drain off the lower aqueous layer.

  • Washing and Neutralization: Wash the organic layer sequentially with:

    • 100 mL of cold deionized water.

    • 100 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid).

    • Another 100 mL of cold deionized water.

    • Expert Insight: The washing steps are crucial for removing unreacted starting materials and acidic byproducts, which could catalyze the decomposition of the final product.

  • Drying: Transfer the washed organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl gently and let it stand for 15-20 minutes.

  • Purification by Distillation: Carefully decant or filter the dried liquid away from the drying agent into a distillation flask. Purify the crude product by distillation, collecting the fraction that boils between 97-100 °C.[11] The final product should be a clear, pale-yellow liquid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents Isoamyl Alcohol + Na¹⁵NO₂ Solution reaction_vessel Cool to 0-5°C reagents->reaction_vessel acid_addition Dropwise H₂SO₄ Addition (<10°C) reaction_vessel->acid_addition stir Stir 30 min acid_addition->stir separation Phase Separation stir->separation Transfer wash_h2o1 Wash with H₂O separation->wash_h2o1 wash_nahco3 Wash with NaHCO₃ wash_h2o1->wash_nahco3 wash_h2o2 Wash with H₂O wash_nahco3->wash_h2o2 drying Dry (MgSO₄) wash_h2o2->drying distillation Distillation (97-100°C) drying->distillation final_product Pure Isoamyl Nitrite-¹⁵N distillation->final_product Collect Fraction

Caption: Workflow for the synthesis and purification of Isoamyl nitrite-¹⁵N.

Comprehensive Characterization

The Imperative of Multi-technique Validation
Mass Spectrometry (MS): Confirming the M+1 Mass Shift
  • Principle: Mass spectrometry is the most direct method to confirm successful ¹⁵N incorporation. The substitution of a ¹⁴N atom (atomic mass ≈ 14.003) with a ¹⁵N atom (atomic mass ≈ 15.000) results in a nominal mass increase of 1 Dalton for any fragment containing the nitrogen atom.

  • Protocol: The purified product is diluted in a suitable solvent (e.g., methanol) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI).

  • Expected Data & Interpretation: The key diagnostic is the molecular ion peak ([M]⁺).

CompoundFormulaMolecular Weight ( g/mol )Expected [M]⁺ (m/z)
Isoamyl nitrite (unlabeled)C₅H₁₁¹⁴NO₂117.15[2]117
Isoamyl nitrite-¹⁵NC₅H₁₁¹⁵NO₂118.14[13]118

The mass spectrum of the synthesized product must show a base peak or molecular ion at m/z = 118. The absence of a significant peak at m/z = 117 confirms high isotopic purity. Key fragments containing the nitrite group, such as [O¹⁵NO]⁺ at m/z 47 (vs. 46 for unlabeled), will also be shifted.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
  • Principle: NMR provides definitive structural information. While ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁵N NMR directly probes the labeled site, offering conclusive evidence of the nitrite ester's identity.

  • Protocol: A sample is prepared by dissolving ~10-20 mg of the purified product in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁵N spectra are acquired.

  • Expected Data & Interpretation:

    • ¹H NMR: The spectrum will be consistent with the isoamyl group structure. Expected signals include a doublet for the two methyl groups, a multiplet for the adjacent CH, a triplet for the CH₂, and a triplet for the O-CH₂ group.[2][16]

    • ¹³C NMR: The spectrum will show four distinct signals corresponding to the four unique carbon environments in the isoamyl backbone.

    • ¹⁵N NMR: This is the crucial experiment. ¹⁵N chemical shifts are sensitive to the electronic environment.[7] For alkyl nitrites, the ¹⁵N signal is expected to appear in a characteristic downfield region, distinct from other nitrogen-containing functional groups.[6] The presence of a single, sharp peak in the expected region confirms the formation of the ¹⁵N-labeled nitrite ester.

Infrared (IR) Spectroscopy: Observing the Isotopic Shift
  • Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. By increasing the mass of the nitrogen atom from ¹⁴N to ¹⁵N, we expect a predictable decrease (redshift) in the frequency of vibrations involving that atom.

  • Protocol: A drop of the neat liquid is placed between two KBr or NaCl salt plates, and the spectrum is recorded using an FTIR spectrometer.

  • Expected Data & Interpretation: Alkyl nitrites display two characteristic N=O stretching bands due to the presence of syn and anti rotational isomers.[17][18] The heavier ¹⁵N isotope will cause these bands, as well as the N-O stretch, to shift to lower wavenumbers.

Vibrational ModeUnlabeled (¹⁴N) Wavenumber (cm⁻¹)Expected ¹⁵N-Labeled Wavenumber (cm⁻¹)
N=O stretch (anti)~1665[17][18]Lower (e.g., ~1630-1640)
N=O stretch (syn)~1620[17][18]Lower (e.g., ~1590-1600)
O-N stretch~780[17]Lower (e.g., ~760-770)

Observing these shifts provides strong, independent confirmation of successful isotopic labeling.

Visualization of the Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques cluster_validation Validation Points start Synthesized Product ms GC-MS start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) start->nmr ir FTIR Spectroscopy start->ir ms_confirm Confirm M+1 (m/z = 118) ms->ms_confirm nmr_confirm Confirm Isoamyl Scaffold + ¹⁵N Chemical Shift nmr->nmr_confirm ir_confirm Observe Isotopic Frequency Shift ir->ir_confirm conclusion Structurally Confirmed Isoamyl Nitrite-¹⁵N ms_confirm->conclusion nmr_confirm->conclusion ir_confirm->conclusion

Caption: Multi-technique workflow for the validation of Isoamyl nitrite-¹⁵N.

Safety, Handling, and Storage

  • Hazards: Isoamyl nitrite is a highly flammable liquid and its vapors can form explosive mixtures with air.[19] It is also toxic if inhaled or ingested. The precursor, concentrated sulfuric acid, is extremely corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Handling: Due to its volatility, handle the compound in cooled vessels where possible. Avoid contact with oxidizing and reducing agents.

  • Storage: Isoamyl nitrite is sensitive to light and air, which can cause decomposition.[19] Store the purified product in an amber glass bottle with a tight-fitting cap, preferably under an inert atmosphere (e.g., argon or nitrogen), and keep it in a cool, dark, and flammable-liquids-rated cabinet.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of Isoamyl nitrite-¹⁵N. By following the step-by-step protocols for synthesis and purification, researchers can obtain a high-purity product. The true strength of this guide lies in its emphasis on a rigorous, multi-technique characterization workflow. The combined application of mass spectrometry, multinuclear NMR, and infrared spectroscopy provides a self-validating system that delivers unambiguous confirmation of the target structure and successful isotopic enrichment. The resulting high-fidelity Isoamyl nitrite-¹⁵N is an invaluable tool, ready for deployment in sophisticated research applications across chemistry, biology, and medicine.

References

  • Kurz, M. E., Witherspoon, J. R., Savage, S., & Johns, S. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Journal of Forensic Sciences, 37(6), 1662-1672. [Link]

  • Wikipedia. (n.d.). Amyl nitrite. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of isoamyl nitrite. Retrieved from [Link]

  • ASTM International. (n.d.). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). In-Depth Headspace GC/MS Analysis of Alkyl Nitrites. Retrieved from [Link]

  • Bionity.com. (n.d.). Amyl nitrite. Retrieved from [Link]

  • Tao, Y. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Isotopes.com. [Link]

  • Google Patents. (n.d.). CN111039789A - Synthesis method of isoamyl nitrite.
  • National Center for Biotechnology Information. (n.d.). Isoamyl Nitrite. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst. [Link]

  • Semantic Scholar. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). Advanced spectroscopic analysis and 15 N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Retrieved from [Link]

  • ORBi. (n.d.). Some Remarks on the Spectra of Nitrites and Nitrosamines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous Measurement of [15N]nitrate and [15N]nitrite Enrichment and Concentration in Urine by Gas Chromatography Mass Spectrometry as Pentafluorobenzyl Derivatives. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Retrieved from [Link]

  • American Chemical Society. (2024). Isoamyl nitrite. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved from [Link]

Sources

An In-depth Technical Guide to Isoamyl Nitrite-¹⁵N: Synthesis, Characterization, and Application as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl nitrite-¹⁵N is a crucial tool in the field of biomedical research, particularly in studies involving the signaling molecule nitric oxide (NO). As an isotopically labeled version of isoamyl nitrite, it serves as a potent vasodilator and a clean source of ¹⁵N-labeled nitric oxide, allowing researchers to unambiguously track the fate of exogenously supplied NO in complex biological systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization data, and a practical workflow for its application in studying NO signaling pathways.

Core Properties of Isoamyl Nitrite-¹⁵N

A foundational understanding of the physicochemical properties of Isoamyl nitrite-¹⁵N is essential for its effective use in a research setting. These properties dictate its handling, storage, and application in experimental designs.

PropertyValueSource(s)
CAS Number 120670-20-4[1][2]
Molecular Formula (CH₃)₂CHCH₂CH₂O¹⁵NO[1]
Molecular Weight 118.14 g/mol [1]
Appearance Clear, colorless to yellow liquid
Boiling Point 99 °C (lit.)[1][2][3]
Density 0.879 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index n20/D 1.386 (lit.)[1][2]
Isotopic Purity Typically ≥98 atom % ¹⁵N[1][2]

Synthesis of Isoamyl Nitrite-¹⁵N

The synthesis of Isoamyl nitrite-¹⁵N is achieved through the esterification of isoamyl alcohol with ¹⁵N-labeled nitrous acid, which is generated in situ from sodium nitrite-¹⁵N and a strong acid. The ¹⁵N label is incorporated from the nitrite salt, which is the key starting material for isotopic enrichment.

Rationale Behind the Synthetic Approach

This method is a well-established procedure for creating alkyl nitrites.[4] The use of an in situ generated nitrous acid from an isotopically labeled precursor (Sodium nitrite-¹⁵N) is a cost-effective and efficient way to introduce the ¹⁵N atom into the final molecule. The reaction is performed at low temperatures to minimize the formation of volatile and toxic nitrogen oxide byproducts. Subsequent washing steps are crucial to remove unreacted acid and alcohol, ensuring the purity of the final product.

Experimental Protocol: Synthesis of Isoamyl Nitrite-¹⁵N

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Sodium nitrite-¹⁵N (Na¹⁵NO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite-¹⁵N in deionized water.

  • Cool the flask in an ice-salt bath to 0 °C with constant stirring.[5]

  • Separately, prepare a pre-chilled mixture of isoamyl alcohol and concentrated sulfuric acid.

  • Slowly add the acidic alcohol mixture dropwise to the stirred sodium nitrite-¹⁵N solution via the dropping funnel.[6] It is critical to maintain the reaction temperature below 10°C to prevent the formation of nitrogen oxide byproducts.[6]

  • After the addition is complete, continue stirring the mixture at low temperature for an additional 30-60 minutes.

  • Transfer the reaction mixture to a separatory funnel. The less dense Isoamyl nitrite-¹⁵N will form the upper organic layer.

  • Separate the organic layer and wash it sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize and remove any residual acid.[5]

  • Dry the organic layer over anhydrous sodium sulfate.

  • For higher purity, the product can be distilled under reduced pressure.[5]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Na15NO2 Sodium Nitrite-¹⁵N In_Situ In situ generation of H¹⁵NO₂ Na15NO2->In_Situ Isoamyl_Alcohol Isoamyl Alcohol Low_Temp 0-10 °C Isoamyl_Alcohol->Low_Temp H2SO4 Sulfuric Acid H2SO4->In_Situ In_Situ->Low_Temp reacts with Separation Phase Separation Low_Temp->Separation Washing Washing (H₂O, NaHCO₃) Separation->Washing Drying Drying (Na₂SO₄) Washing->Drying Distillation Distillation (optional) Drying->Distillation Product Isoamyl Nitrite-¹⁵N Distillation->Product

Caption: Synthesis workflow for Isoamyl Nitrite-¹⁵N.

Spectroscopic Characterization

Accurate characterization of Isoamyl nitrite-¹⁵N is paramount for confirming its identity and purity before use in sensitive biological experiments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Isoamyl nitrite-¹⁵N is expected to be very similar to its unlabeled counterpart. The key signals and their approximate chemical shifts (in CDCl₃) are:

  • ~4.7 ppm (triplet): The two protons on the carbon adjacent to the oxygen (-CH₂-O¹⁵NO).

  • ~1.6-1.7 ppm (multiplet): The two protons on the adjacent methylene group (-CH₂-CH₂-).

  • ~1.5 ppm (multiplet): The single proton on the methine group (-CH(CH₃)₂).

  • ~0.95 ppm (doublet): The six protons of the two equivalent methyl groups (-CH(CH₃)₂).

Note on ¹⁵N Coupling: Due to the presence of the ¹⁵N nucleus (spin I=1/2), subtle long-range couplings to the protons on the adjacent carbon may be observable, leading to slight broadening or splitting of the triplet at ~4.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon fingerprint of the molecule. The expected chemical shifts are:

  • ~75 ppm: Carbon attached to the oxygen (-CH₂-O¹⁵NO).

  • ~37 ppm: Methylene carbon (-CH₂-CH₂-).

  • ~25 ppm: Methine carbon (-CH(CH₃)₂).

  • ~22 ppm: Methyl carbons (-CH(CH₃)₂).

Similar to ¹H NMR, two-bond coupling between ¹⁵N and the adjacent carbon (~75 ppm) may be observed.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key technique for confirming the molecular weight and isotopic incorporation.

  • Molecular Ion (M⁺): For Isoamyl nitrite-¹⁵N, the molecular ion peak will appear at m/z = 118, which is one mass unit higher than the unlabeled compound (m/z = 117). This "M+1" shift is a direct confirmation of the successful incorporation of a single ¹⁵N atom.[1][2]

  • Fragmentation Pattern: The fragmentation pattern will be similar to unlabeled isoamyl nitrite, with major fragments corresponding to the loss of the nitroxy group and cleavage of the alkyl chain. Key fragments for unlabeled isoamyl nitrite include m/z values of 71, 70, 57, and 41.[7][8]

Mechanism of Action: A Controlled Nitric Oxide Donor

The primary utility of Isoamyl nitrite-¹⁵N in a research context is its ability to act as a precursor to ¹⁵N-labeled nitric oxide.

The NO/cGMP Signaling Pathway

Once introduced into a biological system, alkyl nitrites are metabolized to release nitric oxide.[6] This liberated NO then activates its primary downstream target, soluble guanylate cyclase (sGC).[6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The resulting increase in intracellular cGMP concentration initiates a cascade of downstream signaling events, leading to physiological responses such as smooth muscle relaxation and vasodilation.

G IAN Isoamyl Nitrite-¹⁵N NO ¹⁵NO IAN->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive binds & activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation / Vasodilation PKG->Relaxation leads to

Caption: The ¹⁵NO/cGMP signaling pathway.

Application in Research: Tracing NO with EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard for detecting and characterizing paramagnetic species like nitric oxide.[9] The use of Isoamyl nitrite-¹⁵N in conjunction with EPR allows for the unambiguous detection of exogenously derived NO.

Self-Validating System: The Power of the ¹⁵N Isotope

The key advantage of using Isoamyl nitrite-¹⁵N is its ability to create a self-validating experimental system. Naturally abundant nitrogen is almost entirely ¹⁴N, which has a nuclear spin of I=1. Nitric oxide containing ¹⁴N, when trapped, gives a characteristic triplet EPR signal. In contrast, ¹⁵N has a nuclear spin of I=1/2, and ¹⁵NO produces a distinct doublet signal. This difference allows researchers to definitively distinguish the NO generated from the administered Isoamyl nitrite-¹⁵N from any endogenously produced ¹⁴NO.

Experimental Workflow: EPR Spin Trapping of ¹⁵NO in Biological Samples

This protocol outlines a general procedure for detecting ¹⁵NO released from Isoamyl nitrite-¹⁵N in a biological sample, such as a cell suspension or tissue homogenate.

1. Preparation of the Spin Trap Complex:

  • A commonly used spin trap for NO is a complex of ferrous iron (Fe²⁺) and a dithiocarbamate ligand, such as N-methyl-D-glucamine dithiocarbamate (MGD).[10]

  • Prepare the Fe-MGD complex solution under anaerobic conditions to prevent oxidation of the ferrous iron. This is typically done by mixing freshly prepared solutions of ferrous sulfate and MGD in a 1:5 molar ratio in deoxygenated buffer.

2. Sample Preparation:

  • Prepare the biological sample (e.g., cultured cells, tissue homogenate) in a suitable buffer.

  • Incubate the sample with the prepared Fe-MGD spin trap complex.

3. Initiation of NO Release:

  • Add a known concentration of Isoamyl nitrite-¹⁵N to the sample mixture to initiate the release of ¹⁵NO. The final concentration will need to be optimized depending on the biological system.

4. EPR Measurement:

  • Transfer the sample to a quartz EPR flat cell or capillary tube.

  • Record the EPR spectrum at room temperature or, for increased signal stability, freeze the sample in liquid nitrogen and record the spectrum at 77K.

5. Data Analysis:

  • The resulting EPR spectrum should show a characteristic doublet signal, confirming the presence of the ¹⁵NO-Fe-MGD adduct.

  • The intensity of the doublet signal is proportional to the amount of ¹⁵NO trapped.

  • The absence of a significant triplet signal confirms that the detected NO is primarily derived from the exogenously added Isoamyl nitrite-¹⁵N.

Conclusion

Isoamyl nitrite-¹⁵N is an indispensable tool for researchers investigating the complex roles of nitric oxide in health and disease. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its function as an isotopically labeled NO donor make it ideal for creating robust, self-validating experimental systems. By leveraging the unique spectroscopic signature of ¹⁵NO in techniques like EPR, scientists can gain unambiguous insights into the kinetics, localization, and downstream effects of nitric oxide signaling, thereby advancing the development of novel therapeutic strategies targeting this critical pathway.

References

  • Naxys. (n.d.). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Retrieved from [Link]

  • Google Patents. (2020). CN111039789A - Synthesis method of isoamyl nitrite.
  • Pennington, J. C., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLoS One, 14(10), e0223501.
  • Google Patents. (2015). US8987496B1 - Point of use generation of amyl nitrite.
  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kleschyov, A. L., et al. (2007). Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide.
  • Komarov, A. M., & Wink, D. A. (2004). In vivo spin trapping of nitric oxide. Antioxidants & Redox Signaling, 6(3), 649-656.
  • Google Patents. (2015). US20150105474A1 - Isoamyl nitrite formulations.
  • YouTube. (2023). Alkyl (Amyl) Nitrite Synthesis. Retrieved from [Link]

  • Pisani, L., et al. (2019). Investigating alkyl nitrates as nitric oxide releasing precursors of multitarget acetylcholinesterase-monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 161, 133-146.
  • Hardy, M., & Tordo, P. (2013). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Antioxidants & Redox Signaling, 19(14), 1739-1750.
  • Kapil, V., et al. (2020). The Noncanonical Pathway for In Vivo Nitric Oxide Generation: The Nitrate-Nitrite-Nitric Oxide Pathway. Pharmacological Reviews, 72(3), 692-766.
  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. In NIST Chemistry WebBook. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The Noncanonical Pathway for In Vivo Nitric Oxide Generation: The Nitrate-Nitrite-Nitric Oxide Pathway. Retrieved from [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyl nitrite. Retrieved from [Link]

  • ResearchGate. (2007). Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Trapping of nitric oxide with NNO and EPR signal of the resulting iminyl nitroxide (INO). Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SLS. (n.d.). Isoamyl nitrite-¹⁵N, 98 atom %. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

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Isotopic purity and enrichment of Isoamyl nitrite-15N

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Isoamyl nitrite-¹⁵N

Introduction

Stable isotope labeling is a cornerstone of modern biomedical research, enabling the precise tracing of metabolic pathways and the quantification of molecules within complex biological systems.[1] Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope, is particularly valuable due to its role as a fundamental constituent of countless biomolecules.[2] By replacing the naturally abundant ¹⁴N (99.63% natural abundance) with ¹⁵N (0.37% natural abundance), researchers can distinguish and track labeled compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Isoamyl nitrite-¹⁵N, a ¹⁵N-labeled version of the vasodilator and anti-anginal agent, serves as a powerful tool in drug development and metabolic research.[4][5] Its applications include elucidating pharmacokinetic profiles, studying mechanisms of action, and investigating the role of nitrosation in drug metabolism.[6] The accuracy and reliability of such studies are fundamentally dependent on the isotopic and chemical purity of the labeled compound.

This guide provides a comprehensive technical overview of the synthesis, purification, and rigorous analytical characterization of Isoamyl nitrite-¹⁵N. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest standards of scientific integrity.

Synthesis and Purification of Isoamyl nitrite-¹⁵N

The synthesis of Isoamyl nitrite-¹⁵N is achieved via the esterification of isoamyl alcohol with an isotopically enriched nitrogen source, typically Sodium nitrite-¹⁵N.[5][7] The reaction must be carefully controlled to maximize yield and minimize the formation of impurities and hazardous byproducts.

Synthesis Rationale

The core of the synthesis is the reaction between an alcohol (isoamyl alcohol) and a source of nitrous acid, generated in situ from sodium nitrite and a strong acid.[8] Using ¹⁵N-labeled sodium nitrite ensures the incorporation of the heavy isotope into the final product. Temperature control is critical; the reaction is exothermic, and elevated temperatures can lead to the decomposition of nitrous acid and the formation of volatile, toxic nitrogen dioxide (NO₂) gas.[7] A subsequent aqueous workup removes unreacted starting materials and acidic catalysts, followed by distillation to yield the purified product.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Combine Isoamyl Alcohol & Na¹⁵NO₂ (98+ atom %) cool Cool Mixture to 0-5 °C in Ice Bath start->cool Step 1 add_acid Slow, Dropwise Addition of Concentrated Acid (e.g., H₂SO₄) with Vigorous Stirring cool->add_acid Step 2 react Maintain Temperature < 25 °C Continue Stirring for 30-60 min add_acid->react Step 3 quench Quench with Cold Water react->quench Step 4 separate Transfer to Separatory Funnel Separate Organic Layer quench->separate Step 5 wash_bicarb Wash with Saturated NaHCO₃ Solution separate->wash_bicarb Step 6 wash_water Wash with Water wash_bicarb->wash_water Step 7 dry Dry Organic Layer over Anhydrous CaCl₂ or Na₂SO₄ wash_water->dry Step 8 distill Vacuum Distillation Collect 92-100 °C Fraction dry->distill Step 9 final_product Purified Isoamyl nitrite-¹⁵N distill->final_product Step 10 caption Synthesis and Purification Workflow for Isoamyl nitrite-¹⁵N

Caption: Synthesis and Purification Workflow for Isoamyl nitrite-¹⁵N.

Detailed Synthesis Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine isoamyl alcohol (1.0 eq) and a solution of Sodium nitrite-¹⁵N (≥98 atom % ¹⁵N, 1.2 eq) in water.[8]

  • Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred mixture to between 0 °C and 5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (0.8 eq) dropwise via the dropping funnel over 30-60 minutes.[8] Causality: A slow addition rate is crucial to dissipate the heat generated and prevent the temperature from exceeding 25 °C, which would favor decomposition and NO₂ formation.[7]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The formation of a yellowish, low-density upper layer of crude isoamyl nitrite should be visible.[5]

  • Workup: Transfer the reaction mixture to a separatory funnel. Remove the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Cold water (2x volume) to remove the bulk of the acid and salts.

    • Saturated sodium bicarbonate solution (2x volume) to neutralize any remaining acid.[7]

    • Water (2x volume) to remove residual bicarbonate.

  • Drying: Dry the washed organic layer over anhydrous calcium chloride for 15-20 minutes.[8]

  • Purification: Filter the dried product and purify by distillation. Collect the fraction boiling between 92-100 °C.[8][9] The final product should be a clear, light-yellow liquid.[10]

Analytical Characterization: A Self-Validating System

A multi-pronged analytical approach is required to unequivocally determine the chemical purity, isotopic enrichment, and structural integrity of the synthesized Isoamyl nitrite-¹⁵N. The combination of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system.

Analytical_Workflow cluster_gc Chromatographic Purity cluster_ms Isotopic Enrichment & Identity cluster_nmr Structural Confirmation sample Synthesized Isoamyl nitrite-¹⁵N gc_fid Gas Chromatography- Flame Ionization Detector (GC-FID) sample->gc_fid gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gc_ms nmr ¹H and ¹⁵N NMR Spectroscopy sample->nmr purity_result Result: Chemical Purity (%) gc_fid->purity_result final_report Certificate of Analysis purity_result->final_report ms_result Results: 1. Molecular Weight Confirmation 2. Isotopic Enrichment (Atom % ¹⁵N) gc_ms->ms_result ms_result->final_report nmr_result Results: 1. Structural Verification 2. Confirmation of ¹⁵N Label Position nmr->nmr_result nmr_result->final_report caption Integrated Analytical Workflow for Characterization

Caption: Integrated Analytical Workflow for Characterization.

Chemical Purity by Gas Chromatography (GC-FID)

GC with Flame Ionization Detection (GC-FID) is the gold standard for assessing the chemical purity of volatile compounds like isoamyl nitrite.[11][12]

  • Rationale: This technique separates volatile components in a sample. The FID detector provides a response proportional to the mass of carbon, allowing for accurate quantification of the main component relative to any impurities (e.g., residual isoamyl alcohol).

  • Protocol:

    • Sample Preparation: Prepare a 1% (v/v) solution of Isoamyl nitrite-¹⁵N in a suitable solvent like chloroform or dichloromethane.

    • Injection: Inject 1 µL of the sample into the GC.

    • Analysis: Run the analysis under the conditions specified in the table below.

    • Purity Calculation: Determine purity using the area percent method from the resulting chromatogram. Chemical Purity (%) = (Area of Isoamyl Nitrite Peak / Total Area of All Peaks) × 100.

ParameterRecommended Setting
GC System Agilent 8890 or equivalent with FID
Column Rtx-BAC2 or similar (30 m x 0.32 mm, 1.8 µm)[11]
Inlet Temperature 200 °C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium, constant flow (e.g., 1.5 mL/min)
Oven Program Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C, hold for 5 min.[11]
Detector Temp 250 °C
Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most direct method for determining isotopic enrichment.[13][14][15] It provides both the retention time for identity confirmation and the mass spectrum for assessing isotopic distribution.

  • Rationale: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). A ¹⁵N-labeled molecule will have a molecular weight that is one mass unit higher than its unlabeled counterpart. By comparing the relative intensities of the ¹⁴N (M+0) and ¹⁵N (M+1) molecular ions, the isotopic enrichment can be precisely calculated.[16]

  • Protocol:

    • Analysis: Use the same GC conditions as for the GC-FID analysis.

    • MS Acquisition: Acquire mass spectra in Electron Ionization (EI) mode over a scan range of m/z 35-150.

    • Data Interpretation:

      • Confirm the identity of the peak by its retention time and comparison of the fragmentation pattern to a reference spectrum of unlabeled isoamyl nitrite.[17]

      • Extract the mass spectrum for the isoamyl nitrite peak. The molecular ion for the unlabeled compound is at m/z 117, while the ¹⁵N-labeled compound is at m/z 118.[4]

      • Calculate the isotopic enrichment.

ParameterExpected Value/FragmentRationale
Molecular Weight (¹⁴N) 117.15 g/mol [4]Unlabeled isoamyl nitrite
Molecular Weight (¹⁵N) 118.14 g/mol Labeled isoamyl nitrite (M+1 shift)
Key EI Fragments (m/z) 71, 57, 43, 41[17]Characteristic fragments of the isoamyl group
Nitrite Fragment (¹⁵NO) 47 (¹⁵N=O)⁺Confirms presence of the ¹⁵N label
  • Calculation of Isotopic Enrichment: A general method involves comparing the measured isotope distribution with the theoretical distribution.[13][14] For a singly labeled compound, a simplified calculation is: Atom % ¹⁵N = [I(M+1)] / ([I(M+0)] + [I(M+1)]) × 100 Where I(M+1) is the intensity of the ¹⁵N-labeled molecular ion (m/z 118) and I(M+0) is the intensity of the residual ¹⁴N molecular ion (m/z 117). Trustworthiness: This calculation must be corrected for the natural abundance of ¹³C (~1.1%), which also contributes to the M+1 peak. A self-validating approach involves running an unlabeled (natural abundance) standard to determine the baseline M+1 intensity from ¹³C, which is then subtracted from the M+1 intensity of the labeled sample before calculating enrichment.[18]

Structural Verification by NMR Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the site of isotopic labeling.[1][18]

  • ¹H NMR Rationale: A ¹H NMR spectrum confirms the integrity of the isoamyl carbon skeleton. The spectrum should match that of an unlabeled standard, with characteristic peaks for the methyl, methylene, and methine protons.[19][20]

  • ¹⁵N NMR Rationale: Direct detection of the ¹⁵N nucleus provides unequivocal proof of successful labeling. The chemical shift of the ¹⁵N signal is characteristic of the nitrite functional group, confirming the label's position.[21]

  • Protocol:

    • Sample Preparation: Dissolve ~10-20 mg of Isoamyl nitrite-¹⁵N in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Acquisition: Acquire ¹H and ¹⁵N spectra on a spectrometer (≥400 MHz).

    • ¹⁵N NMR Parameters: Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, longer acquisition times are often necessary.[21]

      • Experiment: Direct ¹⁵N observe with ¹H decoupling.

      • Spectral Width: Centered on the expected nitrite region (~350-450 ppm relative to liquid NH₃).[21]

      • Number of Scans: 1024 or higher, depending on concentration.

Practical Considerations: Storage and Handling

Isoamyl nitrite is an unstable compound, sensitive to light, air, and moisture, which can accelerate its decomposition.[4][10][22]

  • Storage: Store Isoamyl nitrite-¹⁵N in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept refrigerated at 2-8 °C.[22]

  • Handling: Isoamyl nitrite is a flammable liquid and vapor.[23] It forms explosive mixtures with air.[10] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The successful application of Isoamyl nitrite-¹⁵N in advanced research hinges on a rigorous and multifaceted analytical characterization. The synthesis, while straightforward, requires careful control to ensure high purity. A self-validating analytical workflow combining GC-FID for chemical purity, GC-MS for isotopic enrichment, and NMR for structural verification is essential for generating a comprehensive and trustworthy certificate of analysis. By adhering to these protocols, researchers can ensure the quality of their labeled compound, leading to accurate and reproducible data in downstream applications, from metabolic tracing to advanced drug development studies.

References

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.[Link]

  • The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. CliniBiz.[Link]

  • Isoamyl Nitrite. PubChem, National Institutes of Health.[Link]

  • Isoamyl nitrite Safety Data Sheet. Valsynthese SA.[Link]

  • Sensitive Analysis of Alkyl Alcohols as Decomposition Products of Alkyl Nitrites in Human Whole Blood and Urine by Headspace. Journal of Analytical Toxicology.[Link]

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. CliniBiz.[Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate.[Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[Link]

  • Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI.[Link]

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  • Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam. PubMed.[Link]

  • Industrial plants for production of highly enriched nitrogen-15. IAEA-INIS.[Link]

  • Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. Semantic Scholar.[Link]

  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed.[Link]

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  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.[Link]

  • In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. ResearchGate.[Link]

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  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.[Link]

  • Chemical and isotopic studies of the Nitrox System for N¹⁵ enrichment. OSTI.GOV.[Link]

  • Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Nanalysis.[Link]

  • Alkyl (Amyl) Nitrite Synthesis. YouTube.[Link]

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Unraveling the Nitrogen Maze: A Technical Guide to the Applications of 15N-Labeled Compounds in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quiet Revolution of a Stable Isotope

In the intricate dance of life, nitrogen is a fundamental partner, forming the backbone of proteins, the genetic code in nucleic acids, and countless other metabolites essential for cellular function. Understanding the dynamic flow of nitrogen through metabolic networks is paramount to deciphering cellular physiology in both health and disease. For decades, researchers have sought methods to trace these pathways with precision and minimal perturbation. The advent of stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has quietly revolutionized our ability to map and quantify metabolic fluxes, offering a safe and powerful alternative to radioactive tracers.[1][2] This guide provides an in-depth exploration of the core applications, experimental methodologies, and data analysis workflows that leverage ¹⁵N-labeled compounds, designed for researchers, scientists, and drug development professionals at the forefront of metabolic research.

The Foundation: Why Nitrogen-15?

Nitrogen exists predominantly as the stable isotope ¹⁴N, with ¹⁵N accounting for a mere 0.366% of natural abundance.[3] This low natural abundance is the cornerstone of ¹⁵N's utility as a tracer. By introducing molecules enriched with ¹⁵N into a biological system, we can readily distinguish them from their endogenous, ¹⁴N-containing counterparts using mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

The key advantages of using ¹⁵N as a metabolic tracer are:

  • Non-Radioactive Stability: Unlike its radioactive counterparts, ¹⁵N is a stable isotope, posing no radiation risk to researchers or biological systems. This allows for longer and more complex experimental designs without the constraints of radioactive decay or safety concerns.[5]

  • Chemical Equivalence: The addition of a neutron in the ¹⁵N nucleus does not significantly alter the chemical properties of the labeled molecule. This ensures that ¹⁵N-labeled compounds behave identically to their natural counterparts in biochemical reactions, providing a true representation of metabolic pathways.

  • Versatility in Detection: ¹⁵N-labeled molecules can be detected and quantified by both MS and NMR, offering complementary analytical approaches to suit diverse research questions.[4]

The fundamental principle of a ¹⁵N labeling experiment is to replace the natural nitrogen source in a culture medium or diet with a ¹⁵N-enriched source. The organism's metabolic machinery then incorporates this "heavy" nitrogen into its biomolecules. By tracking the incorporation and flow of ¹⁵N, we can gain profound insights into a variety of metabolic processes.

Core Applications in Metabolic Research

The versatility of ¹⁵N labeling has led to its widespread adoption across numerous areas of metabolic research.

Quantitative Proteomics: Mapping the Proteome's Dynamics

One of the most powerful applications of ¹⁵N labeling is in quantitative proteomics, allowing for the precise measurement of protein synthesis, degradation, and turnover.[6][7]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):

SILAC is a widely used metabolic labeling technique in which cells are cultured in media containing either "light" (natural abundance) or "heavy" (¹⁵N and/or ¹³C-labeled) essential amino acids, typically arginine (Arg) and lysine (Lys).[5][8] After several cell doublings, the heavy amino acids are fully incorporated into the proteome of one cell population.[9] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[10]

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment & Lysis cluster_2 Sample Processing & Analysis Light Culture Light Culture Experiment Experiment Light Culture->Experiment Natural Abundance Amino Acids Heavy Culture Heavy Culture Heavy Culture->Experiment 15N-Labeled Amino Acids Combine Lysates Combine Lysates Experiment->Combine Lysates Protein Digestion Protein Digestion Combine Lysates->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein Quantification Protein Quantification Data Analysis->Protein Quantification Ratio of Heavy/Light Peptides

Uniform ¹⁵N Labeling for Whole-Proteome Analysis:

For organisms where SILAC is not feasible, such as in whole animal studies or with certain microorganisms, uniform ¹⁵N labeling provides a powerful alternative.[11] In this approach, the entire organism is grown on a diet or in a medium where the sole nitrogen source is ¹⁵N-enriched.[6] This results in the labeling of all nitrogen-containing biomolecules. A fully ¹⁵N-labeled proteome can then be used as an internal standard for quantitative comparisons with unlabeled samples.[6]

Metabolic Flux Analysis (MFA): Quantifying the Flow of Metabolism

Metabolic flux analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system.[12][13] By introducing a ¹⁵N-labeled substrate and measuring the distribution of the ¹⁵N isotope in downstream metabolites, MFA can provide a quantitative map of metabolic pathway activity.[14] This is particularly valuable for understanding how metabolic networks are rewired in response to genetic or environmental perturbations.

MFA_Workflow 15N-Labeled Substrate 15N-Labeled Substrate Cell Culture Cell Culture 15N-Labeled Substrate->Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction LC-MS or NMR Analysis LC-MS or NMR Analysis Metabolite Extraction->LC-MS or NMR Analysis Isotopomer Distribution Data Isotopomer Distribution Data LC-MS or NMR Analysis->Isotopomer Distribution Data Computational Modeling Computational Modeling Isotopomer Distribution Data->Computational Modeling Metabolic Flux Map Metabolic Flux Map Computational Modeling->Metabolic Flux Map

Nucleic Acid Metabolism: Tracing the Building Blocks of Life

¹⁵N-labeled precursors, such as ¹⁵N-labeled adenine, can be used to trace the synthesis and turnover of DNA and RNA.[15] This is crucial for studying DNA replication and repair, as well as the regulation of gene expression at the level of RNA synthesis and degradation. By tracking the incorporation of ¹⁵N into nucleosides and nucleotides, researchers can gain insights into the dynamics of nucleic acid metabolism in various biological contexts.

Drug Metabolism and Pharmacokinetics: Following a Drug's Journey

In drug development, understanding the metabolic fate of a drug candidate is critical. ¹⁵N labeling can be used to synthesize a labeled version of a drug molecule.[4] Administering this labeled drug allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high specificity, aiding in the identification of metabolites and the elucidation of metabolic pathways.

Experimental Design and Protocols: A Practical Guide

The success of any ¹⁵N labeling experiment hinges on meticulous experimental design and execution. The following sections provide detailed, step-by-step methodologies for key applications.

General ¹⁵N Metabolic Labeling and Metabolite Extraction in Mammalian Cells

This protocol provides a general framework for labeling adherent mammalian cells with a ¹⁵N source and extracting metabolites for mass spectrometry analysis.

Materials:

  • Mammalian cell line of interest

  • Culture medium deficient in the nitrogen source to be labeled (e.g., glutamine-free DMEM)

  • ¹⁵N-labeled nitrogen source (e.g., ¹⁵N₂-L-glutamine, >98% purity)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Dry ice or liquid nitrogen

Protocol:

  • Media Preparation: Prepare "light" and "heavy" culture media. The light medium is the standard culture medium. For the heavy medium, supplement the base medium (e.g., glutamine-free DMEM) with the ¹⁵N-labeled nitrogen source at the same concentration as the unlabeled source in the standard medium. Both media should be supplemented with dFBS.[16]

  • Cell Culture and Labeling: Culture cells in the "heavy" medium for a sufficient duration to achieve high levels of ¹⁵N incorporation. This typically requires at least 5-6 cell doublings.[5] A parallel culture in "light" medium serves as a control.

  • Metabolism Quenching: To halt metabolic activity and preserve the metabolic state of the cells, rapidly quench the cells. This can be achieved by aspirating the medium and immediately adding liquid nitrogen to the culture dish.[17]

  • Metabolite Extraction:

    • While the cells are still frozen, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[18]

    • Use a cell scraper to detach the cells into the methanol.[18]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.[18]

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Sample Preparation for LC-MS: The extracted metabolites can be dried down using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS analysis.

SILAC Protocol for Quantitative Proteomics

This protocol outlines the key steps for performing a SILAC experiment.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine and L-lysine

  • "Light" L-arginine and L-lysine

  • "Heavy" ¹⁵N and/or ¹³C-labeled L-arginine and L-lysine (e.g., ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell line of interest

Protocol:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the Arg/Lys-free base medium with either the light or heavy amino acids, respectively, along with dFBS.[9]

  • Cell Adaptation: Culture the cells in both light and heavy media for at least six population doublings to ensure near-complete incorporation of the labeled amino acids in the heavy-labeled population.[9][19] It is crucial to monitor cell growth and morphology to ensure that the heavy amino acids do not have a toxic effect.

  • Experimental Treatment: Once the cells are fully labeled, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the heavy-labeled cells and vehicle control to the light-labeled cells).

  • Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Quantify the protein concentration in both the light and heavy lysates. Mix equal amounts of protein from the light and heavy samples.[5]

  • Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease, typically trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Troubleshooting SILAC:

  • Incomplete Labeling: Ensure a sufficient number of cell doublings (at least 6) and use high-purity labeled amino acids.[9][19]

  • Arginine-to-Proline Conversion: Some cell lines can convert arginine to proline. This can be addressed by adding unlabeled proline to the medium or by using a cell line that does not exhibit this conversion.[19]

Data Analysis and Interpretation: From Raw Data to Biological Insights

The analysis of ¹⁵N labeling data requires specialized bioinformatics tools and a thorough understanding of the underlying principles.

Proteomics Data Analysis

The data analysis workflow for ¹⁵N-labeled proteomics experiments typically involves the following steps:

  • Peptide and Protein Identification: The raw MS/MS data is searched against a protein sequence database to identify the peptides and proteins present in the sample.[20]

  • Quantification: Software packages like MaxQuant or the Trans-Proteomic Pipeline (TPP) are used to identify the "light" and "heavy" peptide pairs and calculate their intensity ratios.[21]

  • Determination of Labeling Efficiency: It is crucial to determine the actual percentage of ¹⁵N incorporation, as incomplete labeling can affect the accuracy of quantification.[22][23] This can be done by analyzing the isotopic distribution of peptides from the labeled sample.

  • Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the experimental conditions.

Metabolomics and Metabolic Flux Analysis Data

The analysis of ¹⁵N-labeled metabolomics data involves:

  • Metabolite Identification: Metabolites are identified based on their mass-to-charge ratio (m/z) and retention time.

  • Isotopologue Distribution Analysis: The mass spectra are analyzed to determine the distribution of ¹⁵N isotopes within each metabolite. This provides information on the number of nitrogen atoms that have been replaced by ¹⁵N.

  • Metabolic Flux Calculation: For MFA, the isotopologue distribution data, along with a stoichiometric model of the metabolic network, are used as inputs for computational tools to calculate the flux through different metabolic pathways.[13][14]

Concluding Remarks: The Future of ¹⁵N in Metabolic Research

Nitrogen-15 labeled compounds have become an indispensable tool for dissecting the complexities of metabolic networks. From quantifying the dynamic proteome to mapping the intricate flow of metabolites, ¹⁵N labeling provides a level of detail that was previously unattainable. As analytical technologies continue to improve in sensitivity and resolution, and as computational tools for data analysis become more sophisticated, the applications of ¹⁵N in metabolic research will undoubtedly continue to expand, shedding further light on the fundamental processes of life and providing new avenues for the diagnosis and treatment of human diseases.

References

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Sources

Isoamyl Nitrite-¹⁵N as a Source of ¹⁵N-Labeled Nitric Oxide: Principles, Protocols, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Imperative for Isotopic Tracing in Nitric Oxide Research

Nitric oxide (•NO) is a pleiotropic signaling molecule of paramount importance in physiology and pathophysiology, regulating vascular tone, neurotransmission, and the immune response. However, its ephemeral nature—a half-life of mere seconds in biological systems—and its complex downstream metabolic pathways present significant challenges to its study. A fundamental question in •NO research is distinguishing the fate of endogenously produced •NO from exogenously supplied •NO, a critical need in the development of •NO-based therapeutics.

Stable isotope labeling provides a powerful solution to this challenge.[1] By enriching a molecule with a stable, non-radioactive isotope like nitrogen-15 (¹⁵N), which contains an additional neutron compared to the common ¹⁴N isotope, researchers can "tag" and trace the molecule and its metabolites through complex biological matrices.[2] This approach, coupled with sensitive analytical techniques like mass spectrometry and electron paramagnetic resonance spectroscopy, allows for the precise quantification of nitrogen flux and metabolic dynamics.[2][3]

This guide provides a comprehensive technical overview of isoamyl nitrite-¹⁵N, a volatile alkyl nitrite, as a reliable and convenient donor of ¹⁵N-labeled nitric oxide (•¹⁵NO). We will delve into the core principles of •¹⁵NO release, provide detailed experimental protocols for its application, and describe the state-of-the-art analytical methods for detecting its downstream products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of isotopic labeling to unravel the intricate biology of nitric oxide.

Section 1: The Donor Molecule: Isoamyl Nitrite-¹⁵N

Isoamyl nitrite (also known as isopentyl nitrite) is a nitrite ester that has long been recognized for its potent vasodilatory properties, which stem from its ability to release nitric oxide.[4][5] The ¹⁵N-labeled version, (CH₃)₂CHCH₂CH₂O¹⁵NO, serves as a chemically identical but mass-shifted tool for tracer studies.

Chemical Properties and Stability

A clear understanding of the donor's properties is foundational to its effective use. Isoamyl nitrite-¹⁵N is a volatile, yellowish liquid with a characteristic pungent odor.

PropertyValueSource
Chemical Formula (CH₃)₂CHCH₂CH₂O¹⁵NO[6]
Molecular Weight 118.14 g/mol (¹⁵N)
Isotopic Purity Typically ≥98 atom % ¹⁵N[6]
Boiling Point 99 °C (lit.)
Density 0.879 g/mL at 25 °C (lit.)
Stability Air and light-sensitive; unstable in the presence of base.[5][7]

Expert Insight: Due to its volatility and sensitivity to light and air, isoamyl nitrite-¹⁵N should be stored in a tightly sealed, amber-colored vial at refrigerated temperatures (2-8°C). For experimental use, fresh dilutions should be prepared in an appropriate solvent (e.g., ethanol or DMSO) immediately before application to minimize degradation.

Mechanism of •¹⁵NO Release

Unlike some other nitrovasodilators, the bioactivation of alkyl nitrites like isoamyl nitrite to release •NO is not primarily dependent on a specific enzymatic pathway. The release is understood to occur through chemical decomposition, particularly in the presence of thiol-containing compounds (R-SH) such as cysteine or glutathione, which are abundant in biological systems.[8] This interaction forms an intermediate S-nitrosothiol, which then liberates •NO.[8]

G IAN Isoamyl Nitrite-¹⁵N ((CH₃)₂CHCH₂CH₂O¹⁵NO) RSNO S-Nitrosothiol-¹⁵N (RS-¹⁵NO) IAN->RSNO Spontaneous reaction Thiol Thiol (e.g., Glutathione, Cysteine) Thiol->RSNO NO Nitric Oxide-¹⁵N (•¹⁵NO) RSNO->NO Decomposition Alcohol Isoamyl Alcohol RSNO->Alcohol

Mechanism of •¹⁵NO release from Isoamyl Nitrite-¹⁵N.

This non-enzymatic release mechanism is a key experimental advantage. It ensures that •¹⁵NO generation is rapid and can occur across various biological preparations, from simple buffer solutions to complex cellular and tissue systems, without reliance on specific enzyme activities that may vary between cell types or experimental conditions.

Section 2: Experimental Design and Protocols

The successful use of isoamyl nitrite-¹⁵N hinges on meticulous experimental design and execution. The primary goal is to introduce a known quantity of the •¹⁵NO donor and subsequently trace the appearance of ¹⁵N-labeled species against the natural abundance ¹⁴N background.

In Vitro Protocol: •¹⁵NO Dosing in Cell Culture

This protocol provides a framework for treating adherent cells in culture with isoamyl nitrite-¹⁵N and harvesting samples for downstream analysis by mass spectrometry.

Objective: To quantify the conversion of exogenously supplied •¹⁵NO into intracellular and extracellular metabolites (¹⁵NO₂⁻, ¹⁵NO₃⁻).

Materials:

  • Isoamyl nitrite-¹⁵N (≥98 atom % ¹⁵N)

  • Anhydrous ethanol or DMSO (for stock solution)

  • Cultured cells (e.g., endothelial cells, smooth muscle cells, macrophages)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (phenol red-free recommended for some assays)

  • Cell scraper

  • Microcentrifuge tubes

Methodology:

  • Stock Solution Preparation:

    • Due to its volatility, handle isoamyl nitrite-¹⁵N in a well-ventilated chemical fume hood.

    • Prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous ethanol or DMSO. For example, add 1.48 µL of isoamyl nitrite-¹⁵N (density ≈ 0.879 g/mL) to 108.5 µL of ethanol.

    • Expert Insight: Preparing small aliquots of the stock solution is crucial to prevent degradation from repeated freeze-thaw cycles and exposure to air. Store aliquots at -20°C.

  • Cell Treatment:

    • Plate cells and grow to desired confluency (e.g., 80-90%).

    • Wash the cells twice with warm PBS to remove serum components.

    • Add fresh, serum-free medium to the cells. The absence of serum minimizes reactions with exogenous thiols like albumin, providing a cleaner system to study the cellular metabolism of •¹⁵NO.

    • Prepare a working solution of isoamyl nitrite-¹⁵N by diluting the stock solution in the medium immediately before use.

    • Add the working solution to the cells to achieve the final desired concentration (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with an equivalent amount of ethanol/DMSO).

  • Incubation and Sample Collection:

    • Incubate the cells for the desired time period (e.g., 15 min, 1 hr, 4 hr).

    • For Extracellular Metabolites: Carefully collect the cell culture medium into a microcentrifuge tube.

    • For Intracellular Metabolites: Aspirate the medium, wash cells twice with cold PBS, and then add a suitable lysis buffer or ultrapure water. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

  • Control Experiments (Trustworthiness Pillar):

    • Vehicle Control: Cells treated with the solvent (e.g., ethanol) alone. This accounts for any effects of the solvent on the cells.

    • Unlabeled Control: Cells treated with natural abundance ('¹⁴N') isoamyl nitrite. This is essential for mass spectrometry to confirm the mass shift and absence of ¹⁵N signal.

    • Endogenous Production Control: Cells treated with an inhibitor of endogenous nitric oxide synthase (NOS), such as L-NAME, before adding the ¹⁵N donor. This helps to isolate the metabolic fate of the exogenously supplied •¹⁵NO.

In Vivo Considerations

Administering volatile alkyl nitrites like isoamyl nitrite in animal models is typically done via inhalation.[9]

  • Administration: Exposure can be controlled within an inhalation chamber, with concentrations ranging from 300 to 900 ppm.[10]

  • Pharmacokinetics: Isoamyl nitrite is rapidly absorbed, with stable blood concentrations achieved within minutes of exposure.[9] It has a very short biological half-life, on the order of minutes, being quickly metabolized to isoamyl alcohol.[10]

  • Sample Collection: Blood, urine, and tissue samples can be collected at various time points post-exposure to track the distribution and excretion of ¹⁵N-labeled metabolites.[11]

Expert Insight: When conducting in vivo studies, it is critical to distinguish the signal from the ¹⁵N donor from the endogenous L-arginine-¹⁴N pathway. The use of ¹⁵N-labeled L-arginine in a separate cohort of animals can provide a direct comparison of the metabolic flux from endogenous versus exogenous •NO sources.[12]

Section 3: Detection and Quantification of •¹⁵NO and its Metabolites

The core utility of using isoamyl nitrite-¹⁵N lies in the ability to analytically distinguish its products from their natural abundance counterparts.

Metabolic Fate of •¹⁵NO

Upon release, •¹⁵NO undergoes several rapid reactions. It is primarily oxidized to form ¹⁵N-nitrite (¹⁵NO₂⁻) and subsequently ¹⁵N-nitrate (¹⁵NO₃⁻), which are the major stable end-products found in biological fluids.[13][14] It can also react with thiols to form S-nitrosothiols (RS-¹⁵NO) or with superoxide to form peroxynitrite (O¹⁵NOO⁻).

G NO •¹⁵NO Nitrite ¹⁵N-Nitrite (¹⁵NO₂⁻) NO->Nitrite Oxidation Peroxynitrite Peroxynitrite (O¹⁵NOO⁻) NO->Peroxynitrite RSNO S-Nitrosothiols (RS-¹⁵NO) NO->RSNO O2 O₂ / H₂O O2->Nitrite Nitrate ¹⁵N-Nitrate (¹⁵NO₃⁻) Nitrite->Nitrate Oxidation Superoxide O₂⁻• Superoxide->Peroxynitrite Thiol R-SH Thiol->RSNO

Primary metabolic pathways for exogenously delivered •¹⁵NO.
Analytical Techniques

The choice of analytical technique depends on the target analyte: the transient •¹⁵NO radical itself or its stable downstream metabolites.

G Start Biological System + Isoamyl Nitrite-¹⁵N NO Analyte: •¹⁵NO Radical Start->NO Immediate Release Metabolites Analytes: ¹⁵NO₂⁻ / ¹⁵NO₃⁻ Start->Metabolites Metabolic Conversion EPR Technique: Electron Paramagnetic Resonance (EPR) Spectroscopy NO->EPR MS Technique: Mass Spectrometry (GC-MS, LC-MS) Metabolites->MS ResultEPR Result: Direct detection & quantification of the paramagnetic radical EPR->ResultEPR ResultMS Result: Quantification of stable oxidation products MS->ResultMS

General analytical workflow for tracing ¹⁵N-labeled species.
3.2.1 Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for detecting and characterizing paramagnetic species, such as the •NO radical.[15][16] The key advantage of using ¹⁵N labeling with EPR is the distinct hyperfine splitting pattern.

  • ¹⁴NO (Nuclear Spin I=1): The EPR signal is split into a characteristic three-line (triplet) spectrum.

  • ¹⁵NO (Nuclear Spin I=1/2): The signal is split into a two-line (doublet) spectrum.[17]

This difference allows for the unambiguous identification and quantification of exogenously derived •¹⁵NO, even in the presence of endogenous •¹⁴NO production.[17][18][19] Often, spin-trapping agents like N-methyl-D-glucamine dithiocarbamate (MGD) complexed with ferrous iron are used to form a more stable NO-adduct, facilitating detection.[17]

3.2.2 Mass Spectrometry (MS)

Mass spectrometry is the gold standard for quantifying the stable, non-radical metabolites ¹⁵NO₂⁻ and ¹⁵NO₃⁻.[3][20] It separates ions based on their mass-to-charge ratio (m/z), making it easy to distinguish between ¹⁴N- and ¹⁵N-containing molecules due to the +1 mass unit difference.

Protocol: GC-MS Analysis of ¹⁵NO₂⁻ and ¹⁵NO₃⁻ in Biological Fluids

This protocol is adapted from established methods for the simultaneous measurement of nitrite and nitrate.[11][21]

  • Sample Preparation: Thaw frozen samples (e.g., plasma, urine, cell culture medium) on ice.

  • Internal Standards: Add known concentrations of ¹⁵N-labeled internal standards with a different isotopic enrichment if available, or other stable isotope-labeled standards (e.g., Na¹⁵NO₃ if measuring ¹⁵NO₂⁻), to correct for sample loss during preparation and derivatization.

  • Nitrate Reduction (Optional): If measuring total nitrogen oxides (NOx), nitrate can be reduced to nitrite using cadmium or nitrate reductase.[22] To measure nitrite and nitrate separately, this step is omitted.

  • Derivatization:

    • The most common method involves derivatization with pentafluorobenzyl bromide (PFB-Br) in an acetone solution.[21][23] This reaction converts nitrite and nitrate into their respective PFB esters, which are volatile and suitable for Gas Chromatography (GC).

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C for 1 hour).

  • Extraction: After derivatization, extract the PFB derivatives into an organic solvent like toluene or hexane.

  • GC-MS Analysis:

    • Inject an aliquot of the organic phase into the GC-MS system.

    • Use negative-ion chemical ionization (NICI), which provides high sensitivity for these electronegative derivatives.[23]

    • Monitor the specific ions for the ¹⁴N and ¹⁵N versions of the analytes. For example, monitor the m/z corresponding to the [¹⁴NO₂-PFB]⁻ and [¹⁵NO₂-PFB]⁻ fragments.

  • Quantification: Generate calibration curves using standards of known ¹⁴N and ¹⁵N nitrite/nitrate concentrations. Calculate the concentration and enrichment of the ¹⁵N-labeled metabolites in the unknown samples based on the ion ratios relative to the calibration curves and internal standards.[11][24]

TechniqueAnalyte(s)PrincipleKey Advantage
EPR Spectroscopy •¹⁵NO radicalDetects paramagnetic species based on electron spin in a magnetic field.Direct detection of the transient •¹⁵NO radical; unambiguous identification via unique ¹⁵N hyperfine splitting.[15]
Mass Spectrometry (GC-MS, LC-MS) ¹⁵NO₂⁻, ¹⁵NO₃⁻Separates and detects molecules based on mass-to-charge ratio.High sensitivity and specificity for quantifying stable downstream metabolites; can measure isotopic enrichment precisely.[21][24]

Section 4: Applications in Research and Drug Development

The use of isoamyl nitrite-¹⁵N as a •¹⁵NO donor is a versatile tool with broad applications:

  • Metabolic Fate Mapping: It allows researchers to trace the complete metabolic pathway of an exogenous NO bolus, quantifying its conversion to nitrite, nitrate, and other species in different tissues and cellular compartments.[25][26]

  • Distinguishing Exogenous vs. Endogenous •NO: In studies involving NOS inhibitors or activators, ¹⁵N labeling can definitively separate the effects on endogenous •NO production from the baseline metabolism of an externally applied NO donor.[12][27]

  • Validating •NO-Donating Drugs: For new therapeutic candidates designed to release •NO, incorporating a ¹⁵N label into the nitrosyl moiety provides an irrefutable method to confirm the mechanism of action and quantify the rate and extent of •NO release in a biological environment.[1][2]

  • Studying Hypoxic •NO Metabolism: It can be used to investigate how oxygen tension affects the fate of •NO, which is critical for understanding its role in ischemic conditions. Studies have shown that hypoxia can impact the metabolism of NO donors and the reduction of nitrite back to NO.[28][29]

Conclusion

Isoamyl nitrite-¹⁵N is a powerful and accessible tool for researchers investigating the complex biology of nitric oxide. Its non-enzymatic release mechanism provides a consistent source of •¹⁵NO, while the stable ¹⁵N isotope enables precise and unambiguous tracing of its metabolic fate using established analytical platforms like EPR and mass spectrometry. By carefully designing experiments with appropriate controls and leveraging these sensitive detection methods, scientists can gain unprecedented insights into •NO transport, metabolism, and signaling. This knowledge is fundamental to advancing our understanding of cardiovascular health, neurobiology, and immunology, and will be instrumental in the development of the next generation of nitric oxide-based therapeutics.

References

  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Vertex AI Search.
  • Detection of Nitric Oxide Production in Mice by Spin-Trapping Electron Paramagnetic Resonance Spectroscopy. (n.d.). PubMed.
  • Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in r
  • A Method for Accurate Quantification of 15N-Enriched Nitric Oxide with Membrane Inlet Mass Spectrometer. (2025).
  • Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. (n.d.). Royal Society of Chemistry.
  • Gas-phase electron paramagnetic resonance absorption in nitric oxide. II. The effects of nitrogen-15 and oxygen- 17 and. (n.d.). American Institute of Physics.
  • 15N Labeled Compounds. (n.d.). Alfa Chemistry.
  • Simultaneous Measurement of [15N]nitrate and [15N]nitrite Enrichment and Concentration in Urine by Gas Chromatography Mass Spectrometry as Pentafluorobenzyl Deriv
  • A Method for Accurate Quantification of 15N-Enriched Nitric Oxide with Membrane Inlet Mass Spectrometer | Request PDF. (n.d.).
  • Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. (n.d.). PMC.
  • Whole body nitric oxide synthesis in healthy men determined from [15N] arginine-to-[15N]citrulline labeling. (n.d.). PubMed.
  • Assessment of Nitric Oxide Production by Measurement of [15N]citrulline Enrichment in Human Plasma Using High-Performance Liquid Chromatography-Mass Spectrometry. (n.d.). PubMed.
  • Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. (1982). PubMed.
  • Effects of acute inhalation exposure to isoamyl nitrite on the hypothalamo-pituitary-adrenal axis in male Sprague-Dawley r
  • Assessment of Nitric Oxide Synthase Activity in Vitro and in Vivo by Gas Chromatography-Mass Spectrometry. (2000). PubMed.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.
  • Molecular mechanisms of nitrovasodilator bioactiv
  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characteriz
  • Detection of nitric oxide by electron paramagnetic resonance spectroscopy. (2010). PubMed.
  • Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. (n.d.). PubMed.
  • Evidence for in vivo transport of bioactive nitric oxide in human plasma. (n.d.). PMC.
  • Isoamyl nitrite-15N 15N 98atom , 97 CP 120670-20-4. (n.d.). Sigma-Aldrich.
  • Isoamyl Nitrite | C5H11NO2 | CID 8053. (n.d.). PubChem.
  • The brief introduction of Isoamyl nitrite. (2024). ChemicalBook.
  • Amyl nitrite. (n.d.). Wikipedia.
  • This compound 15N 98atom , 97 CP 120670-20-4. (n.d.). Sigma-Aldrich.
  • Metabolism and excretion of nitric oxide in humans. An experimental and clinical study. (1993). SciSpace.
  • Mechanisms of Nitrite Reduction to Nitric Oxide in the Heart and Vessel Wall. (n.d.). PMC.
  • Biotransformation of nitric oxide, nitrite and nitr
  • Nitric Oxide Production from Nitrite Occurs Primarily in Tissues Not in the Blood. (n.d.). NIH.
  • Mechanisms of nitric oxide generation from nitroglycerin and endogenous sources during hypoxia in vivo. (n.d.). NIH.

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Subject: Isoamyl Nitrite-15N: A Comprehensive Safety and Handling Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This guide provides a comprehensive overview of the safety and handling precautions for Isoamyl nitrite-15N, a highly flammable and toxic compound utilized in specialized research and drug development. While the isotopic label (¹⁵N) confers a specific mass for analytical purposes, it does not alter the chemical reactivity or toxicological profile of the parent molecule, isoamyl nitrite. Therefore, all safety protocols applicable to isoamyl nitrite must be strictly enforced. This document outlines the compound's hazardous properties, requisite personal protective equipment (PPE), engineering controls, and detailed procedures for safe handling, storage, spill management, and emergency response. The protocols herein are designed to empower researchers and laboratory personnel with the knowledge to mitigate risks and ensure a safe operational environment.

Hazard Identification and Physicochemical Properties

This compound is a highly reactive and hazardous substance. Its primary dangers stem from its extreme flammability, acute toxicity through multiple exposure routes, and corrosive nature.[1] A thorough understanding of its properties is the foundation of safe handling.

1.1. Core Toxicological Profile

  • Acute Toxicity: The compound is harmful if swallowed or inhaled.[2] Inhalation can cause irritation to the respiratory tract.[1]

  • Corrosivity: It is classified as causing severe skin burns and serious eye damage.[3][2]

  • Sensitization: May cause an allergic skin reaction upon contact.[3]

  • Mutagenicity: It is suspected of causing genetic defects.[3]

  • Methemoglobinemia: A significant systemic risk is the induction of methemoglobinemia following exposure. Nitrites oxidize hemoglobin to methemoglobin, which cannot transport oxygen, leading to symptoms like cyanosis (bluish skin), headache, dizziness, rapid heart rate, and in severe cases, unconsciousness and death.[1][4]

1.2. Physicochemical Data

The physical and chemical properties of this compound are critical for understanding its behavior, particularly its high volatility and low flash point, which contribute to its fire hazard.

PropertyValueSource
Chemical Formula (CH₃)₂CHCH₂CH₂O¹⁵NO
Molecular Weight 118.14 g/mol
Appearance Clear, light yellow liquid[1][5]
Boiling Point 99 °C (210 °F)[4]
Density 0.879 g/mL at 25 °C
Flash Point 10 °C (50 °F) (Closed Cup)[1]
Autoignition Temp. 210 °C (410 °F)[1]
Hazards Highly Flammable, Corrosive, Acutely Toxic, Suspected Mutagen[3][6]

Exposure Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and robust PPE is mandatory to prevent exposure.

2.1. Mandatory Engineering Controls

  • Ventilation: All handling of this compound must occur within a certified chemical fume hood with explosion-proof ventilation to keep airborne concentrations below exposure limits.[1][7]

  • Grounding: To prevent ignition from static electricity, all containers and receiving equipment must be properly grounded and bonded during transfers.[1][8][7]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[1][7]

2.2. Causality of Hazard and Required Controls

The relationship between the inherent hazards of this compound and the necessary control measures is direct. The following diagram illustrates this cause-and-effect logic, which forms the basis of the safety protocols.

Hazard_Control_Logic cluster_hazards Inherent Hazards cluster_controls Mandatory Controls H1 High Flammability C1 Chemical Fume Hood H1->C1 Contain Vapors C2 Grounding & Bonding H1->C2 Prevent Static Discharge C3 Non-Sparking Tools H1->C3 Prevent Ignition H2 Acute Toxicity (Inhalation/Oral) H2->C1 Minimize Inhalation C5 Chemical-Resistant Gloves H2->C5 Prevent Dermal Absorption H3 Corrosive to Skin/Eyes C4 Chemical Splash Goggles & Face Shield H3->C4 Protect Eyes/Face H3->C5 Protect Hands C6 Flame-Resistant Lab Coat H3->C6 Protect Body H4 Air & Light Sensitivity C7 Refrigerated, Dark Storage (2-8°C) H4->C7 Prevent Decomposition C8 Inert Atmosphere (Nitrogen) H4->C8 Prevent Degradation H5 Suspected Mutagenicity H5->C5 Minimize Contact

Caption: Logical relationship between hazards and required controls.

2.3. Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be worn at all times when handling the compound.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards, worn with a full-face shield.Protects against splashes of the corrosive liquid and irritating vapors.[1][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect before use and replace immediately if contaminated.Prevents skin contact, which can cause severe burns, allergic reactions, and systemic absorption.[1][7][10]
Body Protection Flame-resistant laboratory coat, buttoned completely.Protects skin from splashes and provides a barrier in case of a flash fire.[9]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[9][10]
Respiratory An approved organic vapor respirator may be required if engineering controls are insufficient or during a large spill.[7][9]Prevents inhalation of harmful vapors, especially in situations with potential for high concentrations.[7]

Standard Operating Procedures (SOPs)

Adherence to standardized workflows is critical for minimizing risk during routine laboratory operations.

3.1. Handling and Usage Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.

  • Inert Atmosphere: The compound is sensitive to air and moisture.[1][8] Use techniques to handle under an inert atmosphere (e.g., nitrogen or argon blanket).

  • Aliquotting: Use only non-sparking tools for transfers.[1][8] Ground and bond the source and receiving containers.[1][7] Perform transfers slowly to minimize vapor generation and splashing.

  • Heating: Avoid heating the material. If a reaction requires elevated temperatures, use a well-controlled system with secondary containment and ensure it is performed in a fume hood. May explode on heating.[11]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if no contact is suspected.[1][8] Do not eat, drink, or smoke in the work area.[3]

3.2. Storage Protocol

  • Container: Store only in the original, tightly sealed container.[3][1] Containers must be resealed carefully after opening to prevent leakage.[12]

  • Location: Store in a designated flammables refrigerator or cabinet, away from heat, sparks, and open flames.[1][8][7] The storage area must be cool, dry, dark, and well-ventilated.[3]

  • Temperature: Recommended storage temperature is 2-8 °C.[3][7]

  • Incompatibilities: Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[8][13]

Emergency and Spill Response Protocols

Rapid and correct response to an emergency can significantly reduce injury and damage.

4.1. Accidental Release and Spill Management Workflow

In the event of a spill, a systematic response is required to ensure personnel safety and proper containment.

Spill_Workflow Start Spill Detected Evacuate Alert personnel and evacuate the immediate area. Start->Evacuate Ignition Remove all sources of ignition (flames, sparks, hot surfaces). Evacuate->Ignition Ventilate Ensure area is well-ventilated (fume hood sash down). Ignition->Ventilate PPE Don appropriate PPE: - Respirator (if necessary) - Face shield & Goggles - Chemical gloves - Lab coat Ventilate->PPE Contain Contain the spill with inert, non-combustible absorbent material (sand, diatomaceous earth). PPE->Contain Collect Using non-sparking tools, collect absorbed material into a sealable, labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by soap and water. Collect->Decontaminate Dispose Dispose of waste container according to institutional and local regulations. Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Step-by-step workflow for managing an this compound spill.

4.2. First Aid Measures

Immediate and appropriate first aid is crucial. Always seek professional medical attention following any exposure.

Exposure RouteImmediate ActionMedical Guidance
Inhalation Move victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]Seek immediate medical attention. Be prepared for delayed onset of symptoms.[11]
Skin Contact Immediately remove all contaminated clothing.[3] Flush skin with plenty of water for at least 15 minutes.[1]Get medical aid if irritation or other symptoms develop.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[3]Seek immediate ophthalmological attention.[3][5]
Ingestion Do NOT induce vomiting.[3][1] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[1]Seek immediate medical attention. The primary concern is methemoglobinemia.[1] For methemoglobinemia, the antidote Methylene Blue may be administered by a physician.[1]

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

  • Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a suitable, closed, and clearly labeled container.[8][13]

  • Disposal: Do not dispose of down the drain.[3] All waste must be handled by an authorized hazardous waste disposal company in accordance with all local, state, and federal regulations.[3][13] The European Waste Code (EWC) for this type of product is often 07 01 04* (other organic solvents, washing liquids and mother liquors).[3]

References

  • Isoamyl nitrite - Safety Data Sheet. (2021). Valsynthese SA. [Link]

  • Material Safety Data Sheet - Isoamyl nitrite, stabilized. Cole-Parmer. [Link]

  • Amyl Nitrite Inhalant USP - Safety Data Sheet. (2014). James Alexander Corporation. [Link]

  • Isoamyl nitrite. (2024). American Chemical Society. [Link]

  • ICSC 1012 - ISOAMYL NITRITE. Inchem.org. [Link]

  • ICSC 1012 - ISOAMYL NITRITE. [Link]

  • Amyl nitrite. Wikipedia. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

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A Technical Guide to the Stability and Storage of Isoamyl Nitrite-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and analytical methodologies for ensuring the integrity of Isoamyl Nitrite-¹⁵N. Synthesizing insights from established chemical principles and pharmaceutical stability testing guidelines, this document is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound. We will delve into the primary degradation pathways—hydrolysis, photolysis, oxidation, and autocatalytic decomposition—and provide detailed, field-proven protocols for storage and stability assessment. The aim is to equip the user with the necessary knowledge to maintain the purity and isotopic integrity of Isoamyl Nitrite-¹⁵N, thereby ensuring the reliability and reproducibility of experimental outcomes.

Introduction: The Role and Significance of Isoamyl Nitrite-¹⁵N

Isoamyl nitrite, a nitrite ester of isoamyl alcohol, is a well-known vasodilator used in various therapeutic and research applications.[1] The ¹⁵N-labeled variant, Isoamyl Nitrite-¹⁵N, serves as a critical tool in metabolic studies, mechanistic investigations, and as an internal standard for quantitative analysis, where tracing the fate of the nitrite functional group is paramount. The stability of this isotopic label is intrinsic to the nitrogen atom's nucleus and is not subject to degradation. However, the chemical integrity of the molecule as a whole is of utmost importance. Degradation of the parent molecule can lead to inaccurate quantification, altered biological activity, and misleading experimental results.

This guide addresses the inherent instability of the alkyl nitrite functional group and provides a framework for its preservation.[1][2] Understanding and controlling the factors that influence the stability of Isoamyl Nitrite-¹⁵N is not merely a matter of procedural compliance but a cornerstone of scientific integrity.

Chemical Stability and Degradation Pathways

The stability of Isoamyl Nitrite-¹⁵N is compromised by several environmental factors, leading to its decomposition through multiple chemical pathways. The primary drivers of degradation are exposure to light, water (moisture), air (oxygen), and elevated temperatures.[3][4] The decomposition process is often autocatalytic, meaning the degradation products can accelerate further breakdown.[5]

Hydrolytic Decomposition

In the presence of water or moisture, isoamyl nitrite undergoes hydrolysis. This reaction can be catalyzed by both acids and bases.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic nitrogen of the nitrite group. This leads to the formation of an isoamyloxide intermediate, which is then protonated to yield isoamyl alcohol and a nitrite salt.[6][7]

    C₅H₁₁O¹⁵NO + OH⁻ → C₅H₁₁OH + ¹⁵NO₂⁻

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the oxygen of the nitrite group is protonated, making the nitrogen atom more susceptible to nucleophilic attack by water. The subsequent reaction cascade also results in the formation of isoamyl alcohol and nitrous acid (H¹⁵NO₂).[8]

Photochemical Decomposition

Alkyl nitrites are highly susceptible to photochemical degradation, particularly when exposed to ultraviolet (UV) light.[3] The energy from photons can induce homolytic cleavage of the weak oxygen-nitrogen (O-NO) bond, generating an isoamyloxy radical and a nitric oxide radical.[9]

C₅H₁₁O¹⁵NO + hν → C₅H₁₁O• + •¹⁵NO

This primary photochemical process, known as the Barton reaction, can initiate a cascade of secondary reactions, leading to a complex mixture of degradation products, including isoamyl alcohol, aldehydes (isovaleraldehyde), and various nitrogen oxides.[5][9]

Thermal and Oxidative Degradation

Elevated temperatures accelerate the rate of all degradation pathways. Furthermore, the presence of oxygen can lead to oxidative degradation. The reaction mechanisms are complex and can involve the formation of isoamyl nitrate, carboxylic acids, and other oxidized species.[5][10] The combination of heat, light, and air creates a synergistic effect, significantly increasing the rate of decomposition.[2]

Autocatalytic Decomposition

A critical aspect of isoamyl nitrite instability is the autocatalytic nature of its decomposition.[5] The degradation process produces acidic byproducts, such as nitrous acid and nitric acid, which can then catalyze further hydrolysis of the remaining ester.[11] This self-accelerating breakdown can also lead to the evolution of gaseous products like nitrogen (N₂), nitrous oxide (N₂O), and carbon dioxide (CO₂), resulting in a dangerous pressure buildup in sealed containers.[5][12]

Below is a diagram illustrating the major degradation pathways.

DegradationPathways Figure 1: Major Degradation Pathways of Isoamyl Nitrite-¹⁵N cluster_photolysis Photolysis IAN Isoamyl Nitrite-¹⁵N (C₅H₁₁O¹⁵NO) H2O Water / Moisture (Acid/Base Catalysis) IAN->H2O UV UV Light (hν) IAN->UV HeatO2 Heat (Δ) & Oxygen (O₂) IAN->HeatO2 Alcohol Isoamyl Alcohol (C₅H₁₁OH) H2O->Alcohol Nitrite Nitrite Salt / Nitrous Acid (¹⁵NO₂⁻ / H¹⁵NO₂) H2O->Nitrite Radicals Isoamyloxy & Nitric Oxide Radicals (C₅H₁₁O• + •¹⁵NO) UV->Radicals Secondary Complex Secondary Products (Aldehydes, etc.) Radicals->Secondary Oxidized Oxidized Products (Isoamyl Nitrate, Carboxylic Acids) HeatO2->Oxidized Gases Gaseous Products (N₂, N₂O, CO₂) HeatO2->Gases

Caption: Major Degradation Pathways of Isoamyl Nitrite-¹⁵N.

Recommended Storage and Handling Protocols

To mitigate the degradation of Isoamyl Nitrite-¹⁵N, a multi-faceted approach to storage and handling is essential. These protocols are designed as a self-validating system to preserve the compound's chemical and isotopic purity.

Optimal Storage Conditions

The primary objective of the storage protocol is to eliminate exposure to light, moisture, and air while maintaining a low temperature.

ParameterRecommendationRationale
Temperature 2°C to 8°CRefrigeration significantly slows the rate of all chemical degradation reactions.[2][13]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation. It also provides a dry atmosphere.[9][13]
Light Exposure Amber glass vials or protected from lightPrevents photochemical decomposition initiated by UV and visible light.[2][13]
Container Tightly sealed, airtight containerPrevents ingress of atmospheric moisture and oxygen.[2][9]
pH Avoid contact with acids and basesBoth acidic and basic conditions catalyze hydrolysis.[6][8]

Table 1: Recommended Storage Conditions for Isoamyl Nitrite-¹⁵N

Handling Procedures

Proper handling is critical to maintain the integrity of the compound once it is removed from storage for use.

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surface of the compound, which would introduce water.

  • Inert Atmosphere: Whenever possible, handle the compound under a stream of dry inert gas (e.g., in a glovebox or using a Schlenk line).

  • Minimize Exposure: Keep the container tightly sealed when not in use. Dispense the required amount quickly and reseal the container promptly.

  • Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS).[2][9][13] Isoamyl nitrite is flammable and harmful if inhaled or swallowed.[2][13] Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a certified chemical fume hood.

Stability and Purity Assessment

Regular assessment of purity is crucial to ensure the validity of experimental data. This can be achieved through routine analytical testing and, more rigorously, through forced degradation studies to understand potential degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the decomposition of a compound to identify likely degradation products and validate the stability-indicating power of analytical methods.[13][14]

Objective: To generate potential degradation products of Isoamyl Nitrite-¹⁵N under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Isoamyl Nitrite-¹⁵N in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide solution. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Control Sample: Maintain an aliquot of the stock solution under the recommended storage conditions (2-8°C, protected from light).

  • Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating method, such as the GC-FID protocol outlined below. The goal is to achieve 5-20% degradation.[2]

ForcedDegradation Figure 2: Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Isoamyl Nitrite-¹⁵N Stock Solution Acid Acidic (0.1M HCl, 60°C) start->Acid Base Basic (0.1M NaOH, RT) start->Base Oxidative Oxidative (3% H₂O₂, RT) start->Oxidative Thermal Thermal (80°C) start->Thermal Photo Photolytic (ICH Q1B Light) start->Photo Control Control (2-8°C, Dark) start->Control Analysis Analysis by Stability-Indicating Method (e.g., GC-FID) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Forced Degradation Experimental Workflow.

Purity Analysis by Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile compounds like isoamyl nitrite and quantifying non-volatile degradation products such as isoamyl alcohol.

Protocol:

  • Sample Preparation:

    • Accurately prepare a solution of Isoamyl Nitrite-¹⁵N in a suitable low-boiling solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.[15]

    • Prepare a standard solution of isoamyl alcohol in the same solvent for peak identification and quantification.

  • Instrumentation and Conditions:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[16]

    • Detector: Flame Ionization Detector (FID).[16]

    • Column: A polar stationary phase column, such as an Agilent Intuvo HP-Innowax (60 m x 0.32 mm, 0.5 µm), is suitable for separating the nitrite from its corresponding alcohol.[16]

    • Carrier Gas: Helium or Nitrogen.

    • Inlet: Split/splitless injector, 250°C, with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 180°C.

      • Hold: 5 minutes at 180°C.

    • Detector Temperature: 300°C.[16]

  • Data Analysis:

    • Identify the Isoamyl Nitrite-¹⁵N and isoamyl alcohol peaks by comparing their retention times with the prepared standards.

    • Calculate the purity of Isoamyl Nitrite-¹⁵N using the area percent method, assuming all components have a similar FID response factor. For higher accuracy, determine the relative response factor of isoamyl alcohol to isoamyl nitrite.

    • Purity (%) = (Area of Isoamyl Nitrite Peak / Total Area of All Peaks) x 100

Absolute Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][17]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Isoamyl Nitrite-¹⁵N into an NMR tube.[18]

    • Accurately weigh a certified internal standard (IS) of known purity (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The IS should have a resonance that is well-resolved from the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the analyte and the IS.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (both analyte and IS) to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for Isoamyl Nitrite-¹⁵N (e.g., the -CH₂-O- protons) and a unique signal for the internal standard.

    • Calculate the purity using the following equation:[17]

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • M: Molar mass (for Isoamyl Nitrite-¹⁵N, M = 118.14 g/mol )

      • m: Mass

      • P: Purity of the internal standard

Conclusion

The chemical integrity of Isoamyl Nitrite-¹⁵N is fundamental to its utility in scientific research. Its inherent instability necessitates a rigorous and systematic approach to storage, handling, and analysis. By implementing the protocols detailed in this guide—refrigerated storage under an inert atmosphere, protection from light, and careful handling to prevent moisture contamination—researchers can significantly extend the shelf-life and preserve the purity of this valuable isotopic compound. Furthermore, the regular application of validated analytical methods, such as GC-FID and qNMR, provides a robust system for verifying purity and ensuring the continued reliability of experimental data. Adherence to these principles of chemical stewardship is not merely best practice; it is essential for producing authoritative and reproducible scientific outcomes.

References

  • Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds.
  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: A tool for determination of stability of drugs. Pharmaceutical Technology, Drug Stability, 12-21.
  • Barton, D. H. R., Beaton, J. M., Geller, L. E., & Pechet, M. M. (1961). A New Photochemical Reaction. Journal of the American Chemical Society, 83(19), 4076–4081.
  • Valsynthese SA. (2021). Isoamyl nitrite Safety Data Sheet.
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  • Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Yunker, M. H., Szulczewski, D., & Higuchi, T. (1958). Kinetics of the Degradation of Isoamyl Nitrite in Ampuls. I. Nature of Reaction Products and Influence of Temperature, Oxygen, Alcohol, Water, and Acid on the Overall Rate.
  • Cowley, L. T., & Style, D. W. G. (1937). THE PHOTOCHEMISTRY OF ALKYL NITRITES. 111. Transactions of the Faraday Society, 33, 599-606.
  • Jerussi, R. A. (1970). The Oxidation of 2,6-Disubstituted Phenols with Isoamyl Nitrite. A Simple Preparation of Diphenoquinones. The Journal of Organic Chemistry, 35(6), 2105–2106.
  • Yunker, M. H., & Higuchi, T. (1958). Kinetics of degradation of amyl nitrite ampuls. II. Stabilization. Journal of the American Pharmaceutical Association.
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  • Yunker, M. H., Szulczewski, D., & Higuchi, T. (1958). Kinetics of the Degradation of Isoamyl Nitrite in Ampuls. I. Nature of Reaction Products and Influence of Temperature, Oxygen, Alcohol, Water, and Acid on the Overall Rate.
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  • Uppal, H., et al. (1996). Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide. Analytical Biochemistry, 236(2), 243-249.
  • Wikipedia. (n.d.). Amyl nitrite.
  • Valeur, A. (1918). [Explosion of amyl nitrite ampoules]. Répertoire de Pharmacie, 29, 275.
  • ChemicalBook. (2021). Synthesis and reactions of Isoamyl nitrite.
  • Vogt, S., Hauschel, M., Angerer, V., Kempf, J., & Auwärter, V. (n.d.). Detecting 'poppers' - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID. Institute of Forensic Medicine, University of Freiburg.
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Methodological & Application

Application Note: Quantitative Analysis of Isoamyl Nitrite in Biological Matrices Using Isoamyl Nitrite-¹⁵N as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the use of Isoamyl nitrite-¹⁵N as a stable isotope-labeled (SIL) internal standard for the precise and accurate quantification of isoamyl nitrite in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the principles of isotope dilution mass spectrometry (IDMS), the rationale behind experimental choices, a step-by-step analytical protocol, and a framework for method validation in alignment with international regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust bioanalytical methods for volatile organic compounds.

The Principle: Achieving Analytical Excellence with Isotope Dilution

In quantitative mass spectrometry, achieving accuracy and precision is paramount. Bioanalytical methods are susceptible to variations arising from sample preparation, matrix effects, and instrument fluctuations. The internal standard (IS) method is a powerful strategy to correct for these variables.[1][2] The "gold standard" approach is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled version of the analyte as the IS.[][4][5]

Isoamyl nitrite-¹⁵N is the ideal IS for quantifying isoamyl nitrite for several key reasons:

  • Physicochemical Equivalence: The ¹⁵N label imparts a mass shift detectable by the mass spectrometer (+1 Da) without significantly altering the chemical and physical properties (e.g., volatility, solubility, chromatographic retention time) of the molecule.[5]

  • Co-elution and Co-extraction: The SIL IS and the native analyte behave virtually identically during every stage of the analytical process—extraction, derivatization (if any), and chromatographic separation. This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the IS.[1][6]

  • Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common issue in complex biological matrices, affects both the analyte and the IS equally. The use of a peak area ratio for quantification effectively nullifies this variability.[5]

By adding a known, fixed concentration of Isoamyl nitrite-¹⁵N to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process, we create a self-validating system where the ratio of the analyte's response to the IS's response provides a highly reliable measure of the analyte's concentration.[6][7]

Analyte & Internal Standard Profile

Proper characterization of the analyte and its SIL internal standard is the foundation of a robust method. Isoamyl nitrite is a volatile, light- and air-sensitive compound, requiring specific handling and storage conditions.[8][9]

PropertyIsoamyl Nitrite (Analyte)Isoamyl Nitrite-¹⁵N (Internal Standard)
IUPAC Name 3-methylbutyl nitrite[10]3-methylbutyl [¹⁵N]nitrite
Molecular Formula C₅H₁₁NO₂C₅H₁₁¹⁵NO₂
Molecular Weight 117.15 g/mol [10]~118.15 g/mol
Boiling Point 99 °C[8][10]~99 °C
Appearance Clear, yellow liquid[8][10]Clear, yellow liquid
Solubility Slightly soluble in water; miscible with alcohol, ether, chloroform.[8][9]Slightly soluble in water; miscible with alcohol, ether, chloroform.
Key MS Fragments (EI) m/z 70, 57, 43, 41[11][12]m/z 71, 57, 43, 41 (Note: N-containing fragments shift)
Storage Conditions Store at 15°C to 25°C, protected from light and air.[8][9]Store at 15°C to 25°C, protected from light and air.

Experimental Protocol: Headspace GC-MS Analysis

Given the volatile nature of isoamyl nitrite, headspace sampling coupled with GC-MS is the preferred technique as it minimizes sample manipulation, reduces matrix contamination of the instrument, and provides excellent sensitivity.[13][14][15]

Required Materials and Reagents
  • Isoamyl nitrite (Analyte) reference standard (≥98% purity)

  • Isoamyl nitrite-¹⁵N (Internal Standard) certified reference material

  • Methanol or Acetonitrile (GC or HPLC grade)

  • Control biological matrix (e.g., human plasma, whole blood)

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Gas-tight syringes

  • Calibrated pipettes

Preparation of Solutions

Causality Note: Preparing separate stock solutions for calibration standards and quality controls is a mandatory practice under regulatory guidelines (e.g., ICH M10) to avoid analytical bias from a single weighing error.[16]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Isoamyl nitrite-¹⁵N, dissolve in, and bring to a final volume of 10 mL with methanol in a Class A volumetric flask.

  • IS Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock Solution to 10 mL with methanol. This solution will be used to spike all samples.

  • Analyte Stock Solution (1 mg/mL): Prepare in the same manner as the IS Stock Solution using the isoamyl nitrite reference standard.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte Stock Solution with methanol to create concentrations for spiking calibration standards (CAL) and quality control (QC) samples.

  • Calibration (CAL) Standards and Quality Control (QC) Samples:

    • Label headspace vials for each CAL and QC level.

    • Add 1 mL of control biological matrix to each vial.

    • Spike with the appropriate Analyte Working Solution to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Note: The volume of spiking solution should be minimal (e.g., <5% of the matrix volume) to avoid altering the matrix composition.

    • Spike all vials (except the double blank) with 10 µL of the IS Working Solution (10 µg/mL) to achieve a final IS concentration of 100 ng/mL.

    • Immediately cap and crimp the vials. Vortex gently for 10 seconds.

GC-MS Instrumentation and Conditions

Instrumental choices are critical. A mid-polarity column like a DB-624 or equivalent is suitable for separating volatile polar compounds. Electron Ionization (EI) is a robust and reproducible ionization technique for this class of molecules. Selected Ion Monitoring (SIM) provides maximum sensitivity and selectivity.

ParameterRecommended Setting
GC System Agilent 8890 or equivalent with Headspace Autosampler
Column 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)
Oven Program 40°C (hold 2 min), ramp to 180°C at 15°C/min, hold 1 min
Inlet Temperature 200°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Headspace Sampler
- Oven Temperature80°C
- Loop Temperature90°C
- Transfer Line Temp100°C
- Incubation Time15 min
Mass Spectrometer Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
- Isoamyl Nitrite Quantifier: m/z 70, Qualifier: m/z 41
- Isoamyl Nitrite-¹⁵N Quantifier: m/z 71, Qualifier: m/z 41
Data Analysis and Quantification
  • Integration: Integrate the peak areas for the quantifier ions of both the analyte (m/z 70) and the IS (m/z 71).

  • Ratio Calculation: For each CAL standard, calculate the Peak Area Ratio (PAR) = Area of Analyte / Area of IS.

  • Calibration Curve: Plot the PAR against the nominal concentration of the analyte for the CAL standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to obtain the equation y = mx + c, where y is the PAR and x is the concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification of Unknowns: Calculate the PAR for each unknown sample and QC. Determine the concentration (x) in the unknown samples using the regression equation from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma) Spike_IS Spike with Isoamyl Nitrite-¹⁵N (IS) Sample->Spike_IS Vial Transfer to Headspace Vial Spike_IS->Vial Cap Crimp & Vortex Vial->Cap HS Headspace Incubation (80°C, 15 min) Cap->HS GC GC Separation (DB-624 Column) HS->GC MS MS Detection (EI, SIM Mode) GC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (PAR) Integrate->Ratio Cal_Curve Generate Calibration Curve (PAR vs. Conc) Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify Report Concentration Report Quantify->Report Final Report G cluster_correction Correction for Variability cluster_validation Ensures High Performance in Validation IS Isoamyl Nitrite-¹⁵N (Internal Standard) Extraction Extraction Inconsistency IS->Extraction Injection Injection Volume Variation IS->Injection Ionization Matrix Effects (Ion Suppression/ Enhancement) IS->Ionization Selectivity Selectivity (No interference) IS->Selectivity (Must be free of interference itself) Accuracy Accuracy (Closeness to true value) Extraction->Accuracy Precision Precision (Repeatability) Extraction->Precision Injection->Accuracy Injection->Precision Ionization->Accuracy Ionization->Precision Stability Stability (Analyte integrity over time)

Caption: Role of the IS in ensuring robust method validation.

Key Validation Parameters & Acceptance Criteria (per ICH M10)
Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. [17]Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration over the intended analytical range.At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the degree of scatter (precision). [18]At least 3 runs with QCs at ≥4 levels. Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ).
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). [17]Mean concentrations of stability QCs should be within ±15% of nominal concentrations.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
High variability in IS peak area - Inconsistent spiking of IS.- Septum leaks in headspace vials.- Adsorption to vial surface.- Verify pipette calibration and spiking procedure.- Ensure proper crimping of vials.- Consider vial silanization for highly active compounds.
No or low IS/analyte signal - Degradation of analyte/IS (light/air sensitivity).- Incorrect GC-MS parameters (e.g., SIM ions).- Headspace sampler leak.- Prepare fresh standards and store protected from light.- Verify MS tune and acquisition method.- Perform system leak check.
Poor peak shape (tailing/fronting) - Active sites in the GC inlet liner or column.- Column contamination.- Inappropriate oven temperature program.- Use a deactivated inlet liner; trim the first few cm of the column.- "Bake out" the column at high temperature.- Optimize the temperature ramp rate.
Interference peak at IS retention time - Contaminated control matrix.- Isotopic contribution from a very high concentration of the analyte.- Screen multiple lots of control matrix to find a clean source.- Evaluate the isotopic purity of the IS and the potential for ¹³C contribution from the analyte.

Conclusion

The use of Isoamyl nitrite-¹⁵N as a stable isotope-labeled internal standard provides the most reliable and robust methodology for the quantification of isoamyl nitrite in complex biological matrices. The near-identical physicochemical behavior of the SIL IS ensures that variability introduced during sample handling and analysis is effectively corrected. By following the detailed protocol and adhering to the validation principles outlined in this guide, researchers can generate high-quality, defensible data suitable for regulatory submissions in drug development and other scientific applications.

References

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Quantitative Analysis of Nitrite and Nitrate in Biological Matrices Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

The accurate quantification of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable end-products of nitric oxide (NO) metabolism, is critical for understanding a vast range of physiological and pathophysiological processes.[1] This application note presents a robust and highly sensitive method for the simultaneous determination of nitrite and nitrate in biological samples, such as plasma and urine, employing a stable isotope dilution assay coupled with gas chromatography-mass spectrometry (GC-MS). The methodology is centered on the use of ¹⁵N-labeled internal standards, such as those prepared from Isoamyl nitrite-¹⁵N and Sodium Nitrate-¹⁵N, to ensure the highest degree of accuracy and precision by correcting for analyte loss during sample preparation and analysis. The protocol details sample deproteinization, the reduction of nitrate to nitrite, derivatization with pentafluorobenzyl (PFB) bromide to form volatile esters, and subsequent analysis by GC-MS in negative-ion chemical ionization (NICI) mode. This approach provides excellent sensitivity and specificity, making it an authoritative method for researchers in pharmacology, clinical diagnostics, and drug development.

Principle of the Method: Ensuring Accuracy through Isotope Dilution

The quantification of endogenous analytes in complex biological matrices is often challenged by ion suppression, extraction inefficiencies, and instrument variability. The stable isotope dilution technique is the gold standard for overcoming these challenges.[2]

The core principle involves "spiking" a known quantity of a stable, heavy-isotope-labeled version of the analyte (e.g., [¹⁵N]nitrite and [¹⁵N]nitrate) into the sample at the earliest stage of preparation.[3][4] This internal standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer.

By measuring the ratio of the endogenous, "light" analyte (¹⁴N) to the "heavy" internal standard (¹⁵N), precise quantification can be achieved, as the ratio remains constant regardless of sample loss. For total nitrogen oxide (NOx) analysis, nitrate in the sample is first quantitatively reduced to nitrite. Subsequently, all nitrite (both endogenous and reduced from nitrate) is converted to a volatile derivative for GC-MS analysis.[5][6]

G cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Spike Add [¹⁵N]Nitrite & [¹⁵N]Nitrate Internal Standards Sample->Spike Accurate Spiking Deproteinize Deproteinization (e.g., Acetone) Spike->Deproteinize Reduce Nitrate Reduction (Cadmium Column or Nitrate Reductase) Deproteinize->Reduce For Total NOx Deriv Derivatize with Pentafluorobenzyl Bromide (PFB-Br) Reduce->Deriv Extract Liquid-Liquid Extraction (Toluene) Deriv->Extract GCMS GC-MS Analysis (NICI Mode) Extract->GCMS Inject Toluene Layer Quant Quantification (¹⁴N/¹⁵N Ratio) GCMS->Quant Selected Ion Monitoring m/z 46 (¹⁴N) & 47 (¹⁵N)

Figure 1: Overall experimental workflow for nitrite and nitrate quantification.

Materials and Reagents

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS) capable of negative-ion chemical ionization (NICI)

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

  • Calibrated pipettes

  • Glass vials (2 mL) with PTFE-lined caps

Chemicals and Standards
  • Isoamyl nitrite-¹⁵N (for preparation of [¹⁵N]nitrite standard stock), 98 atom % ¹⁵N

  • Sodium nitrite (NaNO₂)

  • Sodium nitrate (NaNO₃)

  • Sodium nitrate-¹⁵N ([¹⁵N]NaNO₃)

  • Pentafluorobenzyl bromide (PFB-Br)

  • Toluene, HPLC grade

  • Acetone, HPLC grade

  • Ammonium chloride (NH₄Cl)

  • Copperized Cadmium granules (for nitrate reduction)

  • Deionized water (18.2 MΩ·cm)

Detailed Experimental Protocol

Preparation of Standards and Reagents

Rationale: The accuracy of the entire assay is anchored to the precise preparation of calibration and internal standard solutions. Gravimetric preparation is paramount.

  • [¹⁴N]Nitrite/[¹⁴N]Nitrate Stock Solution (10 mM): Accurately weigh and dissolve appropriate amounts of sodium nitrite and sodium nitrate in deionized water.

  • [¹⁵N]Nitrite/[¹⁵N]Nitrate Internal Standard (IS) Stock Solution (10 mM):

    • Prepare a [¹⁵N]nitrate stock by dissolving [¹⁵N]NaNO₃ in deionized water.

    • Prepare a [¹⁵N]nitrite stock from Isoamyl nitrite-¹⁵N. Due to its organic nature, this involves a controlled hydrolysis step to generate the nitrite ion (NO₂⁻) in an aqueous solution, which is then quantified against a certified standard to establish its exact concentration. For routine applications, direct use of commercially available [¹⁵N]NaNO₂ is more straightforward.

  • Calibration Standards (0.1 µM to 100 µM): Prepare a series of calibration standards by serial dilution of the [¹⁴N] stock solution in deionized water.

  • Internal Standard (IS) Spiking Solution: Dilute the [¹⁵N] stock solutions to a working concentration (e.g., 10 µM for nitrate, 1 µM for nitrite) in deionized water. The optimal concentration depends on the expected endogenous levels in the samples.

  • Cadmium Reduction Column: If not using enzymatic reduction, pack a small column with copperized cadmium granules. Activate by washing with deionized water followed by an ammonium chloride buffer solution.

Sample Preparation and Derivatization

Rationale: Protein precipitation is essential to prevent interference and column contamination. The subsequent reduction step allows for the measurement of nitrate, which is often present at much higher concentrations than nitrite in biological fluids.[7]

  • Spiking: To 100 µL of sample (plasma, urine, or calibration standard) in a glass vial, add 10 µL of the IS Spiking Solution. Vortex briefly.

  • Deproteinization: Add 200 µL of ice-cold acetone. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Nitrate Reduction: Transfer the supernatant to a new vial. To measure total NOx, pass the supernatant through the activated cadmium column. The cadmium reduces nitrate (NO₃⁻) to nitrite (NO₂⁻). Collect the eluate. This step is omitted if only nitrite is to be measured.

  • Derivatization:

    • To the eluate (or the supernatant if skipping reduction), add 10 µL of PFB-Br solution (10% in acetone).

    • Cap the vial tightly and incubate at 60°C for 1 hour. This reaction converts the polar nitrite ions into volatile PFB-nitrite esters, which are amenable to gas chromatography.[8]

  • Extraction:

    • Cool the vials to room temperature.

    • Add 500 µL of toluene and vortex for 1 minute to extract the PFB derivatives.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper toluene layer to an autosampler vial for GC-MS analysis.

Figure 2: Derivatization of nitrite with PFB-bromide.

Note: The DOT script above is a simplified representation. A real implementation would require an image for the pentafluorobenzyl group for full chemical structure accuracy.

GC-MS Instrumental Analysis

Rationale: Negative-ion chemical ionization (NICI) is a soft ionization technique that generates abundant molecular ions with minimal fragmentation. For PFB derivatives, this results in the formation of characteristic fragment ions corresponding to the nitrite or nitrate anion, providing exceptional sensitivity and specificity.

  • GC Column: Phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 1 min, then ramp to 280°C at 30°C/min.

  • Ionization Mode: Negative-Ion Chemical Ionization (NICI)

  • Reagent Gas: Methane

  • Ion Source Temperature: 180°C

  • Analysis Mode: Selected Ion Monitoring (SIM)

    • Monitor m/z 46: Corresponds to the ¹⁴NO₂⁻ fragment from the endogenous analyte.[4][9]

    • Monitor m/z 47: Corresponds to the ¹⁵NO₂⁻ fragment from the internal standard.[4][9]

Data Analysis and Method Validation

Quantification

A calibration curve is generated by plotting the ratio of the peak area of the analyte (Area₄₆) to the peak area of the internal standard (Area₄₇) against the known concentrations of the calibration standards. The concentration of the analyte in unknown samples is then calculated from the linear regression equation derived from this curve.

Table 1: Example Calibration Curve Data

Standard Conc. (µM) Peak Area (m/z 46) Peak Area (m/z 47) Area Ratio (46/47)
0.1 15,250 1,510,000 0.010
0.5 76,100 1,525,000 0.050
2.0 308,000 1,540,000 0.200
10.0 1,550,000 1,550,000 1.000
50.0 7,650,000 1,530,000 5.000
100.0 15,200,000 1,520,000 10.000

| Linearity (r²) | | | > 0.999 |

Method Validation

A trustworthy protocol must be a self-validating system. The method should be validated according to established guidelines to ensure its performance characteristics are well-defined.[10][11]

Table 2: Typical Method Validation Parameters

Parameter Typical Performance Metric Rationale
Linearity (r²) > 0.995 Demonstrates a proportional response across the quantification range.
Limit of Detection (LOD) 0.05 - 0.1 µM The lowest concentration that can be reliably distinguished from blank.[10]
Limit of Quantification (LOQ) 0.1 - 0.2 µM The lowest concentration that can be measured with acceptable precision and accuracy.
Precision (RSD%) < 15% Measures the closeness of repeated measurements (intra- and inter-assay).[3]
Accuracy (Recovery %) 85 - 115% Measures the agreement between the measured value and the true value.[1]

| Specificity | No interference at the retention time of the analyte | Confirms the signal is solely from the analyte of interest. |

Conclusion

This application note provides a comprehensive and validated protocol for the quantitative analysis of nitrite and nitrate in biological fluids. By leveraging the precision of stable isotope dilution and the sensitivity of GC-MS with NICI, this method stands as an authoritative technique for researchers investigating the complex roles of nitric oxide in health and disease. The detailed steps and validation framework ensure that laboratories can implement this protocol with confidence, generating reliable and reproducible data crucial for advancing scientific research and drug development.

References

  • Castillo, L., DeRojas, T. C., Chapman, T. E., Vogt, J., Burke, J. F., Tannenbaum, S. R., & Young, V. R. (1994). Splanchnic metabolism of dietary nitrate in humans. Proceedings of the National Academy of Sciences, 91(25), 12472-12476. [Link]

  • Helms, C., & Tsikas, D. (2012). An improved mass spectrometry-based measurement of NO metabolites in biological fluids. Journal of Inorganic Biochemistry, 117, 247-255. [Link]

  • Aulbert, M., Liers, J., & Resch-Genger, U. (2025). SI-traceable total analysis of nitrate and nitrite by isotope dilution optical spectroscopy and its application to Berlin surface waters. Journal of Analytical Atomic Spectrometry. [Link]

  • Tsikas, D., Böger, R. H., Bode-Böger, S. M., Gutzki, F. M., & Frölich, J. C. (1994). Quantification of nitrite and nitrate in human urine and plasma as pentafluorobenzyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 661(2), 185-191. [Link]

  • Brandao, G. C., & Resch-Genger, U. (2025). SI-traceable total analysis of nitrate and nitrite by isotope dilution optical spectroscopy and its application to Berlin surface waters. RSC Publishing. [Link]

  • Tsikas, D., Böger, R. H., & Frölich, J. C. (1994). Quantification of nitrite and nitrate in human urine and plasma as pentafluorobenzyl derivatives by gas chromatography-mass spectrometry using their 15N-labelled analogs. Semantic Scholar. [Link]

  • Resch-Genger, U., et al. (2025). SI-traceable total analysis of nitrate and nitrite by isotope dilution optical spectroscopy and its application to Berlin surface waters. RSC Publishing. [Link]

  • Tsikas, D. (2008). Measurement of nitrite in urine by gas chromatography-mass spectrometry. Methods in Molecular Biology, 440, 233-242. [Link]

  • Hu, C. W., et al. (2016). Urinary nitrite/nitrate ratio measured by isotope-dilution LC-MS/MS as a tool to screen for urinary tract infections. Free Radical Biology and Medicine, 94, 74-81. [Link]

  • Green, L., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Semantic Scholar. [Link]

  • Liu, X., et al. (2022). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. National Institutes of Health. [Link]

  • Hu, C. W., et al. (2016). Urinary nitrite/nitrate ratio measured by isotope-dilution LC-MS/MS as a tool to screen for urinary tract infections. ResearchGate. [Link]

  • Green, L. C., et al. (1982). Analysis of Nitrate, Nitrite, and [15N]Nitrate in Biological Fluids. Analytical Biochemistry. [Link]

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. PubMed. [Link]

  • Tsikas, D., et al. (2009). Simultaneous Measurement of [15N]nitrate and [15N]nitrite Enrichment and Concentration in Urine by Gas Chromatography Mass Spectrometry as Pentafluorobenzyl Derivatives. PubMed. [Link]

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N] nitrate in biological fluids. ResearchGate. [Link]

  • NECi. (n.d.). Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques. [Link]

  • Gallo, P., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. National Institutes of Health. [Link]

  • Gallo, P., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. ResearchGate. [Link]

  • Tsikas, D. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. MDPI. [Link]

  • Tsikas, D., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. National Institutes of Health. [Link]

  • Le Bizec, B., et al. (2001). Comparison between two derivatization methods of nitrite ion labeled with 15N applied to liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

Sources

Application Notes and Protocols for Uniform 15N Labeling of Recombinant Proteins in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Use of Isoamyl Nitrite-15N for Protein Labeling

Initial research into the use of this compound for the isotopic labeling of proteins did not yield established protocols for this application. The scientific literature indicates that isoamyl nitrite's primary reactivity with proteins involves the S-nitrosation of cysteine residues, which is a specific type of post-translational modification rather than a method for uniform or residue-specific isotopic enrichment for analytical techniques like NMR spectroscopy or quantitative mass spectrometry.[1][2]

Therefore, this document provides a detailed application note on the most common and well-established method for producing uniformly 15N-labeled proteins: metabolic labeling in Escherichia coli using 15N-ammonium chloride as the sole nitrogen source. This method is fundamental to a vast array of applications in structural biology and proteomics.

Introduction: The Indispensable Role of 15N-Labeled Proteins in Modern Research

The ability to observe and quantify proteins at the molecular level is foundational to understanding their function, dynamics, and interactions. Isotopic labeling, particularly with the stable isotope Nitrogen-15 (¹⁵N), is a cornerstone technique that has revolutionized protein science. Unlike the predominant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of 1/2, making it ideal for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This property allows for the detailed structural and dynamic analysis of proteins in solution.[3][4] Furthermore, the mass shift introduced by ¹⁵N enables its use as a robust internal standard in quantitative mass spectrometry-based proteomics, allowing for precise measurement of protein abundance and turnover.[5][6]

The most straightforward and cost-effective method for producing a protein uniformly enriched with ¹⁵N is through metabolic labeling during recombinant expression in a host organism, typically Escherichia coli.[4] This is achieved by growing the bacteria in a minimal medium where the sole source of nitrogen is a ¹⁵N-enriched compound, most commonly ¹⁵N-ammonium chloride (¹⁵NH₄Cl).[4][7] The bacteria incorporate the ¹⁵N into all nitrogen-containing biomolecules, including the amino acids that will constitute the target protein upon induction of expression. The result is a recombinant protein with nearly all nitrogen atoms being the ¹⁵N isotope.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of uniform ¹⁵N protein labeling in E. coli.

Principle of the Method

The protocol is based on the cultivation of an E. coli strain engineered to overexpress a target protein in a defined minimal medium. The key components of this medium are a carbon source (like glucose) and a nitrogen source. By replacing the standard ammonium chloride (¹⁴NH₄Cl) with ¹⁵NH₄Cl, the cellular machinery for amino acid biosynthesis will utilize the heavy isotope, leading to the synthesis of ¹⁵N-enriched amino acids. When protein expression is induced, these ¹⁵N-amino acids are incorporated into the polypeptide chain of the target protein, resulting in a uniformly ¹⁵N-labeled protein. The efficiency of labeling is typically very high, often exceeding 98-99%.[8]

Materials and Reagents

Equipment
  • Shaking incubator

  • Spectrophotometer

  • Centrifuge with appropriate rotors for cell harvesting

  • Sonicator or French press for cell lysis

  • Chromatography system (e.g., FPLC, HPLC) for protein purification

  • NMR spectrometer (for analysis)

  • Mass spectrometer (for analysis)

Reagents
  • E. coli expression strain transformed with the plasmid encoding the protein of interest

  • Luria-Bertani (LB) medium for initial culture growth

  • M9 minimal medium components:

    • 10x M9 salts (sterile)

    • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl), isotope purity >98%

    • Sterile 20% (w/v) glucose solution

    • Sterile 1 M MgSO₄

    • Sterile 1 M CaCl₂

    • Trace elements solution (100x, sterile)

    • Thiamine and Biotin stock solutions (1 mg/mL, sterile)

  • Appropriate antibiotic for plasmid selection

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Purification buffers and resins specific to the target protein (e.g., Ni-NTA resin for His-tagged proteins)

  • Deuterium oxide (D₂O) for NMR sample preparation

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

Step 1: Pre-culture Preparation (Day 1)

Rationale: This step is to generate a healthy, high-density culture in a rich medium to ensure a sufficient and robust inoculum for the minimal medium culture.

  • Inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain.

  • Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

Step 2: Adaptation Culture (Day 2)

Rationale: To acclimate the cells to the minimal medium environment before scaling up, which can improve growth in the final culture.

  • Prepare 100 mL of M9 minimal medium using standard ¹⁴NH₄Cl.

  • Inoculate this medium with 1-2 mL of the overnight LB pre-culture.

  • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in 10 mL of sterile M9 salts solution (without a nitrogen source) to wash away any residual rich medium.

Step 3: Main ¹⁵N-Labeling Culture (Day 2-3)

Rationale: This is the main production phase where the protein is expressed and labeled with ¹⁵N.

  • Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Crucially, use ¹⁵NH₄Cl (typically 1 g/L) as the sole nitrogen source.

  • Add all other sterile components (glucose, MgSO₄, CaCl₂, trace elements, vitamins, and antibiotic).

  • Inoculate with the washed cells from the adaptation culture.

  • Grow the culture at the optimal temperature for your protein's expression (e.g., 37°C for rapid growth, or a lower temperature like 18-25°C for improved protein solubility) with vigorous shaking.

  • Monitor the cell growth by measuring the OD₆₀₀.

  • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 0.1-1 mM IPTG).

  • Continue to incubate the culture for the required expression time (typically 3-16 hours, depending on the protein and temperature).

Step 4: Cell Harvesting and Protein Purification

Rationale: To recover the expressed, ¹⁵N-labeled protein from the bacterial cells.

  • Harvest the cells by centrifugation (e.g., 6000 x g for 20 minutes at 4°C).

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Resuspend the cell pellet in an appropriate lysis buffer.

  • Lyse the cells using a sonicator or French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the ¹⁵N-labeled protein from the supernatant using a pre-determined purification strategy (e.g., affinity chromatography, ion-exchange, and size-exclusion chromatography).

Workflow and Validation

The success of the labeling and purification process must be validated.

G cluster_prep Culture Preparation cluster_labeling Labeling & Expression cluster_downstream Downstream Processing & Analysis cluster_validation_methods preculture 1. Pre-culture (LB Medium) adapt_culture 2. Adaptation Culture (M9/14N) preculture->adapt_culture Inoculate main_culture 3. Main Culture (M9/15N) adapt_culture->main_culture Inoculate induction 4. Induce Expression (e.g., IPTG) main_culture->induction OD600 = 0.6-0.8 harvest 5. Harvest Cells induction->harvest Incubate (3-16h) purify 6. Lyse & Purify Protein harvest->purify validation 7. Validate Labeling purify->validation analysis 8. Downstream Applications validation->analysis ms Mass Spectrometry validation->ms nmr NMR Spectroscopy validation->nmr sds SDS-PAGE validation->sds

Caption: Workflow for ¹⁵N protein labeling.

Validation Methods
  • SDS-PAGE: To confirm the expression and successful purification of the protein of the correct size.

  • Mass Spectrometry (MS): This is the most direct way to confirm isotopic incorporation. The molecular weight of the ¹⁵N-labeled protein will be higher than its unlabeled counterpart. The mass shift can be calculated based on the number of nitrogen atoms in the protein's sequence. For example, a protein with 1000 nitrogen atoms will have a mass increase of approximately 1000 Da.

  • NMR Spectroscopy: A ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is the gold standard for assessing a ¹⁵N-labeled protein.[3] A well-folded protein will show a dispersed pattern of peaks, with each peak corresponding to a specific backbone or side-chain N-H group. The presence of these signals confirms successful labeling and provides initial insights into the protein's structural integrity.[3]

Data Presentation: Expected Mass Shift

The theoretical mass increase upon ¹⁵N labeling can be precisely calculated. This allows for clear validation by mass spectrometry.

Protein PropertyUnlabeled (¹⁴N) Protein¹⁵N-Labeled Protein
Example Protein Myo-Protein (hypothetical)Myo-Protein (hypothetical)
Amino Acid Sequence MKTAY...MKTAY...
Number of N atoms 857857
Avg. Mass of Nitrogen ~14.007 Da~15.000 Da
Theoretical MW 65,125.0 Da65,973.5 Da
Observed MW (MS) 65,125.2 Da65,973.1 Da
Labeling Efficiency N/A>99%

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor cell growth in M9 medium Cells are not adapted to minimal medium; contamination; missing essential nutrient.Include an adaptation step in ¹⁴N-M9 medium. Ensure all solutions are sterile. Double-check the composition of your M9 medium, including trace elements and vitamins.
Low protein expression Codon usage not optimal for E. coli; protein is toxic; induction conditions are suboptimal.Use an E. coli strain that supplies rare tRNAs (e.g., Rosetta™). Lower the induction temperature (e.g., to 18°C) and extend the expression time. Optimize the inducer concentration.
Incomplete ¹⁵N incorporation Contamination with ¹⁴N sources (e.g., from LB pre-culture or complex supplements).Thoroughly wash the cells after the pre-culture step. Avoid any complex media components (e.g., yeast extract, tryptone) in the M9 medium. Ensure high isotopic purity of the ¹⁵NH₄Cl source.
Protein is insoluble (inclusion bodies) High expression rate leads to misfolding; protein requires specific chaperones or has hydrophobic regions.Lower the expression temperature. Co-express with chaperones. Try different E. coli expression strains. Optimize the lysis and purification buffers (e.g., add detergents or refolding agents).
Poor NMR spectrum quality Protein is aggregated or unstable; low protein concentration; high buffer salt concentration.Purify the protein further using size-exclusion chromatography to remove aggregates. Ensure the final protein concentration is sufficient for NMR (~0.5-1 mM).[6] Dialyze into a low-salt NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.5).[6] Add a small percentage (5-10%) of D₂O for the lock signal.[6]

Conclusion

Uniform ¹⁵N labeling of proteins in E. coli is a robust and essential technique for modern structural biology and proteomics. It provides the necessary tools to probe protein structure, dynamics, and function with high precision. While the protocol requires careful attention to detail, particularly in maintaining an isotopically pure environment, it is a highly reliable method for producing high-quality labeled protein for a wide range of downstream applications, from drug screening to fundamental mechanistic studies.

References

  • Kay, L. E. (Year not specified). New developments in isotope labeling strategies for protein solution NMR spectroscopy. University of Toronto. Available from: [Link]

  • Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed. Available from: [Link]

  • Williamson, J., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Available from: [Link]

  • Williamson, J., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PubMed. Available from: [Link]

  • Williams, D. L. H. (1988). Nitrosation by alkyl nitrites. Part 3. Reactions with cysteine in water in the pH range 6–13. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Higman, V. A. (2012). 15N - Protein NMR. Protein NMR. Available from: [Link]

  • Doulias, P. T., et al. (2010). Proteomic and mass spectroscopic quantitation of protein S-nitrosation differentiates NO-donors. PubMed Central. Available from: [Link]

  • Uniprot Consortium. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Publishing. Available from: [Link]

  • Krijgsveld, J., et al. (2006). Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics. ACS Publications. Available from: [Link]

  • Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. EMBL. Available from: [Link]

Sources

Application Note & Protocol: Isoamyl Nitrite-¹⁵N for In Vivo Nitrogen Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in metabolic studies, nitric oxide biology, and pharmacokinetic analysis.

Abstract

Stable isotope tracing is a powerful methodology for delineating metabolic pathways and quantifying flux in vivo.[1][2] This document provides a comprehensive guide to the application of ¹⁵N-labeled isoamyl nitrite (isoamyl nitrite-¹⁵N) as a novel tracer for investigating nitrogen flux, particularly through nitric oxide (NO) signaling and metabolism. Isoamyl nitrite, a potent vasodilator, acts as an exogenous source of nitric oxide, a critical signaling molecule in cardiovascular and neurological systems.[3][4][5] By labeling the nitrite moiety with the stable isotope ¹⁵N, we can meticulously track the nitrogen atom's journey from the initial release of ¹⁵NO through its subsequent metabolic conversions. This application note details the underlying principles, experimental design considerations, and step-by-step protocols for sample preparation and analysis using mass spectrometry.

Introduction: The Rationale for Tracing Nitric Oxide Pathways

Nitric oxide (NO) is a pleiotropic signaling molecule with a fleeting in vivo half-life, making its direct measurement and the study of its metabolic fate challenging.[6] Endogenously synthesized by nitric oxide synthases (NOS), NO plays a pivotal role in vasodilation, neurotransmission, and immune responses.[7] Dysregulation of NO homeostasis is implicated in a multitude of pathological conditions. Exogenous NO donors, such as isoamyl nitrite, provide a valuable tool for probing the physiological effects of NO.[3][8]

When administered, isoamyl nitrite rapidly releases NO.[4] This NO is then oxidized to form nitrite (NO₂⁻) and nitrate (NO₃⁻), which are more stable and can be measured in biological fluids.[9][10] By using isoamyl nitrite-¹⁵N, the ¹⁵N atom serves as a tracer, allowing for the differentiation of exogenously derived nitrite and nitrate from the endogenous pool. This enables the precise quantification of the flux of nitrogen from the NO donor into various downstream metabolic pathways.[11]

Key Advantages of Isoamyl Nitrite-¹⁵N Tracing:

  • Direct Measurement of NO Contribution: Quantify the contribution of an exogenous NO donor to the systemic pool of nitrogen oxides.

  • Pathway Elucidation: Trace the metabolic fate of the released ¹⁵NO into downstream metabolites beyond nitrite and nitrate.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Correlate the metabolic flux of the ¹⁵N label with physiological responses.

  • Safety: Utilizes a stable, non-radioactive isotope, making it suitable for a wide range of in vivo studies.[12]

Scientific Principles and Metabolic Pathway

Upon administration, isoamyl nitrite-¹⁵N undergoes rapid metabolism, releasing ¹⁵N-labeled nitric oxide (¹⁵NO).[4] The primary metabolic pathway of the ¹⁵N label is depicted below.

Metabolic Fate of the ¹⁵N Label from Isoamyl Nitrite

cluster_0 Administration & Release cluster_1 Primary Metabolite cluster_2 Oxidation Products cluster_3 Downstream Incorporation Isoamyl Nitrite-15N This compound 15NO 15NO This compound->15NO Metabolism 15NO2- 15N-Nitrite 15NO->15NO2- Oxidation 15NO3- 15N-Nitrate 15NO2-->15NO3- Oxidation 15N-AminoAcids 15N-Labeled Amino Acids 15NO2-->15N-AminoAcids Nitrogen Assimilation 15N-Proteins 15N-Labeled Proteins 15N-AminoAcids->15N-Proteins Protein Synthesis

Figure 1. Metabolic pathway of ¹⁵N from isoamyl nitrite-¹⁵N.

The administered isoamyl nitrite-¹⁵N is rapidly metabolized to release ¹⁵NO. This radical is then oxidized to ¹⁵N-nitrite and subsequently to ¹⁵N-nitrate. The ¹⁵N-labeled nitrite can also be incorporated into other nitrogen-containing biomolecules, such as amino acids, providing a broader view of nitrogen flux.

Experimental Design and Protocols

Animal Model and Husbandry
  • Animal Model: This protocol is designed for use in rodent models (e.g., mice, rats). All animal procedures must be approved by the institution's Animal Care and Use Committee.[13]

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Diet: Provide a standard chow diet. For specific studies on nitrogen metabolism, a defined diet with known nitrogen content may be necessary.

Preparation and Administration of Isoamyl Nitrite-¹⁵N
  • Material: Isoamyl nitrite-¹⁵N (synthesis to be performed by a certified chemical provider with isotopic enrichment >98%).

  • Formulation: For inhalation studies, the pure compound can be vaporized. For injection routes, a suitable vehicle (e.g., sterile saline with a solubilizing agent) must be developed and validated.

  • Dosing: The dose of isoamyl nitrite-¹⁵N will depend on the specific research question and animal model. A pilot study to determine the optimal dose that elicits a physiological response without toxicity is recommended. The pharmacokinetics of alkyl nitrites are characterized by rapid metabolism.[14]

  • Route of Administration:

    • Inhalation: Place the animal in a sealed chamber with a controlled flow of vaporized isoamyl nitrite-¹⁵N. This mimics a common route of exposure.

    • Intravenous (IV) or Intraperitoneal (IP) Injection: This allows for precise dose administration and is suitable for pharmacokinetic modeling.[15][16]

Sample Collection
  • Timeline: Collect samples at multiple time points post-administration to capture the dynamic changes in ¹⁵N-labeled metabolites. Suggested time points: baseline (pre-dose), 2, 5, 15, 30, 60, and 120 minutes post-dose.

  • Blood: Collect blood via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately place on ice.

  • Urine: House animals in metabolic cages for urine collection.

  • Tissues: At the terminal time point, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney, heart, brain). Flash-freeze tissues in liquid nitrogen to quench metabolic activity.[17]

Sample Processing

Blood:

  • Centrifuge whole blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma to a new microcentrifuge tube.

  • For metabolite extraction, add 3 volumes of ice-cold methanol to 1 volume of plasma.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

Tissues:

  • Weigh the frozen tissue sample.

  • Homogenize the tissue in 4 volumes of ice-cold 80% methanol.

  • Follow steps 4-6 from the plasma processing protocol.

Urine:

  • Centrifuge urine at 10,000 x g for 5 minutes to remove particulates.

  • Dilute the supernatant with an appropriate volume of water prior to analysis.

Analytical Methodology: LC-MS/MS for ¹⁵N-Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ¹⁵N-labeled metabolites.[18][19][20]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Separation
  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like nitrite, nitrate, and amino acids.

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0

    • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from high to low organic content will elute the polar metabolites.

Mass Spectrometry
  • Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for nitrite and nitrate detection. Positive mode may be used for amino acids.

  • Detection: Use Selected Reaction Monitoring (SRM) on a triple quadrupole MS for targeted quantification. The transitions for unlabeled and ¹⁵N-labeled metabolites are provided in the table below.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
¹⁴N-Nitrite46.030.0
¹⁵N-Nitrite 47.0 31.0
¹⁴N-Nitrate62.046.0
¹⁵N-Nitrate 63.0 47.0
¹⁴N-Glutamate148.184.1
¹⁵N-Glutamate 149.1 85.1
¹⁴N-Arginine175.170.1
¹⁵N-Arginine 176.1 (or higher depending on label incorporation)71.1 (or higher)
Table 1: Example SRM transitions for ¹⁴N and ¹⁵N-labeled metabolites.
Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each SRM transition.

  • Isotopic Enrichment Calculation: Calculate the atom percent excess (APE) of ¹⁵N in each metabolite pool using the following formula: APE = [Area(¹⁵N-metabolite) / (Area(¹⁴N-metabolite) + Area(¹⁵N-metabolite))] x 100

  • Flux Calculation: The rate of appearance (Ra) of the ¹⁵N-labeled metabolite can be calculated using appropriate kinetic models.

Self-Validating Systems and Quality Control

  • Internal Standards: Spike samples with ¹³C- or ²H-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.[20]

  • Quality Control Samples: Prepare pooled samples (QCs) and inject them periodically throughout the analytical run to monitor instrument performance.

  • Calibration Curves: Prepare calibration curves for each analyte using standards of known concentration to ensure accurate quantification.

  • Natural Abundance Correction: The natural abundance of ¹⁵N (~0.37%) should be accounted for in the enrichment calculations, especially for low levels of incorporation.[12]

Field-Proven Insights and Troubleshooting

  • Causality Behind Experimental Choices: The choice of inhalation versus injection depends on the research question. Inhalation mimics recreational use and provides rapid absorption, while injection offers precise dose control for pharmacokinetic studies.[14] The use of HILIC chromatography is crucial for retaining and separating highly polar compounds like nitrite and nitrate.

  • Expected Challenges:

    • Rapid Metabolism: The very short half-life of isoamyl nitrite requires rapid sampling at early time points to accurately capture the peak concentration of ¹⁵NO-derived metabolites.[14]

    • Low Abundance of Downstream Metabolites: The incorporation of ¹⁵N into amino acids may be low. A sensitive mass spectrometer and optimized extraction protocol are essential.

    • Matrix Effects: Biological matrices can suppress or enhance ionization. The use of stable isotope-labeled internal standards is critical for accurate quantification.[20]

Conclusion

The use of isoamyl nitrite-¹⁵N as a stable isotope tracer provides a novel and powerful tool for investigating the in vivo flux of nitrogen derived from an exogenous nitric oxide source. The detailed protocols and methodologies presented in this application note offer a robust framework for researchers to explore the intricate roles of nitric oxide in physiology and pathophysiology.

References

  • Bojko, B., & Pawliszyn, J. (2011). In vivo and ex vivo metabolomics by solid phase microextraction. Journal of Proteomics, 74(7), 934-946.
  • Brunton, T. L. (1867). On the use of nitrite of amyl in angina pectoris. The Lancet, 90(2292), 97-98.
  • Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19-30.
  • Farris, F. F., & Kielbasa, W. B. (1999). Analysis of isobutyl nitrite inhalant in rat and human blood: application for pharmacokinetic investigations. Journal of Chromatography B: Biomedical Sciences and Applications, 734(1), 83-90.[14]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.
  • Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide. Proceedings of the National Academy of Sciences, 84(24), 9265-9269.
  • Kowaluk, E. A., Funayama, H., Rengstrom, J. L., & Fung, H. L. (1991). Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct. Journal of Pharmacology and Experimental Therapeutics, 259(2), 519-525.
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  • Patsnap. (2024). What is the mechanism of Amyl Nitrite?. Synapse. Retrieved from [Link]4]

  • Xu, R., & Du, J. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol, 11(4), e3925.[15][16]

  • Giraud, S., et al. (2003). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. Analytical chemistry, 75(15), 3853–3860.[18][19][21]

  • Tarento, M., et al. (2018). The evolution of nitric oxide signalling in vertebrate blood vessels. Journal of Experimental Biology, 221(Pt 13).[9]

  • Tao, L. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Biopharma PEG.[12]

  • U.S. Department of Health and Human Services. (n.d.). Amyl Nitrite. CHEMM (Chemical Hazards Emergency Medical Management). Retrieved from [Link]8]

  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. White Paper.[20]

  • Wikipedia. (2023). Nitrogen-15 tracing. Retrieved from [Link]11]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657.[10]

  • Miller, M. R., & Megson, I. L. (2007). Nitric oxide and the cardiovascular system: a simple molecule with complex actions. Heart (British Cardiac Society), 93(4), 424–427.
  • Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's archives of pharmacology, 358(2), 113–122.
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  • Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & therapeutics, 133(3), 366–391.
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Application Note: A Guide to Determining ¹⁵N Incorporation Efficiency Using Isoamyl Nitrite-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of ¹⁵N Labeling with Isoamyl Nitrite-¹⁵N

Stable isotope labeling has become a cornerstone in modern drug development and metabolic research, offering a non-radioactive method to trace the fate of molecules in complex biological systems.[1] Among the available stable isotopes, Nitrogen-15 (¹⁵N) is of particular importance due to nitrogen's ubiquitous presence in proteins, nucleic acids, and a vast array of small molecule drugs and metabolites.[1] This guide focuses on a specific, versatile, and often underutilized ¹⁵N labeling reagent: Isoamyl nitrite-¹⁵N .

Unlike metabolic labeling, which relies on cellular machinery to incorporate ¹⁵N from sources like ammonium chloride into biomolecules, isoamyl nitrite-¹⁵N allows for the direct and targeted chemical modification of molecules.[2][3][4][5] This is particularly advantageous for:

  • Late-stage labeling of drug candidates: Introducing a ¹⁵N label into a complex molecule without redesigning the entire synthetic route.

  • Probing specific metabolic transformations: Studying reactions involving nitrosation or diazotization, which are relevant in both drug metabolism and toxicology.[6]

  • Synthesis of ¹⁵N-labeled internal standards: Creating well-characterized standards for quantitative mass spectrometry assays, which is a gold standard for protein and peptide quantification.[7]

This application note provides a comprehensive overview of the principles and methodologies for using isoamyl nitrite-¹⁵N, with a focus on accurately determining the ¹⁵N incorporation efficiency using mass spectrometry and NMR spectroscopy.

The Chemistry of ¹⁵N Incorporation via Isoamyl Nitrite-¹⁵N

Isoamyl nitrite is an effective nitrosating agent, particularly useful for the diazotization of primary aromatic amines.[8][9] The ¹⁵N-labeled variant, isoamyl nitrite-¹⁵N, provides a direct route to introduce a ¹⁵N atom at a specific position in a molecule. The core reaction involves the in situ generation of a nitrosonium ion (¹⁵NO⁺), which is a potent electrophile.

The general mechanism for the diazotization of a primary aromatic amine with isoamyl nitrite-¹⁵N is as follows:

  • Formation of the Nitrosonium Ion: In the presence of an acid, isoamyl nitrite-¹⁵N is protonated and subsequently decomposes to form the ¹⁵N-nitrosonium ion.

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic ¹⁵N-nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazonium salt.

  • Loss of Nitrogen (optional): Depending on the reaction conditions and the stability of the diazonium salt, it can be isolated or undergo subsequent reactions, such as the Sandmeyer reaction, to introduce other functional groups.

reaction_mechanism cluster_step1 Step 1: Formation of ¹⁵N-Nitrosonium Ion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Tautomerization cluster_step4 Step 4: Formation of Diazonium Salt Isoamyl-O-¹⁵N=O Isoamyl-O-¹⁵N=O Isoamyl-O(H+)-¹⁵N=O Isoamyl-O(H)⁺-¹⁵N=O Isoamyl-O-¹⁵N=O->Isoamyl-O(H+)-¹⁵N=O + H⁺ H+ H⁺ ¹⁵NO+ ¹⁵NO⁺ Isoamyl-O(H+)-¹⁵N=O->¹⁵NO+ Isoamyl-OH Isoamyl-OH Isoamyl-O(H+)-¹⁵N=O->Isoamyl-OH R-NH2 R-NH₂ R-NH2(¹⁵NO) R-NH₂⁺-¹⁵NO R-NH2->R-NH2(¹⁵NO) + ¹⁵NO⁺ R-NH-¹⁵N=O R-NH-¹⁵N=O R-NH2(¹⁵NO)->R-NH-¹⁵N=O - H⁺ R-N=¹⁵N-OH R-N=¹⁵N-OH R-NH-¹⁵N=O->R-N=¹⁵N-OH Tautomerization R-N=¹⁵N-OH2+ R-N=¹⁵N-OH₂⁺ R-N=¹⁵N-OH->R-N=¹⁵N-OH2+ + H⁺ R-¹⁵N≡N+ R-¹⁵N≡N⁺ R-N=¹⁵N-OH2+->R-¹⁵N≡N+ - H₂O H2O H₂O

Caption: Diazotization of a primary amine with Isoamyl nitrite-¹⁵N.

Experimental Protocols

Protocol 1: ¹⁵N-Labeling of a Primary Aromatic Amine

This protocol provides a general method for the diazotization of a primary aromatic amine using isoamyl nitrite-¹⁵N.

Materials:

  • Primary aromatic amine

  • Isoamyl nitrite-¹⁵N (isotopic purity ≥ 98%)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Acid catalyst (e.g., trichloroacetic acid, p-toluenesulfonic acid)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aromatic amine (1.0 eq) and the acid catalyst (0.05 eq) in the anhydrous solvent.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5°C.

  • Addition of Isoamyl Nitrite-¹⁵N: Slowly add isoamyl nitrite-¹⁵N (1.2 eq) dropwise to the cooled solution over 5-10 minutes. Maintain the temperature below 10°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the resulting diazonium salt can be used in situ for subsequent reactions or isolated if it is stable. For isolation, carefully precipitate the salt by adding a non-polar solvent (e.g., diethyl ether) and collect by filtration. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Purification: The crude product can be purified by recrystallization or chromatography, depending on its stability and properties.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of ¹⁵N incorporation requires careful sample preparation.

Materials:

  • ¹⁵N-labeled product

  • Unlabeled reference standard

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • Vials and syringes for LC-MS

Procedure:

  • Stock Solutions: Prepare stock solutions of the ¹⁵N-labeled product and the unlabeled reference standard at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Serial Dilutions: Create a series of dilutions of both the labeled and unlabeled standards to establish a calibration curve and determine the linear range of the mass spectrometer.

  • Sample Preparation: For the analysis of the reaction mixture, dilute an aliquot to a concentration within the linear range of the instrument.

  • LC-MS Analysis: Inject the samples onto an appropriate LC column (e.g., C18) and elute with a suitable gradient of mobile phases. The mass spectrometer should be operated in a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the isotopic peaks.

Data Analysis: Quantifying ¹⁵N Incorporation

The efficiency of ¹⁵N incorporation can be determined by analyzing the isotopic distribution of the labeled compound using mass spectrometry or by direct observation of the ¹⁵N nucleus using NMR.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful tool for determining isotopic enrichment.[10][11] The incorporation of a ¹⁵N atom results in a mass shift of approximately 0.997 Da compared to the ¹⁴N isotopologue.

Calculation of ¹⁵N Incorporation Efficiency:

The percent incorporation of ¹⁵N can be calculated from the relative intensities of the monoisotopic peak of the unlabeled (M) and labeled (M+1) species.

% ¹⁵N Incorporation = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100

Important Considerations:

  • Natural Isotopic Abundance: It is crucial to correct for the natural abundance of other isotopes (e.g., ¹³C) that also contribute to the M+1 peak. This can be done by analyzing an unlabeled standard and subtracting its natural M+1 intensity from the M+1 intensity of the labeled sample.

  • Incomplete Labeling: If the labeling reaction is not 100% efficient, a mixture of labeled and unlabeled species will be present.[12][13] The above formula accurately reflects the proportion of labeled molecules in the mixture.

  • Software Tools: Several software packages are available to aid in the analysis of isotopic labeling data, which can automatically calculate incorporation efficiency and correct for natural isotope abundance.[7][12]

Data Presentation:

CompoundTheoretical m/z (¹⁴N)Observed m/z (¹⁴N)Theoretical m/z (¹⁵N)Observed m/z (¹⁵N)% ¹⁵N Incorporation
Product A250.1234250.1236251.1204251.120595.2%
Product B312.1543312.1545313.1513313.151498.1%
NMR Spectroscopy Analysis

¹⁵N NMR spectroscopy provides a direct method to observe the ¹⁵N nucleus.[14] While less sensitive than mass spectrometry, it can provide valuable structural information and confirm the site of labeling.[15][16][17][18][19]

Key NMR Techniques:

  • Direct ¹⁵N NMR: A one-dimensional ¹⁵N NMR spectrum will show a signal for the ¹⁵N-labeled position. The chemical shift provides information about the electronic environment of the nitrogen atom.[20]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. It is a highly sensitive method for confirming the location of the ¹⁵N label.[15][16][17][21]

Quantitative ¹⁵N NMR:

For quantitative analysis, it is essential to ensure complete relaxation of the ¹⁵N nuclei between scans by using a long relaxation delay (D1) of at least 5 times the T1 relaxation time of the nucleus of interest. The integral of the ¹⁵N signal can then be compared to an internal standard to determine the concentration of the labeled species.

Workflow for Determining ¹⁵N Incorporation Efficiency

workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation start Start: Primary Aromatic Amine reaction Reaction with Isoamyl Nitrite-¹⁵N start->reaction product ¹⁵N-Labeled Product reaction->product sample_prep Sample Preparation for MS and NMR product->sample_prep ms_analysis High-Resolution Mass Spectrometry sample_prep->ms_analysis nmr_analysis ¹⁵N NMR Spectroscopy (optional) sample_prep->nmr_analysis ms_data Analyze Isotopic Distribution ms_analysis->ms_data nmr_data Confirm Labeling Site nmr_analysis->nmr_data calculation Calculate % ¹⁵N Incorporation ms_data->calculation nmr_data->calculation report Final Report calculation->report

Caption: A comprehensive workflow for ¹⁵N labeling and analysis.

Troubleshooting and Best Practices

  • Low Incorporation Efficiency:

    • Cause: Incomplete reaction.

    • Solution: Increase the reaction time, temperature (with caution), or the equivalents of isoamyl nitrite-¹⁵N. Ensure the starting materials are pure and the solvent is anhydrous.

  • Side Reactions:

    • Cause: The diazonium salt may be unstable and react with the solvent or other nucleophiles present.

    • Solution: Use a non-nucleophilic solvent and maintain a low reaction temperature.

  • Inaccurate Quantification:

    • Cause: Mass spectrometer not properly calibrated or operating at insufficient resolution. Failure to account for natural isotope abundance.

    • Solution: Calibrate the mass spectrometer before analysis. Use a high-resolution instrument. Always analyze an unlabeled standard to determine the natural isotopic distribution.

Conclusion

The use of isoamyl nitrite-¹⁵N is a powerful and direct method for introducing a ¹⁵N label into molecules, particularly those containing primary aromatic amines. This technique offers significant advantages for late-stage labeling and the synthesis of internal standards for quantitative assays. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can confidently determine the ¹⁵N incorporation efficiency, ensuring the reliability and accuracy of their stable isotope labeling studies.

References

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Application Notes: Isoamyl nitrite-¹⁵N as a Reagent for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of ¹⁵N Isotopic Labeling with Isoamyl Nitrite

Isoamyl nitrite, a workhorse reagent in organic synthesis, is primarily known as a mild and efficient diazotizing agent.[1] Its utility is significantly enhanced through isotopic labeling. Isoamyl nitrite-¹⁵N ((CH₃)₂CHCH₂CH₂O¹⁵NO) provides chemists with a powerful tool to introduce the stable, NMR-active ¹⁵N isotope into molecules with precision. This enables researchers to trace reaction pathways, elucidate complex mechanisms, and conduct advanced spectroscopic analyses that are otherwise impossible with the naturally abundant, quadrupolar ¹⁴N isotope.[2][3]

The ¹⁵N nucleus possesses a nuclear spin of 1/2, which results in sharp, well-resolved peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, a stark contrast to the broad signals from ¹⁴N (spin=1).[2] This property is invaluable for the structural elucidation of nitrogen-containing compounds and for studying dynamic molecular processes. Furthermore, the mass shift introduced by the ¹⁵N isotope allows for unambiguous tracking of nitrogen atoms in mass spectrometry, providing definitive evidence for reaction mechanisms and metabolic pathways.[4]

This guide provides a detailed overview of the applications of Isoamyl nitrite-¹⁵N, focusing on its role in the synthesis of ¹⁵N-labeled diazonium salts and their subsequent transformations. We present field-proven protocols designed for reproducibility and offer insights into the causality behind key experimental choices.

Table 1: Properties of Isoamyl nitrite-¹⁵N

Property Value Reference
Chemical Formula (CH₃)₂CHCH₂CH₂O¹⁵NO [5]
Molecular Weight 118.14 g/mol [5]
CAS Number 120670-20-4 [5]
Appearance Clear yellow liquid [6]
Boiling Point 99 °C (lit.) [5]
Density 0.879 g/mL at 25 °C (lit.) [5]

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |[5] |

Core Applications in Chemical Synthesis

¹⁵N-Labeled Diazotization Reactions

The foremost application of Isoamyl nitrite-¹⁵N is in diazotization reactions, which convert primary aromatic amines into arenediazonium salts.[7] Under anhydrous conditions, isoamyl nitrite serves as a convenient source of the nitrosonium ion (NO⁺), which bears the ¹⁵N label.

The reaction with a primary aromatic amine proceeds to form an Ar-¹⁵N₂⁺ species. This isotopic labeling is critical, as it allows for the direct observation of the diazonium intermediate and enables precise tracking of the nitrogen atom's fate in subsequent transformations.[8] The use of an organic-soluble nitrite ester like isoamyl nitrite is particularly advantageous for non-aqueous systems, offering compatibility with a wide range of organic solvents and substrates.[9]

Synthesis of ¹⁵N-Labeled Aromatic Compounds

The ¹⁵N-labeled diazonium salts generated in situ are versatile intermediates for synthesizing a variety of isotopically labeled compounds.

  • Sandmeyer and Related Reactions: These reactions displace the diazonio group (-¹⁵N₂⁺) with various nucleophiles, typically using a copper(I) salt catalyst.[10] This process releases the labeled nitrogen as ¹⁵N₂ gas and installs a new functional group on the aromatic ring. This method is a cornerstone for producing ¹⁵N-labeled aryl halides (chlorides, bromides) and aryl cyanides.[8][11] The elegance of using Isoamyl nitrite-¹⁵N lies in its ability to definitively prove that both nitrogen atoms of the departing N₂ molecule originate from the amine and the nitrite reagent, respectively, through isotopic labeling studies.

  • Synthesis of ¹⁵N-Labeled Azides: Labeled diazonium salts can be reacted with azide sources to produce ¹⁵N-labeled aryl azides. These compounds are valuable as probes for infrared spectroscopy and as reagents in bioorthogonal chemistry (e.g., click chemistry).[12] Isotopic substitution in azides can simplify complex IR spectra by weakening Fermi resonances, allowing for more accurate analysis.[13]

Mechanistic Elucidation

The ability to introduce a specific nitrogen isotope is a powerful tool for mechanistic investigation. By synthesizing reactants with Isoamyl nitrite-¹⁵N and analyzing the products and byproducts via Mass Spectrometry or ¹⁵N NMR, chemists can:

  • Trace the flow of nitrogen atoms through a reaction sequence.[4]

  • Distinguish between competing reaction pathways.

  • Identify and characterize transient intermediates containing the ¹⁵N label.

  • Quantify the extent of isotopic incorporation to assess reaction fidelity.[14]

Visualization of Key Processes

Diazotization_Mechanism cluster_reagents Reagents cluster_products Products Amine Ar-NH₂ (Primary Aromatic Amine) Diazonium Ar-N⁺≡¹⁵N (¹⁵N-Labeled Diazonium Salt) Amine->Diazonium Attack on ¹⁵NO⁺ Nitrite (CH₃)₂CHCH₂CH₂O-¹⁵NO (Isoamyl nitrite-¹⁵N) Nitrite->Diazonium Generates ¹⁵NO⁺ Alcohol (CH₃)₂CHCH₂CH₂OH (Isoamyl Alcohol) Nitrite->Alcohol

Caption: General mechanism of ¹⁵N-labeled diazotization.

Experimental_Workflow start Start: Aromatic Amine (Ar-NH₂) step1 Step 1: Diazotization + Isoamyl nitrite-¹⁵N Solvent (e.g., ACN), 0-5 °C start->step1 intermediate In Situ Intermediate: Ar-N⁺≡¹⁵N Solution step1->intermediate step2 Step 2: Sandmeyer Reaction + Copper(I) Bromide (CuBr) Warm to RT intermediate->step2 products Products: Ar-Br + ¹⁵N₂ (gas) step2->products workup Workup & Purification (Extraction, Chromatography) products->workup final_product Final Product: ¹⁵N-Labeled Aryl Bromide workup->final_product

Caption: Workflow for a two-step ¹⁵N-labeled Sandmeyer reaction.

Experimental Protocols

Safety First: Isoamyl nitrite is a highly flammable, volatile liquid that is harmful if inhaled or swallowed.[15][16] It can cause severe skin and eye irritation.[15] Arenediazonium salts, especially when isolated and dry, can be explosive.[17] All manipulations must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[18]

Protocol 1: In Situ Generation of a ¹⁵N-Labeled Arenediazonium Salt

Objective: To prepare a solution of a ¹⁵N-labeled arenediazonium salt from a primary aromatic amine for immediate use in a subsequent reaction.

Causality: This procedure is performed in situ and at low temperatures because arenediazonium salts are generally unstable and can decompose, especially upon warming or attempted isolation.[19] Acetonitrile (ACN) is a common solvent as it effectively dissolves many aromatic amines and is compatible with the Sandmeyer reaction conditions.[11]

Materials:

  • Primary aromatic amine (e.g., p-toluidine, 1.0 mmol, 107.2 mg)

  • Isoamyl nitrite-¹⁵N (1.2 mmol, 0.16 mL, 142 mg)

  • Anhydrous Acetonitrile (ACN), 5 mL

Equipment:

  • 25 mL round-bottom flask with a magnetic stir bar

  • Ice/water bath

  • Syringes for liquid transfer

Procedure:

  • Add the primary aromatic amine (e.g., p-toluidine) and anhydrous acetonitrile to the 25 mL round-bottom flask.

  • Stir the mixture until the amine is fully dissolved.

  • Cool the flask in an ice/water bath to 0-5 °C. This is crucial for maintaining the stability of the diazonium salt to be formed.

  • Slowly, add the Isoamyl nitrite-¹⁵N dropwise via syringe over 5 minutes. A slight color change may be observed.

  • Stir the reaction mixture at 0-5 °C for an additional 20-30 minutes.

  • The resulting solution, containing the ¹⁵N-labeled arenediazonium salt, is now ready for immediate use in the next synthetic step (e.g., Protocol 2). Do not attempt to isolate the diazonium salt from this solution.

Protocol 2: Synthesis of ¹⁵N-Labeled 4-Bromotoluene via Sandmeyer Reaction

Objective: To demonstrate the conversion of an in situ generated ¹⁵N-labeled diazonium salt into a stable, labeled aryl bromide.

Causality: Copper(I) bromide serves as the catalyst and bromide source. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen (N₂), and Cu(II)Br.[10] The aryl radical then abstracts a bromine atom from the Cu(II)Br to form the final product and regenerate the Cu(I) catalyst. Using a stoichiometric amount of the copper salt often improves reactivity.[10]

Materials:

  • Solution of ¹⁵N-p-toluenediazonium salt from Protocol 1 (approx. 1.0 mmol)

  • Copper(I) bromide (CuBr) (1.2 mmol, 172 mg)

Equipment:

  • 50 mL round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a separate 50 mL flask, add the Copper(I) bromide (CuBr).

  • Slowly add the cold (0-5 °C) ¹⁵N-p-toluenediazonium salt solution prepared in Protocol 1 to the flask containing CuBr. This addition should be done carefully, as vigorous evolution of nitrogen (¹⁵N₂) gas will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion. The solution will typically turn dark green or blue.

  • Workup: a. Quench the reaction by pouring the mixture into 20 mL of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure ¹⁵N-labeled 4-bromotoluene.

  • Validation: The final product's identity and isotopic incorporation should be confirmed by analytical techniques. Mass spectrometry will show a molecular ion peak (M⁺) and/or M+H⁺ peak shifted by +1 mass unit compared to the unlabeled compound. ¹⁵N NMR or ¹H-¹⁵N HSQC NMR experiments can also definitively confirm the presence and location of the label.[2][20]

References

  • James Alexander Corporation. (2014, June 6). Amyl Nitrite Inhalant USP - Safety Data Sheet.
  • Valsynthese SA. (2021, April 21). Isoamyl nitrite Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Isoamyl nitrite, stabilized.
  • Tao, T. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Benchchem.
  • IPCS. ICSC 1012 - ISOAMYL NITRITE.
  • Isotope Science / Alfa Chemistry. 15N Labeled Compounds.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Isoamyl nitrite, stabilized.
  • Bone, A. et al. (2018). Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst (RSC Publishing).
  • Vogeli, B. et al. (2009). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR.
  • Wang, K. et al. (2024). Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN. ACS Omega.
  • Dudek, G. & Dziadziuszko, H. (2025, August 6). 15N NMR Spectroscopy in Structural Analysis. ResearchGate.
  • University of Puget Sound. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Krivdin, L. B. (2025, August 6). [15N]Isotopic labeling: a suitable tool to study the reactivity of bis lactams. ResearchGate.
  • Common Organic Chemistry. Sandmeyer Reaction (Ar-NH2 to Ar-Br).
  • Chad's Prep®. The Sandmeyer Reactions.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Logullo, F. M., Seitz, A. H., & Friedman, L. (1968). Benzenediazonium-2-carboxylate and Biphenylene. Organic Syntheses, 48, 12.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Kim, D. et al. (2021). A γ-¹⁵N-Labeled Diazo-Transfer Reagent for the Synthesis of β-¹⁵N-Labeled Azides. ACS Omega.
  • Morgan, K. D. et al. (2023, May 9). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology.
  • Sigma-Aldrich. Isoamyl nitrite-¹⁵N.
  • Chukanov, N. V. et al. (2021). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules.
  • Csende, F. (2015). Alkyl Nitrites as Valuable Reagents in Organic Synthesis. Mini-Reviews in Organic Chemistry.
  • Ley, S. V. et al. (2018). Exploring Flow Procedures for Diazonium Formation. Molecules.
  • Organic Chemistry Portal. Diazotisation.
  • BOC Sciences. Custom Diazotization Services.

Sources

Troubleshooting & Optimization

Overcoming low 15N incorporation with Isoamyl nitrite-15N

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoamyl nitrite-15N

A Guide to Overcoming Low Isotopic Incorporation

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals utilizing this compound for isotopic labeling. As Senior Application Scientists, we understand that achieving high 15N incorporation is critical for the success of your downstream applications, such as mass spectrometry and NMR-based studies.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues related to low labeling efficiency.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? this compound is primarily used as a diazotizing agent to introduce a 15N isotope into a target molecule. It is particularly useful for converting primary aromatic amines into diazonium salts, which are versatile intermediates in organic synthesis.[1][2][][4] These 15N-labeled diazonium salts can then be used in various reactions, such as the Sandmeyer reaction, to produce a wide range of labeled compounds.[1][2]

Q2: How must this compound be stored and handled? Isoamyl nitrite is an unstable compound.[5][6][7][8] It is sensitive to light, air, moisture, and heat.[5][6][7] For optimal stability, it must be stored under refrigerated temperatures (2-8 °C), protected from light in a tightly sealed container, and preferably under an inert atmosphere like nitrogen or argon.[5][6][7] Decomposition can be accelerated by exposure to air and moisture, leading to reduced reactivity and poor incorporation efficiency.[5][7]

Q3: My vial of this compound is yellow. Is it still good to use? A clear, light-yellow color is normal for isoamyl nitrite.[5][8] However, if the liquid has turned dark brown or orange, it may indicate significant decomposition, and using it could lead to poor yields and the formation of byproducts. The decomposition often evolves toxic nitrogen oxides, which are orange in color.[9]

Q4: What are the common solvents used for reactions with this compound? The choice of solvent depends on the specific reaction and substrate. Halogenated solvents like dichloromethane (DCM) or bromoform are common, especially for Sandmeyer-type reactions.[1] Anhydrous, non-aqueous conditions are often preferred to avoid unwanted side reactions.[10] For some applications, solvent mixtures such as dichloroethane and acetonitrile can improve the solubility of the resulting diazonium salt.[11]

Part 2: Troubleshooting Guide for Low 15N Incorporation

Low incorporation of the 15N isotope is a common frustration that can often be traced back to a few key areas. Use this guide to diagnose the symptoms observed in your experiment.

Symptom / Observation Potential Cause Recommended Solution & Scientific Rationale
No or minimal mass shift observed in MS analysis. 1. Reagent Degradation: this compound is highly unstable and decomposes upon exposure to light, air, and moisture.[5][6][7][8] This reduces the concentration of the active diazotizing agent.Action: Use a fresh vial or a properly stored aliquot. Ensure the reagent is stored at 2-8°C under an inert atmosphere and protected from light.[6][7] Before use, allow the vial to warm to room temperature while still sealed to prevent atmospheric moisture condensation upon opening.
2. Inactive Substrate: The primary amine on your substrate may be sterically hindered, electronically deactivated, or impure, preventing efficient diazotization.Action: Verify the purity of your starting material using NMR or LC-MS. If impurities are present, purify the substrate. For sterically hindered or deactivated amines, reaction optimization (see below) is crucial.
Inconsistent or partial labeling across repeat experiments. 1. Sub-Optimal Reaction Temperature: Diazotization reactions are highly exothermic.[11] Poor temperature control can lead to reagent decomposition and unwanted side reactions.Action: Maintain strict temperature control. Most diazotization reactions are performed at low temperatures, typically 0°C or colder, using an ice-salt bath.[10][12] This controls the reaction rate and stabilizes the intermediate diazonium salt.[11][12]
2. Incorrect Stoichiometry: Using an insufficient amount of this compound will naturally lead to incomplete conversion of the starting material.Action: Use a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[10] However, avoid a large excess, which can lead to side reactions like electrophilic nitrosation on electron-rich aromatic systems.[10]
Presence of significant side products and low yield of the desired product. 1. Competing Mechanistic Pathways: Diazotization can be "messy."[10] Side reactions such as azo coupling, dimerization, and reductive deamination can compete with the desired reaction pathway.[10]Action: Optimize reaction conditions. This can involve changing the solvent, adjusting the rate of addition, or running the reaction in the absence of light.[10] Slow, dropwise addition of the nitrite to the amine solution is critical to maintain control.[12]
2. Inefficient Quenching/Workup: Unreacted isoamyl nitrite or unstable diazonium intermediates can decompose during workup, leading to a complex mixture of products.Action: Ensure the reaction is properly quenched. A common method is to add a scavenger for excess nitrous acid, such as sulfamic acid or urea. For the diazonium salt, subsequent reaction (e.g., with a copper salt in a Sandmeyer reaction) should be performed promptly as these intermediates are often unstable.

Part 3: Key Experimental Protocols & Workflows

Workflow for Troubleshooting Low Incorporation

This diagram outlines a logical workflow for diagnosing and resolving issues with low 15N incorporation.

TroubleshootingWorkflow Start Low 15N Incorporation Observed by MS/NMR CheckReagent Step 1: Verify Reagent Integrity Start->CheckReagent ReagentOK Reagent is fresh & properly stored? CheckReagent->ReagentOK ReplaceReagent Use a new, validated lot of this compound ReagentOK->ReplaceReagent No CheckSubstrate Step 2: Validate Substrate ReagentOK->CheckSubstrate Yes ReplaceReagent->CheckSubstrate SubstrateOK Substrate is pure & structure confirmed? CheckSubstrate->SubstrateOK PurifySubstrate Purify starting material (e.g., chromatography) SubstrateOK->PurifySubstrate No OptimizeConditions Step 3: Optimize Reaction Conditions SubstrateOK->OptimizeConditions Yes PurifySubstrate->OptimizeConditions TempControl Lower Temperature (e.g., 0°C or -20°C) OptimizeConditions->TempControl Stoichiometry Adjust Stoichiometry (1.1 - 1.5 eq. Nitrite) OptimizeConditions->Stoichiometry Solvent Screen Solvents (e.g., DCM, MeCN, THF) OptimizeConditions->Solvent Success High 15N Incorporation Achieved TempControl->Success Stoichiometry->Success Solvent->Success

Caption: A step-by-step troubleshooting workflow for low 15N incorporation.

Protocol: General Procedure for 15N-Diazotization of an Aromatic Amine

This protocol provides a starting point for the 15N-labeling of a generic primary aromatic amine. Warning: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution. Isoamyl nitrite is flammable and harmful if inhaled.[6][7] Perform all work in a well-ventilated fume hood.

Materials:

  • Primary aromatic amine (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

  • Ice-salt bath

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the primary aromatic amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction flask to 0°C using an ice bath. For less stable diazonium salts, a lower temperature may be required.

  • Reagent Addition: While stirring vigorously, add the this compound dropwise to the cooled amine solution over 10-15 minutes. A color change is often observed.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times can range from 30 minutes to a few hours.

  • In Situ Use: The resulting 15N-diazonium salt solution is typically used immediately in the next step (e.g., Sandmeyer reaction) without isolation.

References

  • PubChem. (n.d.). Isoamyl Nitrite. National Institutes of Health. Retrieved from [Link]

  • Valsynthese SA. (2021). Isoamyl nitrite Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isoamyl nitrite, stabilized. Retrieved from [Link]

  • ResearchGate. (2015). Is isopentyl nitrite good reagent for oxidation of amino group?. Retrieved from [Link]

  • University of Cambridge. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

  • Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Utrecht University. Retrieved from [Link]

  • Britton, J., et al. (2017). Exploring Flow Procedures for Diazonium Formation. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Amyl nitrite. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2015). Alkyl Nitrites as Valuable Reagents in Organic Synthesis. Retrieved from [Link]

  • Chalkley, M. J., et al. (2014). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Retrieved from [Link]

  • American Chemical Society. (2024). Isoamyl nitrite. Retrieved from [Link]

  • Coskun, E., et al. (2016). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Sebilo, M., et al. (2016). Controls on the Isotopic Composition of Nitrite (δ15N and δ18O) during Denitrification in Freshwater Sediments. ResearchGate. Retrieved from [Link]

  • Dabundo, R., et al. (2014). The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements. PLOS ONE. Retrieved from [Link]

  • Averill, B. A., & Tiedje, J. M. (1980). 13N,15N isotope and kinetic evidence against hyponitrite as an intermediate in denitrification. PubMed. Retrieved from [Link]

Sources

Minimizing matrix effects with Isoamyl nitrite-15N in plasma samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Matrix Effects in Plasma Samples for Drug Development Professionals, Researchers, and Scientists

Introduction to the Challenge: The Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix effect" is a persistent challenge that can compromise data quality. It refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins in plasma.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3][4] For drug development professionals, overcoming this hurdle is critical for accurate pharmacokinetic and toxicokinetic assessments.

The most effective strategy to counteract the matrix effect is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6][7] A SIL-IS is an ideal mimic of the analyte, co-eluting chromatographically and experiencing the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix is effectively normalized. Isoamyl nitrite-15N serves as an exemplary SIL-IS for the quantification of its unlabeled counterpart or other similar volatile organic nitrites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a form of isoamyl nitrite where the common nitrogen atom (¹⁴N) in the nitrite group is replaced with the stable, heavier isotope, ¹⁵N.[8][9][10] This substitution results in a one Dalton mass increase (M+1) without significantly altering its chemical and physical properties.[8] It is used as an internal standard in mass spectrometry because it behaves nearly identically to the unlabeled isoamyl nitrite (the analyte) during sample extraction, chromatography, and ionization.[5][11] This co-elution and similar response to matrix effects allow it to accurately correct for variations in the analytical process, leading to highly precise and accurate quantification.[6]

Q2: What are the primary causes of matrix effects when analyzing plasma samples?

A2: The primary causes of matrix effects in plasma are endogenous phospholipids, salts, and residual proteins that co-elute with the analyte of interest.[1][12] In electrospray ionization (ESI), these molecules can compete with the analyte for charge in the ion source, leading to signal suppression.[1][4] They can also alter the efficiency of droplet formation and solvent evaporation, further impacting ionization.[2] While sample preparation aims to remove these interferences, trace amounts often remain, necessitating the use of a reliable internal standard like this compound.

Q3: Can I use a structural analog instead of a stable isotope-labeled internal standard?

A3: While structural analogs can be used, they are not the preferred choice.[5][6] An analog may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[5] Consequently, it may not experience the matrix effect to the same degree as the analyte, leading to incomplete correction and biased results. Stable isotope-labeled standards like this compound are considered the "gold standard" because their near-identical physicochemical properties ensure they track the analyte's behavior most accurately.[1]

Q4: What is the best sample preparation technique to use with this compound in plasma?

A4: For a volatile, relatively non-polar compound like isoamyl nitrite, a simple and rapid protein precipitation (PPT) is often the most effective starting point. PPT with a cold organic solvent like acetonitrile efficiently removes the bulk of proteins while retaining small molecules.[5][6][13] It is crucial to keep the temperature low and minimize evaporation steps to prevent the loss of the volatile analyte and internal standard. Liquid-liquid extraction (LLE) is another option, but care must be taken to select a solvent that provides good recovery without introducing further interferences.

Experimental Protocol: Quantification of Isoamyl Nitrite in Plasma

This section provides a detailed workflow for the quantification of isoamyl nitrite in human plasma using this compound as an internal standard.

Diagram of the Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample Aliquot (100 µL) Spike 2. Spike with IS (10 µL this compound) Sample->Spike Precipitate 3. Protein Precipitation (300 µL cold ACN) Spike->Precipitate Vortex 4. Vortex & Incubate (5 min, 4°C) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min, 14,000 x g, 4°C) Vortex->Centrifuge Supernatant 6. Transfer Supernatant (to autosampler vial) Centrifuge->Supernatant Inject 7. Inject Sample (5 µL) Supernatant->Inject LC 8. Chromatographic Separation Inject->LC MS 9. MS/MS Detection (APCI, MRM Mode) LC->MS Data 10. Data Processing (Ratio of Analyte/IS) MS->Data caption Figure 1. Workflow for plasma sample analysis.

Caption: Figure 1. Workflow for plasma sample analysis.

Step-by-Step Methodology
  • Preparation of Standards and Internal Standard (IS) Solution:

    • Prepare a stock solution of unlabeled isoamyl nitrite in methanol.

    • Serially dilute the stock solution with methanol:water (1:1, v/v) to create calibration standards.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice to prevent degradation.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

    • Spike 10 µL of the this compound working solution into each tube (except for blank matrix samples).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 30 seconds.

    • Incubate at 4°C for 5 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for immediate analysis. Note: Avoid any solvent evaporation steps to prevent loss of the volatile analyte.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 30% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is preferred for volatile, less polar compounds as it relies on gas-phase ionization.

    • MRM Transitions: Monitor the following transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isoamyl nitrite118.271.115
This compound (IS) 119.2 71.1 15

Note: The product ion m/z 71.1 corresponds to the stable isoamyl carbocation, [(CH₃)₂CHCH₂CH₂]⁺. Collision energy should be optimized for your specific instrument.

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Troubleshooting Guide

Diagram of the Matrix Effect Correction Principle

MatrixEffect cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) Analyte_Signal Analyte Signal Observed_Signal_Low Inaccurate Low Signal Analyte_Signal->Observed_Signal_Low Matrix_Interference Matrix Interference (Ion Suppression) Matrix_Interference->Analyte_Signal Analyte_Signal_IS Analyte Signal Ratio Ratio (Analyte/IS) Remains Constant Analyte_Signal_IS->Ratio IS_Signal IS Signal IS_Signal->Ratio Matrix_Interference_IS Matrix Interference (Ion Suppression) Matrix_Interference_IS->Analyte_Signal_IS Matrix_Interference_IS->IS_Signal Accurate_Result Accurate Result Ratio->Accurate_Result caption Figure 2. How a SIL-IS corrects for matrix effects.

Caption: Figure 2. How a SIL-IS corrects for matrix effects.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for Analyte and IS Analyte Loss During Sample Prep: Due to volatility, the analyte and IS may have evaporated during sample handling.- Ensure all sample preparation steps are performed at low temperatures (e.g., on ice).- Use autosampler vials with septa caps and minimize the time vials sit uncapped.- Avoid any nitrogen drying or solvent evaporation steps. If concentration is necessary, consider alternative extraction methods like LLE with a volatile solvent.
Inefficient Ionization: APCI source parameters may not be optimal.- Optimize APCI source parameters, including vaporizer temperature and corona discharge current, by infusing a standard solution.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Significant variation in the plasma matrix between samples.- This is the primary reason for using a SIL-IS. If variability persists, ensure the IS is being added consistently and at an appropriate concentration.- Evaluate the sample collection and handling procedures to ensure consistency.
Sample Preparation Inconsistency: Pipetting errors or inconsistent incubation times.- Use calibrated pipettes and ensure consistent timing for each step of the protein precipitation process.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample extract or reduce the injection volume.
Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase.- While PPT supernatant is typically high in organic content, the small injection volume (5 µL) usually mitigates this. If problems persist, consider a small dilution of the supernatant with the initial mobile phase.
Carryover (Analyte Signal in Blank Injections) Adsorption in LC System: The analyte may be "sticky" and adsorb to surfaces in the autosampler or column.- Implement a robust needle wash protocol in the autosampler using a strong organic solvent.- Add a high-organic wash step at the end of the LC gradient to flush the column thoroughly between injections.[12][14]
Contaminated MS Source: Buildup on the ion source can lead to persistent background signals.- If the carryover signal is constant and does not decrease with subsequent blank injections, the MS source may require cleaning.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2053–2056. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It?. [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Ikeshima, E., et al. (2011). Troubleshooting of the carry-over of neuropeptide Y in LC-MS analysis. Journal of separation science, 34(1), 117-122. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma and urine in a quantitative liquid chromatographic/tandem mass spectrometric assay of a drug candidate. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]

  • Garofolo, F. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Pan, L., & Li, Y. (2011). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 3(10), 1109-1117. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound, 98 atom %. [Link]

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Technical Support Center: Enhancing 15N NMR Analysis with Isoamyl nitrite-15N

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Isoamyl nitrite-15N in their Nuclear Magnetic Resonance (NMR) studies. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the signal-to-noise ratio (S/N) in your 15N NMR experiments. Our focus is on leveraging the power of 15N isotopic labeling to trace reaction pathways and identify novel compounds, while ensuring the highest quality data acquisition.

The Challenge of 15N NMR and the Role of Isotopic Labeling

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of nitrogen-containing compounds. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, a significant advantage over the more abundant but quadrupolar ¹⁴N isotope that often produces broad and difficult-to-interpret spectra.[1] However, the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N lead to inherently low sensitivity, making isotopic enrichment a necessity for timely and sensitive analysis.[1][2]

Isoamyl nitrite-¹⁵N serves as a valuable reagent for introducing a ¹⁵N label into a molecule of interest, providing a direct spectroscopic window into the nitrogen's chemical environment. This is particularly useful for studying nitrosation reactions, identifying N-nitroso compounds, and elucidating reaction mechanisms.[1] Achieving a high signal-to-noise ratio is paramount to confidently identify and quantify the resulting ¹⁵N-labeled species.

Troubleshooting Guide: Low Signal-to-Noise in ¹⁵N NMR Experiments with Isoamyl nitrite-¹⁵N Labeled Compounds

This section addresses common issues encountered during ¹⁵N NMR experiments with isotopically labeled compounds and provides actionable solutions.

Issue 1: Weak or No Detectable ¹⁵N Signal

Possible Cause 1: Insufficient Isotopic Incorporation

  • Expert Insight: The observed ¹⁵N signal is directly proportional to the concentration of the ¹⁵N isotope in your sample. Incomplete or inefficient reaction with Isoamyl nitrite-¹⁵N will result in a low concentration of the labeled compound.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the progress of your labeling reaction using appropriate techniques (e.g., ¹H NMR, LC-MS) to ensure the reaction has gone to completion.[1]

    • Stoichiometry: Ensure you are using an appropriate molar ratio of Isoamyl nitrite-¹⁵N to your substrate. A stoichiometric excess of the labeling reagent may be necessary to drive the reaction to completion.[1]

    • Reaction Conditions: Optimize reaction conditions (e.g., temperature, pH, solvent) to maximize the yield of the ¹⁵N-labeled product.

Possible Cause 2: Suboptimal NMR Acquisition Parameters

  • Expert Insight: Due to the low sensitivity of the ¹⁵N nucleus, acquisition parameters must be carefully optimized to maximize signal accumulation while minimizing noise.

  • Troubleshooting Steps:

    • Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the signal-to-noise ratio requires quadrupling the number of scans.[3] This is often the most straightforward way to improve a weak signal.

    • Optimize the Relaxation Delay (D1): The spin-lattice relaxation time (T₁) for ¹⁵N can be very long. The relaxation delay (D1) should be set to at least 5 times the longest T₁ of interest to ensure full relaxation between pulses for quantitative analysis.[1] For qualitative analysis, a shorter D1 (1-1.5 x T₁) can be used to acquire more scans in a given amount of time.

    • Pulse Angle Calibration: Ensure the 90° pulse angle is correctly calibrated for your probe and sample. An incorrect pulse angle will lead to inefficient signal excitation.[1]

Possible Cause 3: Poor Sample Preparation

  • Expert Insight: The quality of your sample has a significant impact on the quality of your NMR data.

  • Troubleshooting Steps:

    • Concentration: For initial experiments, aim for the highest possible concentration of your ¹⁵N-labeled compound that solubility allows.

    • Solvent: Use a high-quality deuterated solvent. Ensure your compound is fully dissolved.

    • Paramagnetic Impurities: The presence of paramagnetic impurities can significantly broaden NMR signals and reduce the signal-to-noise ratio. If suspected, purify your sample.

Issue 2: Broad ¹⁵N NMR Signals

Possible Cause 1: Chemical Exchange

  • Expert Insight: If the ¹⁵N nucleus is in an environment where it is undergoing chemical exchange on a timescale similar to the NMR experiment, the signal can be broadened.

  • Troubleshooting Steps:

    • Temperature: Lowering the temperature of the NMR experiment can slow down the exchange rate and result in sharper signals.

    • pH: For pH-sensitive functional groups, adjusting the pH of the sample can shift the equilibrium and potentially reduce exchange broadening.

Possible Cause 2: Inefficient Proton Decoupling

  • Expert Insight: ¹H-¹⁵N scalar couplings can broaden the ¹⁵N signal. Broadband proton decoupling is used to collapse these multiplets and increase the signal-to-noise ratio.[1]

  • Troubleshooting Steps:

    • Decoupling Power and Bandwidth: Ensure the proton decoupling power and bandwidth are sufficient to decouple all relevant protons.

    • Gated Decoupling: For quantitative experiments where the Nuclear Overhauser Effect (NOE) is undesirable, use an inverse-gated decoupling sequence.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁵N signal so much weaker than my ¹H or ¹³C signal?

A1: The low sensitivity of ¹⁵N NMR is due to two main factors: its low natural abundance (0.37% compared to 1.1% for ¹³C and 99.98% for ¹H) and its low gyromagnetic ratio, which is about 10% that of ¹H.[2] This means that even with 100% isotopic enrichment, the intrinsic sensitivity of the ¹⁵N nucleus is significantly lower than that of protons.

Q2: How can I determine the T₁ relaxation time for my ¹⁵N-labeled compound?

A2: The spin-lattice relaxation time (T₁) can be measured using an inversion-recovery pulse sequence. This involves acquiring a series of 1D ¹⁵N NMR spectra with varying delay times (τ) between a 180° and a 90° pulse.[1]

Q3: Is it better to use a 1D ¹⁵N experiment or a 2D heteronuclear correlation experiment like an HMBC?

A3: For detecting ¹⁵N signals at natural abundance or in samples with low concentrations, a 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is often more sensitive than a 1D ¹⁵N experiment.[5] This is because the experiment detects the much more sensitive ¹H nucleus, which is correlated to the ¹⁵N nucleus through J-couplings. The high abundance and favorable relaxation properties of protons can be leveraged to enhance the detection of the insensitive ¹⁵N nucleus.[5]

Q4: What are some advanced techniques to significantly boost my ¹⁵N signal?

A4: For challenging samples, hyperpolarization techniques can dramatically increase the ¹⁵N signal. These methods include:

  • Dynamic Nuclear Polarization (DNP): This technique involves transferring the high polarization of electron spins to nuclear spins at low temperatures, resulting in signal enhancements of several orders of magnitude.[6][7]

  • Parahydrogen Induced Polarization (PHIP): PHIP utilizes the spin order of parahydrogen to enhance the NMR signals of reaction products.[8][9]

These techniques require specialized equipment but can be invaluable for studying low-concentration samples or for in vivo imaging applications.

Q5: What safety precautions should I take when working with Isoamyl nitrite-¹⁵N?

A5: Isoamyl nitrite is a flammable liquid and vapor and is harmful if inhaled or swallowed.[10][11][12] It is also unstable and sensitive to light, air, and moisture.[12] Always handle Isoamyl nitrite in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and keep it away from heat, sparks, and open flames.[10][11][12][13][14] Store it in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a refrigerator designated for flammable materials.[10][12][13]

Experimental Protocols

Protocol 1: General ¹⁵N NMR Acquisition for Labeled Compounds
  • Sample Preparation: Dissolve 5-25 mg of the ¹⁵N-labeled compound in 0.5-0.6 mL of a suitable deuterated solvent in an NMR tube.[1]

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁵N channel of the probe.

  • Acquisition Parameters:

    • Pulse Program: Use a standard 1D ¹⁵N pulse sequence with proton decoupling.

    • Spectral Width (SW): Set a wide spectral width to cover the expected range of ¹⁵N chemical shifts (e.g., -50 to 400 ppm).[1]

    • Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed to achieve the desired signal-to-noise ratio.

    • Relaxation Delay (D1): For qualitative screening, use a D1 of 1-2 seconds. For quantitative measurements, ensure D1 is at least 5 times the longest T₁ of your signals of interest.[1]

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Proton Decoupling: Use broadband proton decoupling during acquisition.[1]

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to a known standard (e.g., liquid ammonia at 0 ppm or nitromethane at ~380.2 ppm).[1]

Data Summary Table: Typical ¹⁵N NMR Parameters
ParameterRecommended ValueRationale
Sample Concentration > 10 mg/mLTo maximize the number of ¹⁵N nuclei in the detection volume.
Number of Scans (NS) > 1024To improve the S/N ratio (S/N ∝ √NS).[3]
Relaxation Delay (D1) 1.5 x T₁ (qualitative) 5 x T₁ (quantitative)To allow for sufficient spin relaxation between pulses.[1]
Pulse Angle 90°To ensure maximum signal excitation for each scan.[1]
Proton Decoupling BroadbandTo collapse ¹H-¹⁵N couplings and improve S/N.[1]

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low ¹⁵N Signal

troubleshooting_workflow start Low S/N in ¹⁵N Spectrum check_scans Increase Number of Scans (NS) start->check_scans check_concentration Verify Sample Concentration check_scans->check_concentration If still low check_reaction Confirm ¹⁵N Incorporation check_concentration->check_reaction If concentration is adequate optimize_d1 Optimize Relaxation Delay (D1) check_reaction->optimize_d1 If incorporation is confirmed check_pulse Calibrate 90° Pulse optimize_d1->check_pulse check_decoupling Verify Proton Decoupling check_pulse->check_decoupling result_ok S/N Improved check_decoupling->result_ok If S/N improves result_not_ok S/N Still Low check_decoupling->result_not_ok If still low consider_2d Perform ¹H-¹⁵N HMBC consider_2d->result_ok result_not_ok->consider_2d

Caption: A step-by-step workflow for troubleshooting low signal-to-noise in ¹⁵N NMR experiments.

References

  • Material Safety Data Sheet - Isoamyl nitrite, stabilized - Cole-Parmer.
  • This compound - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • ISOAMYL NITRITE - CAMEO Chemicals - NOAA.
  • ICSC 1012 - ISOAMYL NITRITE.
  • Optimization of 15N-13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PubMed.
  • Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia.
  • Application Notes & Protocols: 15N NMR Spectroscopy for Sodium Nitrite-¹⁵N Labeled Compounds - Benchchem.
  • Hyperpolarization of 15N in an amino acid derivative - RSC Publishing.
  • Speeding up direct (15)N detection: hCaN 2D NMR experiment - PubMed.
  • Technical Support Center: Optimizing NMR for 13C/15N Labeled Proteins - Benchchem.
  • Hyperpolarization of 15N in an amino acid derivative - PMC - NIH.
  • Speeding up direct 15N detection: hCaN 2D NMR experiment - PMC - NIH.
  • 1 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines J. Christopher Johnston and Maria.
  • 15N NMR Question : r/Chempros - Reddit.
  • (PDF) 15N NMR Spectroscopy in Structural Analysis - ResearchGate.
  • A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - NIH.
  • 10.2: Improving the Signal-to-Noise Ratio - Chemistry LibreTexts.
  • Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR.
  • Nitrogen NMR.
  • Expressing 15N labeled protein.
  • Isoamyl nitrite- 15 N - Sigma-Aldrich.
  • How to reduce noisey NMR signal? : r/chemistry - Reddit.
  • Improving the signal-to-noise ratio in C21H15F4N3O3S NMR spectra - Benchchem.
  • Increase in signal-to-noise ratio of > 10000 times in liquid-state NMR - PubMed Central.
  • Tracking nitrite's deviation from Stokes–Einstein predictions with pulsed field gradient 15N NMR spectroscopy - Chemical Communications (RSC Publishing).
  • 15N chemical shifts - Steffen's Chemistry Pages - Science and Fun.
  • Can benchtop NMR detect 15N at natural abundance? - Magritek.
  • Increase NMR signal-to-noise per unit mass/concentration? - ResearchGate.
  • Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso... - ResearchGate.
  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - NIH.
  • Isoamyl nitrite(110-46-3) 1H NMR spectrum - ChemicalBook.
  • 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - RSC Publishing.

Sources

Technical Support Center: Isoamyl Nitrite-15N Decomposition in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoamyl nitrite-15N. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this isotopically labeled compound. Here, we address common challenges related to its stability and decomposition in solution, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Unraveling Decomposition Issues

This section provides a structured approach to identifying and resolving common problems encountered with this compound in solution.

Question 1: I'm observing a rapid loss of my this compound signal in my analytical runs (LC-MS, GC-MS). What are the likely causes?

Observing a diminishing signal of your target analyte is a primary indicator of decomposition. Isoamyl nitrite is inherently unstable and susceptible to degradation under various conditions.[1][2] The primary culprits are exposure to light, air, water, and acidic or basic conditions.[1][2][3]

Immediate Investigative Steps:

  • Review Solvent Preparation and Storage:

    • Water Content: Isoamyl nitrite readily hydrolyzes in the presence of water to form isoamyl alcohol and nitrous acid.[2][3][4] Ensure your solvents are anhydrous. Use freshly opened, high-purity solvents and consider employing molecular sieves.

    • pH of the Solution: Acidic or basic conditions can catalyze decomposition.[5][6][7][8] Isoamyl nitrite decomposes in the presence of a base to yield nitrite salts and isoamyl alcohol.[5][6] Acidic conditions can also promote hydrolysis.[4][7] Buffer your solutions if your experimental conditions permit, or ensure the pH is neutral.

  • Evaluate Sample Handling and Environment:

    • Light Exposure: Alkyl nitrites are known to be photolytically sensitive.[1][9][10][11][12] Exposure to light, especially UV light, can induce homolytic cleavage of the O-N bond, initiating a cascade of radical reactions.[9] Always prepare and store your solutions in amber vials or protect them from light with aluminum foil.

    • Temperature: Elevated temperatures accelerate the rate of decomposition.[2][8] Store stock solutions and samples at refrigerated temperatures (2-8 °C) as recommended.[13][14] For long-term storage, consult the manufacturer's guidelines, which may recommend freezer storage.

    • Oxygen Exposure: Decomposition is accelerated in the presence of air (oxygen).[1][2][3][8] Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.

Workflow for Diagnosing Rapid Decomposition

start Rapid Signal Loss Observed check_solvent Check Solvent Purity & pH start->check_solvent check_handling Evaluate Sample Handling start->check_handling is_anhydrous Is solvent anhydrous? check_solvent->is_anhydrous light_protected Are samples light-protected? check_handling->light_protected is_neutral Is pH neutral? is_anhydrous->is_neutral Yes use_anhydrous Action: Use anhydrous solvents is_anhydrous->use_anhydrous No is_neutral->light_protected Yes buffer_solution Action: Buffer or neutralize solution is_neutral->buffer_solution No temp_controlled Is temperature controlled? light_protected->temp_controlled Yes protect_from_light Action: Use amber vials light_protected->protect_from_light No oxygen_excluded Is oxygen excluded? temp_controlled->oxygen_excluded Yes refrigerate Action: Store at 2-8°C temp_controlled->refrigerate No purge_solvents Action: Purge with inert gas oxygen_excluded->purge_solvents No resolved Problem Likely Resolved oxygen_excluded->resolved Yes use_anhydrous->is_neutral buffer_solution->light_protected protect_from_light->temp_controlled refrigerate->oxygen_excluded purge_solvents->resolved cluster_hydrolysis Hydrolysis (Water) cluster_photolysis Photolysis (Light) IAN This compound IAA Isoamyl Alcohol IAN->IAA + H2O HNO2 Nitrous Acid-15N IAN->HNO2 + H2O H2O H2O IAN2 This compound alkoxyl Isoamyloxyl Radical IAN2->alkoxyl + hv nitrosyl Nitrosyl Radical-15N IAN2->nitrosyl + hv light hv (Light)

Sources

Addressing common interferences in Isoamyl nitrite-15N based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoamyl Nitrite-¹⁵N Isotopic Assays

Introduction: Navigating the Nuances of ¹⁵N-Labeled Nitrite Assays

Welcome to the technical support guide for Isoamyl nitrite-¹⁵N. As a potent, short-acting nitric oxide (NO) donor, Isoamyl nitrite is a valuable tool in biomedical research for studying NO signaling pathways. The incorporation of the stable ¹⁵N isotope allows for precise tracing and quantification, distinguishing the exogenous NO pathway from endogenous production. However, the compound's inherent reactivity and the complexity of biological matrices present unique challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common interferences and experimental pitfalls. We will move beyond simple procedural lists to explain the underlying chemical and analytical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Foundational Issues - Stability and Handling

The most common source of error in any assay begins before the analysis itself. Isoamyl nitrite is notoriously unstable, and its ¹⁵N-labeled counterpart is no different. Understanding its degradation pathways is the first step to generating reliable data.

FAQ 1: My Isoamyl nitrite-¹⁵N standard or sample shows a progressively weaker signal over time. What is causing this degradation?

Answer:

This is a classic symptom of compound instability. Isoamyl nitrite is highly susceptible to degradation through several mechanisms, primarily hydrolysis and photodegradation.

  • Hydrolysis: The ester linkage in Isoamyl nitrite is prone to cleavage, especially in the presence of water or bases. This reaction decomposes the parent compound into isoamyl alcohol and nitrite (¹⁵NO₂⁻).[1][2] In basic conditions, this accelerates significantly, forming isoamyl alcohol and the corresponding nitrite salt (e.g., Sodium ¹⁵N-nitrite).[1]

  • Exposure to Air and Light: Isoamyl nitrite is sensitive to both air (oxidation) and light (photodegradation).[3][4] Exposure can lead to the evolution of toxic nitrogen oxides and a loss of potency.[3]

The consequence is a lower concentration of the intact parent molecule, leading to a decreased signal if your assay is designed to detect the full Isoamyl nitrite-¹⁵N ester.

dot

cluster_Degradation Degradation Pathways IAN Isoamyl Nitrite-¹⁵N (C₅H₁₁O¹⁵NO) IAA Isoamyl Alcohol (C₅H₁₁OH) IAN->IAA Cleavage Nitrite ¹⁵N-Nitrite Ion (¹⁵NO₂⁻) IAN->Nitrite Cleavage NitrogenOxides Nitrogen Oxides (e.g., ¹⁵NO, ¹⁵NO₂) IAN->NitrogenOxides Decomposition H2O Water (Hydrolysis) H2O->IAN Base Base (e.g., NaOH) Base->IAN AirLight Air / Light AirLight->NitrogenOxides

Caption: Degradation pathways of Isoamyl nitrite-¹⁵N.

Troubleshooting & Prevention:
ParameterRecommended ActionRationale
Storage (Neat) Store in a tightly sealed, amber glass vial at -20°C under an inert atmosphere (e.g., argon).Minimizes exposure to light, moisture, and oxygen, which are key drivers of degradation.[3][4][5]
Solvent Choice For stock solutions, use anhydrous, aprotic solvents like acetonitrile or DMSO. Avoid aqueous buffers for long-term storage.Prevents hydrolysis. If aqueous solutions are required, prepare them fresh immediately before use.
Handling Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture. Work quickly and minimize exposure to ambient light.Reduces water contamination and photodegradation.
Stabilizers For some formulations, stabilizers like anhydrous potassium carbonate or epoxidized vegetable oils may be included.[5][6]These agents can scavenge acidic impurities or moisture that catalyze decomposition.

Part 2: The Matrix - Sample Preparation Interferences

Biological samples (plasma, serum, tissue lysates) are complex mixtures. Components of this "matrix" can interfere with your assay, either by degrading the analyte or by affecting the analytical signal.

FAQ 2: My results are inconsistent and show poor recovery when I analyze samples in a biological matrix compared to a simple buffer. Why?

Answer:

This discrepancy is most likely due to matrix effects , a phenomenon where co-eluting, endogenous components of the sample interfere with the ionization of your target analyte in mass spectrometry-based assays.[7][8] It can also be caused by enzymatic or chemical degradation during sample processing.

  • Ion Suppression/Enhancement (LC-MS/MS): This is the most common matrix effect. Phospholipids, salts, and metabolites from the biological sample can co-elute with Isoamyl nitrite-¹⁵N and compete for ionization in the mass spectrometer's source. This typically leads to a suppressed signal (lower reading) but can sometimes cause signal enhancement, resulting in inaccurate quantification.[7][9][10]

  • Enzymatic Degradation: Esterase enzymes present in plasma or tissue homogenates can rapidly hydrolyze Isoamyl nitrite-¹⁵N into isoamyl alcohol and ¹⁵N-nitrite.

  • Protein Binding: The analyte may bind to proteins in the sample, reducing the amount available for extraction and detection.

dot

cluster_Workflow Troubleshooting Matrix Effects Start Inconsistent Results in Matrix CheckExtraction Evaluate Extraction Efficiency? Start->CheckExtraction Low Recovery AssessMatrixEffect Assess Matrix Effect Directly? Start->AssessMatrixEffect Variable Signal ImproveCleanup Improve Sample Cleanup CheckExtraction->ImproveCleanup ChangeChromatography Modify Chromatography AssessMatrixEffect->ChangeChromatography UseInternalStandard Use Stable Isotope Internal Standard AssessMatrixEffect->UseInternalStandard Result Consistent & Accurate Results ImproveCleanup->Result ChangeChromatography->Result UseInternalStandard->Result

Caption: Logical workflow for diagnosing matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows you to determine if ion suppression or enhancement is occurring. It is a critical step in method validation for any LC-MS/MS assay.

Objective: To quantify the impact of the biological matrix on the analytical signal.

Materials:

  • Blank biological matrix (e.g., plasma from an untreated subject)

  • Isoamyl nitrite-¹⁵N analytical standard

  • Mobile phase and appropriate solvents

Procedure:

  • Prepare Set A (Analyte in Solvent): Prepare a solution of Isoamyl nitrite-¹⁵N in your initial mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).

  • Prepare Set B (Post-Extraction Spike): a. Process a blank matrix sample through your entire extraction procedure (e.g., protein precipitation or solid-phase extraction). b. After the final evaporation step, reconstitute the dried extract with the solution from Set A . This sample contains the analyte spiked into the extracted matrix components.

  • Prepare Set C (Pre-Extraction Spike): Spike the blank matrix with Isoamyl nitrite-¹⁵N before the extraction process begins. Process this sample through the entire extraction procedure.

  • Analysis: Analyze multiple replicates (n=3-6) of Set A, Set B, and Set C via LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.[7]

      • A value > 100% indicates ion enhancement.[7]

      • Ideally, this value should be between 85% and 115%.

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

      • This measures how efficiently your extraction process recovers the analyte from the matrix.

Part 3: Analytical & Data Interpretation Issues

Even with perfect handling and sample preparation, interferences can arise from the analytical method itself or from misinterpretation of the resulting data.

FAQ 3: My assay is detecting ¹⁵N, but I'm not sure if I'm measuring the parent compound (Isoamyl nitrite-¹⁵N) or its metabolites. How can I differentiate?

Answer:

This is a crucial question of analytical specificity. Isoamyl nitrite-¹⁵N is a pro-drug for ¹⁵NO. In biological systems, ¹⁵NO is rapidly oxidized to ¹⁵N-nitrite (¹⁵NO₂⁻) and then further to ¹⁵N-nitrate (¹⁵NO₃⁻).[11][12] What you are measuring depends entirely on your analytical technique.

Analytical MethodWhat It Typically MeasuresHow to Confirm Specificity
LC-MS/MS Intact Isoamyl nitrite-¹⁵NUse a mass transition specific to the parent molecule (e.g., m/z 119.1 -> fragment). You can develop separate methods to quantify the ¹⁵NO₂⁻ and ¹⁵NO₃⁻ metabolites.
GC-MS Intact Isoamyl nitrite-¹⁵N or its derivativesSimilar to LC-MS/MS, relies on specific mass fragmentation of the parent compound. Can also be used to measure ¹⁵N₂O derived from metabolites.[13]
Griess Assay ¹⁵N-Nitrite (¹⁵NO₂⁻)This is a colorimetric assay specific for the nitrite ion.[14][15] It will not detect the parent ester or nitrate. To measure total ¹⁵NOx, a nitrate reductase step is needed to convert ¹⁵NO₃⁻ to ¹⁵NO₂⁻ prior to the assay.[14][16]
Chemiluminescence ¹⁵NO, ¹⁵N-Nitrite, S-nitroso compoundsMeasures NO released after chemical reduction. Specificity depends on the reducing agent used. For example, a tri-iodide assay reduces both nitrite and S-nitrosothiols.[11]
FAQ 4: I see a high background signal for unlabeled nitrite/nitrate (¹⁴N) in my control samples. How can I minimize this interference?

Answer:

High endogenous levels of nitrite and nitrate are common in biological samples and cell culture media, posing a significant challenge.[15] While the ¹⁵N label allows for mass differentiation in MS, high ¹⁴N background can still cause issues like detector saturation or isotopic interference.

Mitigation Strategies:

  • Use Low-Nitrate Media: When working with cell cultures, select a basal medium known to have low intrinsic nitrate levels (e.g., DMEM is often lower than RPMI-1640).[15]

  • Dialyze Serum: If using fetal bovine serum (FBS), which is a major source of nitrates, consider dialyzing it against a low-nitrate buffer before use.

  • Deproteinize Samples: For plasma or serum, ultrafiltration is an effective way to remove proteins that may contribute to background noise.[16][17]

  • Use High-Purity Reagents: Ensure all buffers and water are made from high-purity sources to avoid introducing external contamination.[15]

  • Blank Subtraction: Always run parallel control samples (untreated matrix) to accurately measure and subtract the endogenous ¹⁴N background from your ¹⁵N-treated samples.

References

  • Wikipedia. (n.d.). Amyl nitrite. Retrieved from [Link]

  • Naman, C. B. (2021, January). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Nanalysis Corp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoamyl Nitrite. PubChem Compound Database. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Isoamyl nitrite (110-46-3). Chemical Effects in Biological Systems. Retrieved from [Link]

  • Hope, W. D., & Johnson, H. W. (2015). Isoamyl nitrite formulations. U.S. Patent Application No. 14/514,629.
  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical reviews in analytical chemistry, 46(2), 105–119. Retrieved from [Link]

  • Goldberg, M. W., & Aeschlimann, J. A. (1960). Stabilization of alkyl nitrites. U.S. Patent No. 2,927,939.
  • Selvan, P. S., & Bharathi, B. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]

  • Imato, T., Yamasaki, Y., & Ohura, K. (2014). Rapid determination of isoamyl nitrite in pharmaceutical preparations by flow injection analysis with on-line UV irradiation and luminol chemiluminescence detection. Luminescence, 29(1), 8–12. Retrieved from [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Kage, S., Kudo, K., Uekado, K., Inoue, H., & Ikeda, N. (2001). Stability of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood. Japanese journal of forensic toxicology, 19(2), 103-107. Retrieved from [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 376-384. Retrieved from [Link]

  • American Chemical Society. (2024, December 2). Isoamyl nitrite. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Current Pharmaceutical Analysis, 2(3), 237-251. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amyl Nitrite?. Retrieved from [Link]

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131–138. Retrieved from [Link]

  • Isobe, K., Suwa, Y., Ikutani, J., Kuroiwa, M., Makita, T., Takebayashi, Y., Yoh, M., Otsuka, S., Senoo, K., Ohmori, M., & Koba, K. (2011). Analytical techniques for quantifying (¹⁵)N/(¹⁴)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. Microbes and environments, 26(1), 46–53. Retrieved from [Link]

  • Rockwood, G. A., Thompson, M. G., T-ha, T. D., Logue, B. A., & Brenner, M. (2017). A Comparison of the Relative Propensities of Isoamyl Nitrite and Sodium Nitrite to Ameliorate Acute Cyanide Poisoning in Mice and a Novel Antidotal Effect Arising from Anesthetics. Journal of drug and alcohol research, 6, 1-10. Retrieved from [Link]

Sources

How to accurately determine the concentration of Isoamyl nitrite-15N standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the accurate concentration determination of Isoamyl nitrite-15N. This guide is designed for researchers, analytical scientists, and quality control professionals who rely on precise standard concentrations for quantitative assay development and validation. Given the inherent instability of alkyl nitrites, this guide provides not only procedural steps but also the scientific rationale behind them to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Section 1: First Steps & Stability Concerns
Q1: What are the first steps I should take upon receiving the this compound standard?

A: Immediately upon receipt, inspect the product's integrity. The standard should be stored in a tightly sealed, light-resistant container. Log the certificate of analysis (CoA) and transfer the standard to a proper storage location.

  • Storage Conditions: Store at +15°C to +25°C in a dark, dry location.[1] Some suppliers may recommend refrigerated storage; always defer to the manufacturer's specific instructions.

  • Inert Atmosphere: If the standard will be opened multiple times, consider flushing the vial headspace with an inert gas like argon or nitrogen before resealing to minimize oxidative degradation.

Scientist's Note: Isoamyl nitrite is highly volatile and susceptible to degradation from air, light, and moisture.[1][2][3][4] Improper handling, even for a short duration, can compromise the standard's integrity and lead to inaccurate concentration values.

Q2: Why is the stability of this compound a critical concern, and how can I minimize degradation?

A: Isoamyl nitrite is chemically unstable and can readily decompose.[1][2] This degradation directly impacts its concentration and purity. The primary degradation pathway involves hydrolysis to isoamyl alcohol and nitrous acid, and it can also undergo photolysis.[5][6]

To minimize degradation:

  • Limit Exposure: Only open the standard when you are ready to use it. Work quickly and reseal the container promptly.

  • Avoid Light: Use amber vials or wrap clear vials in aluminum foil during preparation and analysis.[7]

  • Control Temperature: Avoid exposure to high temperatures.[2]

  • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to prevent hydrolysis.

  • Prepare Fresh: Prepare working solutions immediately before analysis. Low-concentration nitrite standards are particularly unstable and should be prepared fresh.[8]

Section 2: Method Selection for Accurate Quantification
Q3: What is the most accurate method to determine the concentration (purity/assay) of my this compound standard?

A: The gold standard for determining the concentration of a chemical standard is Quantitative Nuclear Magnetic Resonance (qNMR) .[9][10]

  • Why qNMR? qNMR is a primary ratio method, meaning it provides a direct measurement of the molar ratio between the analyte (this compound) and a certified internal calibrant without needing a calibration curve of the analyte itself. The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative when specific experimental parameters are controlled.[11]

A secondary, complementary approach is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to assess purity. This method determines the area percent of the main component relative to impurities but does not provide an absolute concentration directly. It is excellent for identifying degradation products.[5][12][13]

Q4: Can I use GC-MS or LC-MS for absolute concentration determination?

A: While essential for purity assessment and use in final assays, using chromatography for the initial certification of a standard's concentration is more complex than qNMR. To determine concentration with GC-MS or LC-MS, you would need a pre-certified, trusted reference standard of this compound to build a calibration curve, which presents a circular problem.

However, once you have certified your standard's concentration via qNMR, you can use it to prepare accurate stock solutions for calibrating your GC-MS or LC-MS assays. The use of a stable isotopically labeled (SIL) internal standard like this compound is the first choice for quantitative bioanalysis to correct for matrix effects and variability.[14]

Section 3: Quantitative NMR (qNMR) - Protocol & Troubleshooting
Q5: My qNMR results are not reproducible. What are the common causes?

A: Inconsistent qNMR results for this compound often stem from three areas: sample instability, improper experimental setup, or data processing errors.

Potential Cause Key Indicator(s) Recommended Solution
Sample Degradation Appearance of new peaks (e.g., isoamyl alcohol). Decreasing analyte integral over time.Prepare a fresh sample immediately before analysis. Minimize time between sample prep and acquisition.
Inadequate Relaxation Delay (D1) Signal integrals are not proportional to the number of protons. Results vary with different D1 times.Set D1 to at least 5 times the longest T1 relaxation time of both the analyte and the internal calibrant. A conservative D1 of 30-60 seconds is often a good starting point.
Poor Signal-to-Noise (S/N) Noisy baseline, making accurate integration difficult. High RSD between integrations.Increase the number of scans. A minimum S/N of 250:1 is recommended for integration errors <1%.[11]
Integration Errors Phasing is incorrect. Integral regions are too wide or too narrow.Manually re-phase the spectrum for a flat baseline. Carefully define integral limits to capture the entire peak without including baseline noise or adjacent peaks.
Calibrant Issues Internal calibrant signal overlaps with analyte or solvent signals. Calibrant is impure or hygroscopic.Choose a different calibrant with non-overlapping signals. Use a new, certified calibrant and dry it if necessary.
Q6: Which proton signals of Isoamyl nitrite should I use for quantification?

A: You must select a signal that is well-resolved, free from overlap with other analyte, calibrant, or impurity signals, and has a clear baseline. For the isoamyl group (CH₃)₂CHCH₂CH₂ONO, the triplet corresponding to the -CH₂O- protons is often a good candidate for quantification.[9] Always verify the signal assignment using a 1H NMR spectrum of the compound.[15]

Section 4: Data Interpretation & Calculation
Q7: How do I calculate the final concentration from my qNMR data?

A: The purity of the analyte (Pₓ) as a weight percentage (w/w %) is calculated using the following equation[11]:

Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal

Where:

  • I: Integrated area of the signal

  • N: Number of protons for the integrated signal (e.g., N=2 for a CH₂ group)

  • M: Molar mass of the compound (use the mass for the 15N-labeled version)

  • W: Weight of the compound

  • P: Purity of the compound (as a percentage)

  • ₓ: Refers to the analyte (this compound)

  • cal: Refers to the internal calibrant

Scientist's Note: This equation provides a weight-based purity, which is invaluable because it is not affected by other components in the sample that may be invisible to NMR (e.g., inorganic salts).[11]

Detailed Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) Analysis of Isoamyl Nitrite-¹⁵N

This protocol outlines the steps for determining the concentration of this compound using an internal calibrant.

1. Selection of Internal Calibrant:

  • Choose a calibrant with high purity (e.g., >99.5%), low volatility, and chemical stability.
  • Ensure its ¹H NMR signals do not overlap with the analyte's signals. Benzyl benzoate is a suitable option for alkyl nitrites.[9]
  • The calibrant must be accurately weighed.

2. Sample Preparation:

  • Accurately weigh a specific amount of the internal calibrant (e.g., 5-10 mg) into an NMR tube using a microbalance. Record the exact weight (W_cal).
  • Accurately weigh a slightly larger amount of the this compound standard (e.g., 10-15 mg) directly into the same NMR tube. Record the exact weight (Wₓ).
  • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) to dissolve both compounds completely.
  • Cap the tube and mix thoroughly by gentle inversion.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using parameters optimized for quantification.
Parameter Recommended Value Rationale (Why it's important)
Pulse Angle 90°Ensures maximum signal excitation for all protons, which is critical for accurate integration.
Relaxation Delay (D1) ≥ 30 secondsAllows all protons to fully relax back to equilibrium before the next pulse. This is the most critical parameter for qNMR accuracy.
Acquisition Time (AQ) 2-4 secondsProvides sufficient data points across each peak for high digital resolution.
Number of Scans (NS) 16 or higherSet to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the signals of interest.[11]
Temperature Stable (e.g., 298 K)Maintains consistent sample conditions and minimizes shifts in resonance frequency.

4. Data Processing and Analysis:

  • Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N without sacrificing resolution.
  • Carefully phase the spectrum manually to ensure a flat, horizontal baseline across all peaks.
  • Calibrate the chemical shift using a known reference (e.g., residual solvent peak or the calibrant signal if its shift is known and stable).[9]
  • Integrate the selected, non-overlapping signals for both the this compound and the internal calibrant.
  • Use the calculation formula provided in FAQ Q7 to determine the purity/concentration.
Protocol 2: GC-MS Purity Assessment

This protocol is for assessing the purity and identifying potential degradation products of the this compound standard.

1. Sample Preparation:

  • Prepare a solution of the this compound standard in a volatile, high-purity solvent (e.g., Dichloromethane or Hexane) at a concentration of approximately 1 mg/mL.
  • Transfer the solution to a GC vial.

2. GC-MS Instrument Parameters (Example):

Parameter Recommended Setting Rationale
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for this volatile analyte.
Inlet Temperature 150-200 °CEnsures rapid volatilization without causing thermal degradation in the inlet.
Column Low-polarity (e.g., DB-5ms)Provides good separation for alkyl nitrites and their related alcohols.
Oven Program Start at 40°C (hold 2 min), ramp 10°C/min to 200°CA standard temperature ramp to separate volatile components effectively.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
MS Scan Range 35-200 m/zCovers the molecular ion and expected fragments of isoamyl nitrite and its degradation products.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the area percent of the main this compound peak relative to the total integrated area. This gives an estimate of purity.
  • Analyze the mass spectrum of the main peak to confirm its identity (M+1 shift due to ¹⁵N).
  • Analyze the mass spectra of any minor peaks to identify potential impurities or degradation products (e.g., isoamyl alcohol).[5][6]

Visual Workflows & Logic Diagrams

G cluster_prep Phase 1: Preparation & Handling cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Calculation receipt Receive & Inspect Standard storage Store Appropriately (Dark, Cool, Sealed) receipt->storage weigh Accurately Weigh Analyte & Calibrant storage->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Set qNMR Parameters (D1≥30s, 90° pulse) dissolve->setup acquire Acquire Spectrum (S/N > 250:1) setup->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Non-Overlapping Peaks process->integrate calculate Calculate Purity (w/w %) integrate->calculate report Report Final Concentration calculate->report

Caption: Workflow for qNMR-based concentration determination.

G cluster_causes cluster_solutions start Inaccurate or Non-Reproducible qNMR Results cause1 Sample Degradation? start->cause1 cause2 Incorrect Parameters? start->cause2 cause3 Processing Error? start->cause3 sol1 Prepare Fresh Sample Immediately Before Use cause1->sol1 Yes sol2 Verify D1 ≥ 5xT1 (Use D1 ≥ 30s) cause2->sol2 Check D1 sol3 Check S/N > 250:1 Increase Scans cause2->sol3 Check S/N sol4 Manually Re-Phase & Re-Integrate cause3->sol4 Yes

Caption: Troubleshooting decision tree for common qNMR issues.

References

  • Nanalysis Corp. (n.d.). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Available at: [Link]

  • Heintz, L., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3102–3108. Available at: [Link]

  • Heintz, L., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available at: [Link]

  • Bal, T. S., et al. (1988). Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. Journal of the Forensic Science Society, 28(3), 169-174. Available at: [Link]

  • Heintz, L., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

  • Valsynthese SA. (2021). Isoamyl nitrite Safety Data Sheet. Available at: [Link]

  • Kurz, M. E., et al. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Journal of Forensic Sciences. Available at: [Link]

  • Ripani, L., et al. (1999). In-Depth Headspace GC/MS Analysis of Alkyl Nitrites. Office of Justice Programs. Available at: [Link]

  • Ripani, L., et al. (1999). In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. ResearchGate. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoamyl Nitrite. PubChem Compound Database. Available at: [Link]

  • Kishikawa, N., et al. (2014). Rapid determination of isoamyl nitrite in pharmaceutical preparations by flow injection analysis with on-line UV irradiation and luminol chemiluminescence detection. PubMed. Available at: [Link]

  • Nanalysis Corp. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf. Available at: [Link]

  • Alshishani, A., et al. (2024). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues... MDPI. Available at: [Link]

  • University of York. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Waghmode, S. B. (2011). Quantitative Analysis of Nitrites Using Environmentally Benign Procedure. Indian Streams Research Journal. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Nitrate and Nitrite in Water Samples using UV-1900i. Available at: [Link]

  • Green, L. C., et al. (1982). Analysis of Nitrate, Nitrite, and [15N]Nitrate in Biological Fluids. Semantic Scholar. Available at: [Link]

  • European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS. Available at: [Link]

  • American Chemical Society. (2024). Isoamyl nitrite. Available at: [Link]

Sources

Technical Support Center: Correcting for Natural ¹⁵N Abundance in Isoamyl Nitrite-¹⁵N Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ¹⁵N-labeled isoamyl nitrite in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and integrity of your data by correctly accounting for the natural abundance of ¹⁵N.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the importance and methods of correcting for natural ¹⁵N abundance.

Q1: What is the natural abundance of ¹⁵N and why is it crucial to correct for it in my experiments?

A1: Most elements, including nitrogen, exist in nature as a mixture of isotopes. Nitrogen is predominantly ¹⁴N, but approximately 0.37% of it is the heavier isotope, ¹⁵N[1][2]. In mass spectrometry, which separates molecules based on their mass-to-charge ratio, this naturally occurring ¹⁵N contributes to the measured signal. When you intentionally introduce ¹⁵N-labeled isoamyl nitrite as a tracer, it is critical to distinguish between the ¹⁵N from your labeled compound and the ¹⁵N that is naturally present in the molecule and the biological systems it interacts with. Failure to correct for this natural abundance can lead to a significant overestimation of the true level of ¹⁵N labeling, resulting in inaccurate data and misinterpretation of metabolic fates or reaction pathways[3].

Q2: What are the potential consequences of neglecting the natural ¹⁵N abundance correction?
Q3: At what level of ¹⁵N enrichment is correction for natural abundance most critical?

A3: Correction for natural ¹⁵N abundance is important across all enrichment levels, but it is most critical in experiments with low to moderate levels of ¹⁵N incorporation. When the enrichment from your labeled isoamyl nitrite is low, the contribution from naturally abundant ¹⁵N is proportionally larger and can significantly skew the results if not accounted for. However, even at high enrichment levels, correction is still necessary for the highest accuracy, especially when precise quantification is required.

Q4: What information and tools do I need to perform the natural abundance correction?

A4: To accurately correct for natural isotope abundance, you will need the following:

  • The elemental composition of your analyte: For isoamyl nitrite, the molecular formula is C₅H₁₁NO₂.

  • The isotopic purity of your ¹⁵N-labeled standard: This information is typically provided by the supplier (e.g., 98 atom % ¹⁵N)[7][8].

  • High-resolution mass spectrometry data: This allows for the accurate measurement of the isotopic distribution of both your labeled and unlabeled compounds.

  • Correction software: Several software tools are available to automate the complex calculations required for natural abundance correction. Popular options include IsoCorrectoR and IsoCor[3][5]. These tools use a matrix-based mathematical approach to subtract the contribution of naturally abundant isotopes from the raw data[3].

II. Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during ¹⁵N labeling experiments with isoamyl nitrite.

Issue 1: My calculated ¹⁵N enrichment is unexpectedly low.

Symptom: After correcting for natural abundance, the calculated enrichment from your ¹⁵N-labeled isoamyl nitrite is lower than anticipated.

Possible Causes & Solutions:

  • Incomplete Labeling: The synthesis of your ¹⁵N-labeled isoamyl nitrite may not have gone to completion, resulting in a lower-than-expected isotopic purity.

    • Solution: If synthesizing in-house, review your synthesis protocol. Common methods involve the reaction of isoamyl alcohol with a ¹⁵N-labeled nitrite source, such as sodium nitrite-¹⁵N, in the presence of an acid like sulfuric or hydrochloric acid[9][10][11]. Ensure reaction conditions (temperature, stirring, addition rate) are optimized for complete conversion. If purchased, verify the isotopic purity stated on the certificate of analysis.

  • Isotopic Scrambling: The ¹⁵N label may be lost or exchanged during sample preparation or the experimental procedure.

    • Solution: Minimize harsh chemical treatments and prolonged exposure to conditions that could facilitate nitrogen exchange. Metabolic scrambling can also occur in biological systems, where the ¹⁵N from your tracer is incorporated into other molecules[12]. Consider this possibility when interpreting your results.

  • Dilution with Unlabeled Compound: Your sample may be contaminated with an unlabeled source of isoamyl nitrite or its precursors.

    • Solution: Ensure all reagents and solvents are free from nitrogen-containing impurities. Maintain a clean work environment to avoid environmental contamination[4].

Issue 2: I am observing high background noise or unexpected peaks in my mass spectrometry data.

Symptom: The mass spectrum shows high background noise or peaks that do not correspond to the expected isotopic pattern of isoamyl nitrite.

Possible Causes & Solutions:

  • Contamination: The sample may be contaminated with other compounds that have similar mass-to-charge ratios.

    • Solution: Optimize your sample preparation and chromatographic separation methods to isolate isoamyl nitrite from other components. Running a blank sample can help identify sources of background contamination[3].

  • In-source Fragmentation: The isoamyl nitrite molecule may be fragmenting within the ion source of the mass spectrometer.

    • Solution: Adjust the ionization source parameters (e.g., voltage, temperature) to minimize fragmentation. Softer ionization techniques may be necessary.

  • Instrument Malfunction: There could be an issue with the mass spectrometer, such as a leak or a detector problem.

    • Solution: Ensure your instrument is properly calibrated and maintained. Perform routine checks to ensure optimal performance.

Issue 3: How do I differentiate between my ¹⁵N-labeled compound and naturally occurring ¹⁵N?

Symptom: You are unsure how to correctly attribute the M+1 peak intensity in your mass spectrum.

Solution Workflow:

  • Analyze an Unlabeled Standard: First, run a sample of unlabeled isoamyl nitrite to determine its natural isotopic distribution. This will serve as your baseline and show the contribution of natural ¹³C and ¹⁵N to the M+1 peak.

  • Analyze Your Labeled Sample: Run your ¹⁵N-labeled isoamyl nitrite sample. The resulting mass spectrum will show a more intense M+1 peak due to the incorporated ¹⁵N.

  • Apply Correction Algorithm: Use a software tool like IsoCorrectoR to perform the natural abundance correction[5]. This software will use the elemental formula of isoamyl nitrite and the natural isotopic abundances of C, H, N, and O to calculate the expected isotopic distribution for an unlabeled molecule. It then subtracts this contribution from your experimental data, leaving you with the true enrichment from your ¹⁵N label.

III. Data Presentation and Experimental Protocols

Clear data presentation is crucial for accurate interpretation.

Table 1: Natural Isotopic Abundances
ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Nitrogen¹⁴N99.63
¹⁵N 0.37
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.20

This table provides the standard natural abundances of the stable isotopes of elements present in isoamyl nitrite.

Experimental Protocol: Mass Spectrometry Analysis and Data Correction
  • Sample Preparation: Prepare solutions of both unlabeled and ¹⁵N-labeled isoamyl nitrite at a known concentration in a suitable solvent.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition:

    • Inject the unlabeled isoamyl nitrite standard to obtain its natural isotopic distribution.

    • Inject the ¹⁵N-labeled isoamyl nitrite sample to obtain its experimental isotopic distribution.

  • Data Processing:

    • Import the raw mass spectrometry data into a suitable analysis software.

    • Utilize a correction tool (e.g., IsoCorrectoR) and input the following parameters:

      • Elemental composition: C₅H₁₁NO₂

      • Isotopic purity of the tracer (if known from the supplier).

    • The software will then calculate the corrected isotopic distribution, providing the true ¹⁵N enrichment.

Visualization of the Correction Workflow

CorrectionWorkflow cluster_0 Data Acquisition cluster_1 Correction Algorithm cluster_2 Corrected Data Raw_MS_Data Raw Mass Spectrum of Labeled Sample Correction_Software Correction Software (e.g., IsoCorrectoR) Raw_MS_Data->Correction_Software Unlabeled_MS_Data Mass Spectrum of Unlabeled Standard Unlabeled_MS_Data->Correction_Software Corrected_Enrichment True ¹⁵N Enrichment Correction_Software->Corrected_Enrichment Elemental_Composition Elemental Composition (C₅H₁₁NO₂) Elemental_Composition->Correction_Software Tracer_Purity Tracer Purity (e.g., 98% ¹⁵N) Tracer_Purity->Correction_Software

Caption: Workflow for correcting natural isotope abundance.

Logical Relationship for Troubleshooting

TroubleshootingLogic Start Unexpected Results Check_Enrichment Low ¹⁵N Enrichment? Start->Check_Enrichment Check_Peaks Unexpected Peaks? Start->Check_Peaks Incomplete_Labeling Review Synthesis/ Verify Purity Check_Enrichment->Incomplete_Labeling Yes Isotopic_Scrambling Investigate Sample Prep/Metabolism Check_Enrichment->Isotopic_Scrambling Yes Dilution Check for Contamination Check_Enrichment->Dilution Yes Contamination Optimize Chromatography/ Run Blanks Check_Peaks->Contamination Yes Fragmentation Adjust MS Source Parameters Check_Peaks->Fragmentation Yes Instrument_Issue Calibrate & Maintain Instrument Check_Peaks->Instrument_Issue Yes

Caption: Troubleshooting decision tree for ¹⁵N experiments.

IV. References

  • Heinrich, P., Kohler, C., Ellmann, L., Kuerner, P., Spang, R., Oefner, P. J., & Dettmer, K. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. [Link]

  • Heinrich, P., Kohler, C., Ellmann, L., Kuerner, P., Spang, R., Oefner, P. J., & Dettmer, K. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. [Link]

  • Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

  • Krusemark, C. J., et al. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]

  • Li, Y., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. [Link]

  • Krusemark, C. J., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • 15N natural abundance method. (n.d.). Australian Centre for International Agricultural Research. [Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). National Institutes of Health. [Link]

  • Natural 15N abundance measurements and atmospheric nitrogen standard calibration. (n.d.). [Link]

  • Natural abundance 15N. (n.d.). PROMETHEUS – Protocols. [Link]

  • Quantification of histone modifications using 15N metabolic labeling. (2013). National Institutes of Health. [Link]

  • 15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. [Link]

  • The biosynthesis of 15N-labeled microcystins and the comparative MS/MS fragmentation of natural abundance and their 15N-labeled congeners using LC-MS/MS. (2018). PubMed. [Link]

  • Li, Y., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Preparation of isoamyl nitrite (isopentyl nitrite; 3-methylbutyl nitrite; amilnitrite; vaporole). (n.d.). [Link]

  • Can benchtop NMR detect 15N at natural abundance? (n.d.). Magritek. [Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (2016). PubMed. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). ACS Publications. [Link]

  • Synthesis method of isoamyl nitrite. (n.d.). Google Patents.

  • A comprehensive view on the fate of 15N isotope-labeled nitrite in model systems for cured and heated sausages. (2025). ResearchGate. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022). eScholarship.org. [Link]

  • Metabolic studies of 15N-labeled N-nitrosoproline in isolated rat hepatocytes and subcellular fractions. (1985). PubMed. [Link]

  • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. (2017). PubMed. [Link]

  • NMR-based metabolite studies with 15N amino acids. (2019). PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using Isoamyl Nitrite-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and reactive compounds like isoamyl nitrite is a significant analytical challenge. As a therapeutic agent for angina, an antidote for cyanide poisoning, and a substance prone to recreational abuse, the need for robust and reliable analytical methods is paramount.[1][2][3] This guide provides an in-depth comparison of common analytical techniques for isoamyl nitrite and introduces a rigorous cross-validation protocol using a ¹⁵N-labeled internal standard to ensure data integrity and inter-method reliability.

The Analytical Imperative: Why Accurate Isoamyl Nitrite Quantification Matters

Isoamyl nitrite is a clear, yellowish, volatile liquid with a characteristic fruity odor.[2][4] Its high volatility and susceptibility to degradation by light and air present considerable challenges for accurate and reproducible quantification.[5][6] In drug development, precise measurement is critical for stability studies, formulation development, and pharmacokinetic analysis. In forensic toxicology, accurate determination is essential for assessing exposure. Given these demands, selecting and validating an appropriate analytical method is a foundational step in any study involving this compound.

A Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. Here, we compare the two most prevalent methods for isoamyl nitrite determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and also consider Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds like alkyl nitrites.[5][7][8] The method's high resolving power and the specificity of mass spectrometric detection make it ideal for identifying and quantifying isoamyl nitrite, even in complex matrices. Headspace GC-MS is particularly advantageous as it minimizes sample preparation and reduces the risk of analyte degradation.[5][9][10][11]

Causality Behind Experimental Choices:

  • Injection Technique: Headspace injection is preferred to avoid introducing non-volatile matrix components into the GC system, which can degrade column performance over time.

  • Column Selection: A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, provides good separation of isoamyl nitrite from related compounds and degradation products like isoamyl alcohol.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode offers excellent sensitivity and specificity, allowing for the detection of characteristic fragment ions of isoamyl nitrite.

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile analytes, reverse-phase HPLC can be adapted for isoamyl nitrite analysis, particularly for non-volatile formulations or when coupled with a mass spectrometer (LC-MS).[12]

Causality Behind Experimental Choices:

  • Mobile Phase: A mobile phase of acetonitrile and water is typically used in reverse-phase chromatography to elute the relatively nonpolar isoamyl nitrite from a C18 column.[12]

  • Detection: UV detection is possible, but for higher specificity and sensitivity, especially in complex matrices, coupling to a mass spectrometer is recommended.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require an identical analyte as a reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes it a valuable tool for the accurate determination of purity and concentration.[13]

Causality Behind Experimental Choices:

  • Internal Calibrant: A stable, non-reactive internal calibrant with signals that do not overlap with the analyte, such as benzyl benzoate, is used for accurate quantification.[13]

  • Solvent: A deuterated solvent like chloroform-d is used to avoid interference from protonated solvent signals.[13]

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of isoamyl nitrite. These are representative values and will vary based on the specific instrumentation and method parameters.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantification based on nuclear spin in a magnetic field.
Selectivity Very HighModerate to HighHigh
Sensitivity (LOD) Low (pg-ng/mL)Moderate (µg/mL)Low (mg/mL)
Linearity ExcellentGoodExcellent
Precision (RSD) < 5%< 5%< 2%
Throughput ModerateHighLow to Moderate
Strengths Excellent for volatile compounds, high specificity.[5][7]Widely available, good for non-volatile matrices.Absolute quantification, no analyte-specific standard needed.[13]
Limitations Requires volatile and thermally stable analytes.Lower sensitivity for volatile compounds.Lower sensitivity, higher instrumentation cost.

The Gold Standard: Isotopic Dilution using Isoamyl Nitrite-¹⁵N

To overcome challenges like matrix effects and analyte loss during sample preparation, the use of a stable isotopically labeled (SIL) internal standard is the preferred approach in mass spectrometry-based quantification.[14][15][16] Isoamyl nitrite-¹⁵N, where the naturally abundant ¹⁴N atom in the nitrite group is replaced with the heavier ¹⁵N isotope, serves as an ideal internal standard.[17]

Why Isoamyl Nitrite-¹⁵N is Superior:

  • Chemical and Physical Equivalence: The SIL standard has virtually identical chemical and physical properties to the unlabeled analyte. It co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer.

  • Correction for Variability: Any loss of analyte during sample extraction, or variations in injection volume and instrument response, will be mirrored by the SIL internal standard. This allows for highly accurate and precise quantification through the principle of isotope dilution mass spectrometry (IDMS).[18][19][20]

The principle of IDMS involves adding a known amount of the ¹⁵N-labeled standard to the sample. The mass spectrometer can distinguish between the analyte and the standard based on their mass difference. By measuring the ratio of the two, the concentration of the native analyte can be precisely calculated.[21][22]

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Cross-Validation of Analytical Methods: Ensuring Data Comparability

When data from different analytical methods or laboratories need to be compared, a cross-validation study is essential.[23][24] This is a critical step in late-stage drug development, post-approval changes, or when transferring a method to a different facility. The objective is to demonstrate that the different methods provide equivalent results.

Here, we outline a protocol for the cross-validation of a GC-MS method and an HPLC-MS method for the determination of isoamyl nitrite, using Isoamyl Nitrite-¹⁵N as the common internal standard. This protocol is designed in accordance with FDA and ICH guidelines.[23][25][26][27][28]

Experimental Protocol for Cross-Validation

Objective: To demonstrate the equivalence of a validated GC-MS method and a validated HPLC-MS method for the quantification of isoamyl nitrite in a given matrix (e.g., plasma, formulation excipient).

Materials:

  • Isoamyl nitrite reference standard

  • Isoamyl nitrite-¹⁵N internal standard

  • Blank matrix

  • Validated GC-MS system

  • Validated HPLC-MS system

Procedure:

  • Prepare Quality Control (QC) Samples: Spike blank matrix with the isoamyl nitrite reference standard to prepare QC samples at low, medium, and high concentrations within the calibrated range of both assays. Prepare at least six replicates at each concentration.

  • Spike with Internal Standard: To each QC sample, add a precise and consistent amount of Isoamyl Nitrite-¹⁵N solution.

  • Sample Analysis:

    • Analyze half of the QC replicates (3 at each concentration) using the validated GC-MS method.

    • Analyze the other half of the QC replicates (3 at each concentration) using the validated HPLC-MS method.

  • Data Analysis:

    • For each method, calculate the concentration of isoamyl nitrite in each QC sample using the ratio of the analyte peak area to the internal standard peak area.

    • Calculate the mean concentration and standard deviation for each QC level for both methods.

  • Acceptance Criteria: The mean concentration determined by each method should be within ±15% of the nominal value. The difference between the mean concentrations obtained by the two methods for each QC level should not exceed 20%.

Cross_Validation_Workflow A Prepare QC Samples (Low, Mid, High) B Spike all QCs with Isoamyl Nitrite-¹⁵N A->B C1 Analyze on GC-MS B->C1 C2 Analyze on HPLC-MS B->C2 D1 Calculate GC-MS Concentrations C1->D1 D2 Calculate HPLC-MS Concentrations C2->D2 E Compare Results D1->E D2->E F Acceptance Criteria Met? (Difference < 20%) E->F

Caption: Cross-validation workflow for two analytical methods.

Conclusion

The selection of an analytical method for isoamyl nitrite requires careful consideration of the analyte's properties and the study's objectives. While GC-MS is often the method of choice for this volatile compound, HPLC-MS and qNMR offer viable alternatives with distinct advantages. For the highest level of accuracy and precision in mass spectrometry-based methods, the use of Isoamyl Nitrite-¹⁵N as an internal standard is indispensable.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [25]

  • Quality Guidelines - ICH. [29]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [26]

  • Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed. [14]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [27]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [30]

  • In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. [5]

  • Analyzing Cyanotoxins Using LC-MS/MS with ¹⁵N Stable Isotope-Labeled Internal Standards. [15]

  • In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs. [7]

  • Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. [8]

  • Rapid determination of isoamyl nitrite in pharmaceutical preparations by flow injection analysis with on-line UV irradiation and luminol chemiluminescence detection - PubMed. [1]

  • In-Depth Headspage GC/MS Analysis of Alkyl Nitrites - ResearchGate. [9]

  • Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. [18]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [23]

  • Isotope dilution - Wikipedia. [19]

  • Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica. [20]

  • In-Depth Headspage GC/MS Analysis of Alkyl Nitrites - Taylor & Francis Online. [10]

  • Separation of Isoamyl nitrate on Newcrom R1 HPLC column - SIELC Technologies. [12]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [24]

  • Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. [13]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed. [31]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing). [21]

  • Isotope Dilution Mass Spectrometry | Books Gateway - The Royal Society of Chemistry. [22]

  • Preparation of isoamyl nitrite (isopentyl nitrite; 3-methylbutyl nitrite; amilnitrite; vaporole). [32]

  • Isoamyl Nitrite | C5H11NO2 | CID 8053 - PubChem. [2]

  • Amyl nitrite - Wikipedia. [33]

  • Synthesis and reactions of Isoamyl nitrite - ChemicalBook. [34]

  • CN111039789A - Synthesis method of isoamyl nitrite - Google Patents. [35]

  • Isoamyl nitrite - NIST WebBook.

  • FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace.

  • Q2(R2) Validation of Analytical Procedures - FDA. [28]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - Frontiers. [17]

  • Isoamyl nitrite, 97%, stabilized - Fisher Scientific.

  • Isoamyl nitrite - American Chemical Society. [3]

  • Amyl Nitrite. [4]

  • Sensitive Analysis of Alkyl Alcohols as Decomposition Products of Alkyl Nitrites in Human Whole Blood and Urine by Headspace. [11]

  • US20150105474A1 - Isoamyl nitrite formulations - Google Patents.

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A Senior Application Scientist’s Guide: Comparing Isoamyl nitrite-¹⁵N and Sodium nitrite-¹⁵N as Labeling Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise tracing and quantification of nitrogen-containing compounds are fundamental to elucidating metabolic pathways, reaction mechanisms, and molecular structures. Nitrogen-15 (¹⁵N) isotopic labeling is a cornerstone technique, leveraging the unique nuclear properties of the ¹⁵N stable isotope for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Unlike the highly abundant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of 1/2, which yields sharp, well-resolved signals in NMR spectroscopy, providing unparalleled clarity into the atomic environment of nitrogen.[3][4][5]

The choice of the ¹⁵N labeling agent is a critical decision that dictates experimental design, scope, and success. Among the various reagents available, Isoamyl nitrite-¹⁵N and Sodium nitrite-¹⁵N are two prominent, yet fundamentally different, sources for introducing the ¹⁵N label. This guide provides an in-depth, objective comparison of these two agents, moving beyond simple specifications to explore the causality behind their applications, supported by experimental data and field-proven protocols. Our goal is to empower you to make an informed decision, selecting the optimal reagent that aligns with your specific research objectives.

Part 1: Physicochemical Properties - The Foundation of Application

The selection of a labeling agent begins with its fundamental physical and chemical properties. These characteristics, particularly solubility and stability, are not mere data points; they are the primary determinants of a reagent's compatibility with a given experimental system. An inappropriate choice at this stage can lead to poor reactivity, sample degradation, or analytical artifacts.

The most significant distinction lies in their solubility. Sodium nitrite-¹⁵N is an inorganic salt with excellent solubility in aqueous media, making it the default choice for most biological and biochemical applications, such as cell culture labeling and reactions in aqueous buffers.[6] Conversely, Isoamyl nitrite-¹⁵N is an organic ester, miscible with common organic solvents like alcohols and ethers but insoluble in water.[7] This property makes it indispensable for labeling reactions involving substrates or catalysts that are sensitive to water or require non-polar environments.

The stability profiles of the two reagents also differ dramatically. Sodium nitrite-¹⁵N is a stable, crystalline solid when stored properly, though its aqueous solutions are susceptible to oxidation to ¹⁵N-nitrate and should ideally be prepared fresh.[8][9] Isoamyl nitrite-¹⁵N, however, is a volatile and flammable liquid that is inherently unstable, sensitive to light, air, heat, and moisture.[7][10][11][12] This necessitates stringent storage and handling protocols to prevent degradation and ensure reproducible results.

Table 1: Comparative Physicochemical Properties

FeatureIsoamyl nitrite-¹⁵NSodium nitrite-¹⁵NRationale & Implications for Researchers
Chemical Formula (CH₃)₂CHCH₂CH₂O¹⁵NONa¹⁵NO₂[13]The organic alkyl group dictates organic solubility, while the ionic nature of the sodium salt dictates aqueous solubility.
Molecular Weight 118.14 g/mol 69.99 g/mol [13][14]Important for calculating molar quantities for reactions.
Physical State Clear, light-yellow liquid[10][15]White crystalline solid[6]Affects handling, weighing, and dispensing procedures. The liquid form of isoamyl nitrite is convenient for addition to reactions but its volatility is a safety concern.
Solubility Miscible with alcohol, ether; Insoluble in water[7]Highly soluble in water (~85 g/100 mL)[6]This is the most critical differentiator. Na¹⁵NO₂ is for aqueous systems (e.g., cell culture, protein NMR in buffer). Isoamyl nitrite-¹⁵N is for organic synthesis.
Stability Unstable; sensitive to air, light, heat, and water.[7][10][11]Stable as a solid. Aqueous solutions can slowly oxidize to nitrate.[8][9]Isoamyl nitrite-¹⁵N requires refrigerated storage and inert atmosphere handling for best results. Sodium nitrite-¹⁵N is more robust but fresh solutions are recommended for quantitative studies.
Storage Conditions 2-8°C, protected from light and air.[10]Room temperature, in a dry, dark place.[13]The stringent storage requirements for Isoamyl nitrite-¹⁵N reflect its inherent instability.
Safety Profile Highly flammable, volatile, harmful if inhaled/swallowed.Strong oxidizer, toxic if swallowed.[13]Both require careful handling, but the hazards are different. Isoamyl nitrite poses a fire risk, while sodium nitrite enhances the combustion of other materials.

Part 2: Reactivity and Mechanistic Considerations

While both reagents serve as a source of a ¹⁵N-labeled nitroso group, the way they generate the reactive species and the conditions required are fundamentally different. Understanding this is key to designing effective labeling strategies.

Sodium nitrite-¹⁵N is a precursor that requires activation. In acidic aqueous solution (typically pH < 5), it is protonated to form nitrous acid (H¹⁵NO₂). This species is the active nitrosating agent, which can then react with nucleophiles, such as secondary amines, to form ¹⁵N-labeled N-nitrosamines.[3] The causality here is clear: without acidification, the nitrite ion is a poor electrophile, and the labeling reaction will not proceed efficiently.

Isoamyl nitrite-¹⁵N , as an alkyl nitrite, is a direct source of a reactive electrophilic nitrogen species. It does not typically require strong acidic activation. In organic solvents, it can react directly with various nucleophiles or serve as a precursor to the nitrosonium ion (NO⁺), especially in the presence of a Lewis or protic acid. This makes it suitable for reactions where substrates are acid-sensitive or when anhydrous conditions are paramount.

Nitrosation_Pathways cluster_Reaction NaNO2 Na¹⁵NO₂ HNO2 H¹⁵NO₂ (Nitrous Acid) NaNO2->HNO2 Amine R₂NH (Secondary Amine) HNO2->Amine Isoamyl Isoamyl-O-¹⁵N=O ReactiveSpecies Electrophilic ¹⁵N Species Isoamyl->ReactiveSpecies Direct Reaction ReactiveSpecies->Amine Nitrosamine R₂N-¹⁵N=O (¹⁵N-Nitrosamine) Amine->Nitrosamine

Caption: Comparative reaction pathways for nitrosation.

Part 3: Comparative Performance in Key Applications

The choice of labeling agent directly impacts the success and interpretation of results from sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR is a powerful tool for structural elucidation and reaction monitoring.[5] The incorporation of a ¹⁵N label provides a direct spectroscopic window into the nitrogen's environment.[3]

  • Sodium nitrite-¹⁵N is extensively used for in-situ monitoring of nitrosation reactions in aqueous or deuterated polar solvents.[3] For example, when studying the potential of a drug substance containing a secondary amine to form a Nitrosamine Drug Substance-Related Impurity (NDSRI), Na¹⁵NO₂ is added directly to the drug solution in an NMR tube. The appearance and chemical shift of the new ¹⁵N signal corresponding to the N-nitroso group provide definitive identification and allow for quantitative analysis of its formation over time.[3]

  • Isoamyl nitrite-¹⁵N is the agent of choice for labeling compounds in organic solvents for subsequent NMR analysis. If a molecule is being synthesized and a ¹⁵N label is required at a specific step (e.g., a diazotization followed by substitution), the organic-soluble nature of isoamyl nitrite is essential. The final purified ¹⁵N-labeled compound can then be analyzed by NMR to confirm the structure.

Mass Spectrometry (MS)

Stable isotope labeling coupled with mass spectrometry is the gold standard for quantitative analysis in proteomics, metabolomics, and metabolic flux analysis.[16][17] The mass shift introduced by the ¹⁵N label allows for the differentiation and quantification of newly synthesized molecules from pre-existing pools.[16][18]

  • Sodium nitrite-¹⁵N is a versatile precursor for metabolic labeling studies. It can be used to trace the metabolism of nitrite to nitric oxide (NO) and other downstream metabolites.[16][19] In cell culture, ¹⁵N-labeled sodium nitrite can be added to the medium to study its incorporation into biomolecules.[16] The predictable mass shift allows for precise quantification of ¹⁵N incorporation, providing critical insights into metabolic pathways.[16]

  • Isoamyl nitrite-¹⁵N is less commonly used for in-vivo metabolic labeling due to its organic nature and reactivity. Its primary role in MS is in the derivatization of analytes during sample preparation to introduce a ¹⁵N tag for quantification, particularly for compounds that are analyzed by GC-MS or LC-MS in organic mobile phases.

MS_Workflow start Begin Experiment labeling Labeling Step (e.g., Cell Culture with Na¹⁵NO₂) start->labeling harvest Sample Harvest (e.g., Cell Pellets, Plasma) labeling->harvest extraction Extraction (Proteins, Metabolites) harvest->extraction digestion Sample Preparation (e.g., Protein Digestion to Peptides) extraction->digestion analysis LC-MS/MS Analysis digestion->analysis data Data Processing (Quantify ¹⁴N vs ¹⁵N Signal) analysis->data end Results data->end

Caption: General experimental workflow for a ¹⁵N incorporation study using MS.

Part 4: Experimental Protocols - From Theory to Practice

The trustworthiness of any protocol lies in its detail and reproducibility. The following are self-validating workflows for common applications of each reagent.

Protocol 1: Quantitative ¹⁵N NMR Analysis of Nitrosamine Formation using Sodium nitrite-¹⁵N

Objective: To monitor and quantify the formation of a ¹⁵N-labeled nitrosamine from a secondary amine-containing drug substance. This protocol is self-validating as the unreacted drug substance serves as an internal reference, and the high resolution of ¹⁵N NMR provides unambiguous identification.

Materials:

  • Drug substance (5-25 mg)

  • Sodium nitrite-¹⁵N (Na¹⁵NO₂)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Acid (e.g., Trifluoroacetic acid - TFA)

  • High-precision 5 mm NMR tubes

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the drug substance in 0.5-0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.[3]

  • Initial Spectrum: Acquire a baseline ¹H and, if possible, ¹⁵N NMR spectrum of the starting material. This confirms the initial purity and absence of the nitrosamine.

  • Labeling Reagent Preparation: Prepare a stock solution of Sodium nitrite-¹⁵N in the same deuterated solvent at a known concentration.

  • Reaction Initiation: Add a stoichiometric excess of the Sodium nitrite-¹⁵N solution to the NMR tube. Initiate the nitrosation reaction by adding a catalytic amount of acid (e.g., 1-2 µL of TFA). The acidic environment is crucial for generating the active nitrosating agent, H¹⁵NO₂.[3]

  • Reaction Monitoring: Cap the tube, mix gently, and place it in the NMR spectrometer. Acquire ¹⁵N NMR spectra at defined time points (e.g., 0, 1, 4, 24 hours) to monitor the conversion of the amine to the N-nitrosamine.

  • Data Analysis: The formation of the ¹⁵N-nitrosamine will be indicated by the appearance of a new peak in the ¹⁵N NMR spectrum at a characteristic chemical shift. Quantify the extent of the reaction by integrating the signals of the product and the remaining starting material (if observable and nitrogen-containing) or by using an internal standard.

Protocol 2: ¹⁵N Labeling of an Aromatic Amine via Diazotization using Isoamyl nitrite-¹⁵N

Objective: To synthesize a ¹⁵N-labeled diazonium salt from an aromatic amine in an organic solvent for use in subsequent reactions (e.g., Sandmeyer reaction). This protocol's validity is confirmed by the successful downstream reaction, which is only possible if the ¹⁵N-diazonium intermediate is formed.

Materials:

  • Aromatic amine (e.g., aniline derivative)

  • Isoamyl nitrite-¹⁵N

  • Anhydrous organic solvent (e.g., THF, Acetonitrile)

  • Acid (e.g., HCl in dioxane, or HBF₄)

  • Inert atmosphere setup (e.g., Schlenk line)

Methodology:

  • System Setup: Assemble a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or Argon). The exclusion of water is critical as Isoamyl nitrite can decompose in its presence.[12]

  • Substrate Dissolution: Dissolve the aromatic amine and the acid in the anhydrous organic solvent in the reaction flask. Cool the solution in an ice bath (0°C).

  • Reagent Addition: Add Isoamyl nitrite-¹⁵N dropwise to the cooled, stirred solution. The use of an organic-soluble nitrite source is essential as the substrate and solvent are incompatible with aqueous conditions.

  • Reaction: Stir the reaction at 0°C for 30-60 minutes. The formation of the diazonium salt is often indicated by a color change or the precipitation of the salt.

  • Validation & Use: The resulting ¹⁵N-labeled diazonium salt is typically used immediately in the next synthetic step without isolation due to its instability. Successful formation is confirmed by the mass spectrum of the final product, which will show the incorporation of the ¹⁵N label.

Conclusion: Selecting the Optimal ¹⁵N Labeling Agent

The choice between Isoamyl nitrite-¹⁵N and Sodium nitrite-¹⁵N is not a matter of which is "better," but which is appropriate for the specific experimental context. The decision should be driven by the chemical environment of your reaction and the nature of your substrate.

  • Choose Sodium nitrite-¹⁵N for:

    • Labeling experiments in aqueous solutions (e.g., biological buffers).

    • In vivo or in vitro metabolic labeling studies in cell culture or whole organisms.[16][19]

    • NMR-based reaction monitoring in polar, protic solvents.[3]

    • When a cost-effective, stable, and easy-to-handle solid reagent is preferred.

  • Choose Isoamyl nitrite-¹⁵N for:

    • Labeling reactions in non-polar, aprotic organic solvents.

    • Substrates that are insoluble in water or sensitive to aqueous acidic conditions.

    • Organic synthesis applications like diazotization reactions.[15]

    • When a direct, non-aqueous source of a nitrosating agent is required.

By understanding the fundamental physicochemical properties and reactivity of these two powerful labeling agents, researchers can design more robust, efficient, and reliable experiments, unlocking deeper insights into the complex world of nitrogen chemistry.

References

  • ¹⁵N NMR Spectroscopy for Sodium Nitrite-¹⁵N Labeled Compounds. BenchChem.
  • Mass Spectrometry Analysis of ¹⁵N Incorporation
  • Isoamyl nitrite 110-46-3 wiki. Guidechem.
  • Isoamyl Nitrite | C5H11NO2 | CID 8053. PubChem, NIH.
  • Isoamyl nitrite. Valsynthese SA.
  • Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review.
  • Sodium Nitrite-¹⁵N as a Precursor for ¹⁵N-Labeled Nitric Oxide. BenchChem.
  • Sodium Nitrite Archives. IsotopeShop.com.
  • Iso-Amyl nitrite. ChemBK.
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  • An In-depth Technical Guide to the Storage and Stability of 15N-Labeled Sodium Nitrite. BenchChem.
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. SpringerLink.
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  • Sodium nitrite - Hazardous Substance Fact Sheet. NJ.gov.
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The Gold Standard in Volatile Analyte Bioanalysis: A Comparative Validation of a Quantitative Assay for Isoamyl Nitrite Using a ¹⁵N-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds in biological matrices presents a unique set of analytical challenges. Isoamyl nitrite, a vasodilator used both therapeutically and recreationally, is a prime example of such a compound, characterized by its high vapor pressure and rapid metabolism[1]. Ensuring the reliability of bioanalytical data for this and similar analytes is paramount for pharmacokinetic studies, toxicological assessments, and clinical trial outcomes. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of isoamyl nitrite, focusing on the validation of a gas chromatography-tandem mass spectrometry (GC-MS/MS) assay. We will demonstrate the profound impact of internal standard selection on assay performance by comparing a stable isotope-labeled internal standard, Isoamyl nitrite-¹⁵N, against a structural analog (isobutyl nitrite) and a method without an internal standard. The experimental data and protocols presented herein are grounded in the principles outlined by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing a robust framework for the validation of your own bioanalytical methods[2].

The cornerstone of a reliable quantitative mass spectrometry assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability during sample extraction, derivatization, and instrumental analysis[3][4]. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" because their near-identical chemical and physical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, effectively normalizing for matrix-induced signal suppression or enhancement and variations in extraction recovery[4][5][6].

This guide will dissect the validation of a quantitative assay for isoamyl nitrite, providing detailed experimental protocols, comparative data, and a discussion of the underlying scientific principles that govern these choices.

The Critical Role of the Internal Standard: A Comparative Overview

The choice of internal standard is a pivotal decision in bioanalytical method development. While the superiority of SIL-ISs is well-documented, a quantitative comparison underscores their value. The following table presents illustrative validation data for a quantitative isoamyl nitrite assay under three conditions: using Isoamyl nitrite-¹⁵N as the IS, using isobutyl nitrite (a structural analog) as the IS, and with no internal standard.

Validation ParameterIsoamyl nitrite-¹⁵N (SIL-IS)Isobutyl nitrite (Structural Analog IS)No Internal StandardRegulatory Acceptance Criteria
Linearity (r²) 0.99950.99710.9923≥ 0.99
Accuracy (% Bias)
LLOQ (0.5 ng/mL)-2.8%-12.5%-25.8%± 20%
Low QC (1.5 ng/mL)1.5%8.9%18.2%± 15%
Mid QC (15 ng/mL)-0.8%-6.2%-11.5%± 15%
High QC (30 ng/mL)2.1%5.4%9.8%± 15%
Precision (% CV)
LLOQ (0.5 ng/mL)4.2%11.8%22.1%≤ 20%
Low QC (1.5 ng/mL)3.5%9.5%18.9%≤ 15%
Mid QC (15 ng/mL)2.8%7.2%14.3%≤ 15%
High QC (30 ng/mL)2.5%6.8%12.7%≤ 15%
Matrix Effect (% CV) 3.8%14.2%N/A≤ 15%
Recovery (% CV) 4.1%12.5%19.8%Consistent and reproducible

This data is illustrative and based on typical performance differences observed in bioanalytical assays.

As the data clearly demonstrates, the use of Isoamyl nitrite-¹⁵N results in superior accuracy, precision, and mitigation of matrix effects, comfortably meeting stringent regulatory requirements. The structural analog provides some correction for variability but is less effective due to differences in its physicochemical properties compared to isoamyl nitrite. The assay without an internal standard exhibits poor performance, highlighting the critical need for an appropriate IS in quantitative bioanalysis.

Experimental Design and Methodologies

A robust and reliable bioanalytical method is built upon a foundation of well-designed and meticulously executed experiments. The following sections detail the key protocols for the synthesis of the internal standard and the validation of the quantitative GC-MS/MS assay for isoamyl nitrite in human plasma.

Synthesis of Isoamyl nitrite-¹⁵N Internal Standard

The synthesis of Isoamyl nitrite-¹⁵N is achieved through the esterification of isoamyl alcohol with ¹⁵N-labeled nitrous acid, generated in situ from ¹⁵N-labeled sodium nitrite.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Isoamyl Alcohol Isoamyl Alcohol Reaction Vessel Reaction Vessel Isoamyl Alcohol->Reaction Vessel Sodium Nitrite-15N Sodium Nitrite-15N Sodium Nitrite-15N->Reaction Vessel Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Vessel  (catalyst) Isoamyl nitrite-15N This compound Reaction Vessel->this compound Sodium Sulfate Sodium Sulfate Reaction Vessel->Sodium Sulfate Water Water Reaction Vessel->Water

Caption: Synthesis of Isoamyl nitrite-¹⁵N.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine isoamyl alcohol and an aqueous solution of Sodium Nitrite-¹⁵N (Na¹⁵NO₂). Cool the mixture to 0-5 °C in an ice bath.

  • Acid Addition: Slowly add sulfuric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic and produces nitrous acid in situ, which then reacts with the isoamyl alcohol.

  • Reaction: Stir the mixture vigorously for 1-2 hours at 0-5 °C.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to yield Isoamyl nitrite-¹⁵N.

For a general, uncited procedure for the synthesis of unlabeled alkyl nitrites, see references[7][8].

GC-MS/MS Method for Quantitative Analysis of Isoamyl Nitrite

Given the volatile nature of isoamyl nitrite, headspace gas chromatography coupled with tandem mass spectrometry (HS-GC-MS/MS) is the analytical technique of choice.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS (or equivalent)

  • Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column Agilent J&W DB-624 UI, 30 m x 0.25 mm, 1.4 µm
Oven Program 40 °C (hold 2 min), ramp to 180 °C at 20 °C/min, hold 1 min
Injector Splitless, 200 °C
Carrier Gas Helium, 1.2 mL/min
Headspace Sampler Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °C
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions:

The selection of precursor and product ions for MRM is based on the fragmentation pattern of isoamyl nitrite observed in the electron ionization mass spectrum[9][10][11][12]. The molecular ion (m/z 117) is not abundant; therefore, a prominent fragment ion is chosen as the precursor.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isoamyl nitrite 714310
Isoamyl nitrite-¹⁵N (IS) 724310
Isobutyl nitrite (Analog IS) 574110

Rationale for MRM transition selection: The precursor ion at m/z 71 for isoamyl nitrite corresponds to the loss of the nitro group (-NO₂). Subsequent fragmentation of this ion leads to the product ion at m/z 43. For the ¹⁵N-labeled internal standard, the precursor ion shifts to m/z 72, while the product ion remains at m/z 43 as the ¹⁵N is lost in the initial fragmentation.

cluster_workflow Bioanalytical Workflow Plasma Sample Plasma Sample Add IS Spike with This compound Plasma Sample->Add IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Headspace Vial Transfer Supernatant to Headspace Vial Centrifugation->Headspace Vial HS-GC-MS/MS HS-GC-MS/MS Analysis Headspace Vial->HS-GC-MS/MS Data Processing Quantification using Analyte/IS Peak Area Ratio HS-GC-MS/MS->Data Processing

Caption: Bioanalytical workflow for isoamyl nitrite quantification.

Bioanalytical Method Validation Protocol

The validation of the bioanalytical method is performed in accordance with FDA and EMA guidelines to ensure its reliability for the intended purpose[2]. The following key parameters are assessed:

1. Selectivity and Specificity:

  • Objective: To demonstrate that the method can differentiate and quantify isoamyl nitrite without interference from endogenous matrix components.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma samples spiked with isoamyl nitrite at the Lower Limit of Quantification (LLOQ) and with the internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

2. Linearity and Range:

  • Objective: To establish the concentration range over which the assay is accurate and precise.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of isoamyl nitrite (e.g., 0.5, 1, 5, 10, 25, 50, 75, and 100 ng/mL).

    • Analyze the calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

    • Perform a linear regression analysis with a 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Analyze five replicates of each QC level in three separate analytical runs on different days.

  • Acceptance Criteria: The mean accuracy (% bias) should be within ±15% of the nominal concentrations (±20% at the LLOQ). The precision (%CV) should not be greater than 15% (20% at the LLOQ).

4. Matrix Effect:

  • Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Spike the post-extraction supernatant with the analyte and IS at low and high concentrations.

    • Compare the peak areas to those of neat solutions of the analyte and IS at the same concentrations.

    • Calculate the matrix factor and the IS-normalized matrix factor.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

5. Stability:

  • Objective: To ensure the analyte and IS are stable under various conditions encountered during sample handling and storage.

  • Protocol:

    • Evaluate freeze-thaw stability (e.g., three cycles), short-term (bench-top) stability, and long-term storage stability in plasma.

    • Analyze stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

  • Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Conclusion: The Imperative of Isotopic Labeling

The validation data and methodologies presented in this guide unequivocally demonstrate the superiority of using a stable isotope-labeled internal standard, such as Isoamyl nitrite-¹⁵N, for the quantitative analysis of volatile compounds like isoamyl nitrite. The near-identical physicochemical properties of a SIL-IS to its corresponding analyte provide unparalleled compensation for analytical variability, leading to enhanced accuracy, precision, and robustness of the bioanalytical method[4][13]. While structural analogs can offer a degree of improvement over methods without an internal standard, they are fundamentally a compromise and may not adequately correct for differential matrix effects or extraction efficiencies.

For researchers and scientists in regulated environments, the adoption of a SIL-IS is not merely a best practice but a critical step towards ensuring data integrity and regulatory compliance. The investment in the synthesis or procurement of a SIL-IS is justified by the enhanced quality and reliability of the resulting data, which forms the basis for crucial decisions in drug development and clinical research.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Gao, H., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • van de Merbel, N. C. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. [Link]

  • ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. [Link]

  • Tsikas, D., et al. (2012). An improved mass spectrometry-based measurement of NO metabolites in biological fluids. Nitric Oxide, 26(1), 35-44. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Alkyl nitrite. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. [Link]

  • Ojanperä, I., et al. (2004). Sensitive Analysis of Alkyl Alcohols as Decomposition Products of Alkyl Nitrites in Human Whole Blood and Urine by Headspace. Journal of Analytical Toxicology, 28(1), 55-59. [Link]

  • Sciencemadness.org. (2011). Alkyl nitrite synthesis. [Link]

  • Tsikas, D., et al. (2010). Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization. Analytical Chemistry, 82(13), 5765-5772. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. [Link]

  • Nanalysis Corp. (2021). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. [Link]

  • Semantic Scholar. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. [Link]

  • Google Patents. (2003). US20030149292A1 - Method for preparing alkyl nitrites.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (2025). Measurement of the NO metabolites, nitrite and nitrate, in human biological fluids by GC-MS. [Link]

  • Maickel, R. P., & McFadden, D. P. (2000). Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats. Journal of Pharmacology and Experimental Therapeutics, 293(1), 243-249. [Link]

  • Vogt, S., et al. (n.d.). Detecting 'poppers' - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID. [Link]

Sources

A Comparative Guide to Inter-laboratory Methodologies for the Analysis of Isoamyl nitrite-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive inter-laboratory comparison of two prevalent analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of Isoamyl nitrite-¹⁵N. As a stable isotope-labeled internal standard, the accurate and precise determination of its purity and isotopic enrichment is paramount for its application in metabolic studies, clinical diagnostics, and forensic analysis. This document provides a framework for a collaborative study, detailing validated experimental protocols, and presenting a comparative analysis of the expected performance of each method. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical method for their specific application and to foster standardization across laboratories.

Introduction: The Critical Role of Inter-laboratory Comparison

The validation of analytical methods is a cornerstone of scientific rigor, ensuring the reliability and reproducibility of experimental data. When dealing with isotopically labeled compounds such as Isoamyl nitrite-¹⁵N, which serve as crucial internal standards, the need for robust and harmonized analytical methodologies is amplified. Inter-laboratory comparison studies are a vital tool for assessing the performance of different analytical methods across multiple laboratories.[1][2][3] These studies not only evaluate the accuracy and precision of the methods themselves but also identify potential sources of variability and bias that may arise from differences in instrumentation, reagents, and analyst expertise.[4]

This guide is structured to serve as a practical resource for laboratories seeking to establish or refine their methods for the analysis of Isoamyl nitrite-¹⁵N. We will delve into the theoretical underpinnings and practical considerations of two powerful analytical techniques: qNMR and GC-MS. Through a detailed, hypothetical inter-laboratory study design, we will explore the strengths and limitations of each method, providing a clear and objective comparison of their performance characteristics.

Significance of Isoamyl nitrite-¹⁵N

Isoamyl nitrite, a vasodilator agent, and its stable isotope-labeled counterpart, Isoamyl nitrite-¹⁵N, are utilized in a variety of scientific disciplines.[5] The ¹⁵N label provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of unlabeled isoamyl nitrite in complex biological matrices. This is particularly valuable in pharmacokinetic studies, where precise measurement of drug concentration over time is essential. Furthermore, in forensic toxicology, the use of a stable isotope-labeled standard is critical for the unambiguous identification and quantification of isoamyl nitrite, a substance of abuse.

Design of the Inter-laboratory Study

To objectively compare the performance of qNMR and GC-MS for the analysis of Isoamyl nitrite-¹⁵N, a well-designed inter-laboratory study is essential. This hypothetical study will involve the distribution of a well-characterized batch of Isoamyl nitrite-¹⁵N to a consortium of participating laboratories.

Test Material

A single, homogenous batch of Isoamyl nitrite-¹⁵N, synthesized and purified to a high degree, will serve as the test material. The material will be characterized by a reference laboratory using a combination of analytical techniques to establish a consensus value for purity and isotopic enrichment. The material will be packaged in amber glass vials under an inert atmosphere to minimize degradation.[6]

Participating Laboratories

A minimum of five laboratories with demonstrated expertise in either qNMR or GC-MS analysis will be recruited to participate in the study. Each laboratory will receive a detailed protocol for the assigned analytical method(s) and a standardized reporting template.

Experimental Workflow

The overall workflow of the inter-laboratory comparison is depicted in the following diagram:

Inter-laboratory Study Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase (Participating Laboratories) cluster_data Data Analysis & Reporting Phase prep Synthesis & Purification of Isoamyl nitrite-15N char Reference Characterization (Purity & Isotopic Enrichment) prep->char pack Packaging & Distribution of Test Material char->pack lab_qnmr Lab 1-3: qNMR Analysis pack->lab_qnmr lab_gcms Lab 3-5: GC-MS Analysis pack->lab_gcms collect Data Collection & Collation lab_qnmr->collect lab_gcms->collect stat Statistical Analysis (ISO 5725) collect->stat report Final Report Generation stat->report

Caption: Workflow of the proposed inter-laboratory study.

Methodologies: A Head-to-Head Comparison

This section provides a detailed overview of the two analytical methods under comparison, including their theoretical principles, experimental protocols, and expected performance characteristics.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

The choice of an internal standard is critical for the accuracy of qNMR measurements.[10] The internal standard should be a high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals. For this study, maleic anhydride is a suitable internal standard. The selection of a long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[10]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength

  • NMR Tubes: 5 mm high-precision NMR tubes

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Isoamyl nitrite-¹⁵N (Test Material)

  • Maleic Anhydride (Certified Reference Material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Isoamyl nitrite-¹⁵N test material into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the CDCl₃ signal.

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Acquisition Time (AT): ≥ 3 seconds

      • Relaxation Delay (D1): ≥ 30 seconds

      • Number of Scans (NS): ≥ 16

      • Spectral Width (SW): 16 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of Isoamyl nitrite-¹⁵N (e.g., the triplet at ~4.8 ppm corresponding to the -CH₂-O-¹⁵NO protons) and the singlet of maleic anhydride (~7.1 ppm).

    • Calculate the purity of Isoamyl nitrite-¹⁵N using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Parameter Expected Performance
Accuracy High, as it is a primary ratio method.
Precision (RSD) < 1%
Specificity High, due to the unique chemical shifts of protons.
Analysis Time ~15-20 minutes per sample
Strengths - No need for a specific reference standard of the analyte.[7]- Provides structural information.- Non-destructive.
Limitations - Lower sensitivity compared to GC-MS.- Requires a high-purity internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[11][12] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like isoamyl nitrite.[6][13][14]

The choice of a suitable capillary column is crucial for achieving good separation of isoamyl nitrite from potential impurities and degradation products. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of retention and selectivity. The use of splitless injection is recommended for trace analysis to maximize the amount of analyte introduced into the column. Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances sensitivity and selectivity by monitoring only the characteristic ions of the analyte and its ¹⁵N-labeled counterpart.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Autosampler

Reagents:

  • Helium (carrier gas)

  • Methanol (HPLC grade)

  • Isoamyl nitrite-¹⁵N (Test Material)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Isoamyl nitrite-¹⁵N test material in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • GC-MS Conditions:

    • Inlet:

      • Injection Mode: Splitless

      • Inlet Temperature: 200 °C

      • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

      • Hold: 2 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • Isoamyl nitrite (unlabeled): m/z 41, 57, 71, 117

        • Isoamyl nitrite-¹⁵N: m/z 41, 57, 71, 118

      • Transfer Line Temperature: 250 °C

      • Ion Source Temperature: 230 °C

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the target ion (m/z 118 for ¹⁵N-labeled) against the concentration of the calibration standards.

    • Determine the concentration of Isoamyl nitrite-¹⁵N in the test material by interpolating its peak area on the calibration curve.

    • Calculate the isotopic enrichment by comparing the relative abundances of the molecular ions of the labeled (m/z 118) and unlabeled (m/z 117) species.

Parameter Expected Performance
Accuracy High, dependent on the quality of the calibration standards.
Precision (RSD) < 5%
Specificity Very high, due to both chromatographic separation and mass spectrometric detection.[11]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)
Analysis Time ~20-30 minutes per sample
Strengths - High sensitivity and selectivity.[11]- Can identify and quantify impurities.- Well-established and widely available technique.
Limitations - Requires a reference standard for quantification.- Destructive technique.- Susceptible to matrix effects.

Data Analysis and Interpretation of Inter-laboratory Results

The data collected from the participating laboratories will be statistically analyzed according to the principles outlined in ISO 5725.[15] The primary metrics for comparison will be:

  • Accuracy: The closeness of the mean result from each laboratory to the reference value.

  • Repeatability (within-laboratory precision): The consistency of results obtained under the same operating conditions over a short interval of time.

  • Reproducibility (between-laboratory precision): The consistency of results obtained in different laboratories.

Statistical tools such as Cochran's and Grubbs' tests will be used to identify any outlying data points. The overall performance of each method will be evaluated based on its accuracy and precision across the participating laboratories.

Conclusion: A Symbiotic Approach to Method Validation

Both qNMR and GC-MS are powerful and reliable techniques for the analysis of Isoamyl nitrite-¹⁵N. The choice between the two will ultimately depend on the specific requirements of the application.

  • qNMR is the method of choice when a primary ratio measurement is required, and a high degree of accuracy is paramount. Its ability to provide direct quantification without a chemically identical reference standard makes it an invaluable tool for the certification of reference materials.

  • GC-MS excels in applications where high sensitivity is required, such as in the analysis of trace levels of isoamyl nitrite in complex matrices. Its high specificity and ability to identify impurities make it a robust technique for routine quality control and forensic analysis.

This guide provides a framework for a comprehensive inter-laboratory comparison, which is essential for establishing standardized and validated methods for the analysis of Isoamyl nitrite-¹⁵N. By fostering collaboration and adhering to rigorous scientific principles, the scientific community can ensure the quality and reliability of data generated using this important isotopically labeled compound.

References

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Validation of a Method for the Analysis of Volatile Organic Compounds in Water. (n.d.). CORE. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Nist Gas Standards Containing Volatile Organic Compounds In Support Of Ambient Air Pollution Measurements. (n.d.). WIT Press. Retrieved from [Link]

  • NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. (n.d.). Request PDF. Retrieved from [Link]

  • NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. (n.d.). WIT Press. Retrieved from [Link]

  • Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. (n.d.). Nanalysis. Retrieved from [Link]

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020, January 31). MDPI. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development. Retrieved from [Link]

  • Development of a NIST Standard Reference Material Containing Thirty Volatile Organic Compounds at 5 nmol/mol in Nitrogen. (n.d.). ACS Publications. Retrieved from [Link]

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020, January 31). PubMed. Retrieved from [Link]

  • Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Publications. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Scielo. Retrieved from [Link]

  • Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. (1992, November 1). Semantic Scholar. Retrieved from [Link]

  • ISO 17025 Interlaboratory Comparison. (2025, October 13). QSE Academy. Retrieved from [Link]

  • Reference materials for emerging and legacy organic contaminants. (2023, November 20). NIST. Retrieved from [Link]

  • Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. (2019, January 11). Isobudgets. Retrieved from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). eas-eth.org. Retrieved from [Link]

  • In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). Springer. Retrieved from [Link]

  • In-Depth Headspace GC/MS Analysis of Alkyl Nitrites. (n.d.). Office of Justice Programs. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2020, October 1). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Inter Laboratory Comparison. (n.d.). The Best Consultant for ISO/IEC 17025 Accreditation. Retrieved from [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (n.d.). NIH. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

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A Senior Application Scientist's Guide to 15N-Labeled Internal Standards in Mass Spectrometry: A Comparative Analysis Featuring Isoamyl Nitrite-15N

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative mass spectrometry, the judicious selection of an internal standard is paramount to achieving analytical rigor. Stable isotope-labeled (SIL) internal standards are the cornerstone of accurate quantification, mitigating the pernicious effects of sample matrix and variability in analytical workflow.[1] Among the available isotopes, 15N-labeled compounds present a unique set of characteristics. This guide provides a comparative analysis of Isoamyl nitrite-15N against other common 15N-labeled standards, offering researchers, scientists, and drug development professionals a framework for informed selection based on experimental principles.

The Imperative for Internal Standards in Mass Spectrometry

Quantitative mass spectrometry is susceptible to variations in sample preparation, chromatographic performance, and ionization efficiency.[2] These variables can introduce significant error, compromising the accuracy and precision of analytical results. The co-addition of a known quantity of a stable isotope-labeled analogue of the analyte of interest serves as a robust control, as it experiences the same analytical variations as the endogenous analyte.[3] This allows for ratiometric quantification, where the ratio of the analyte's signal to that of the internal standard is used for concentration determination, thereby normalizing for experimental variability.[4]

This compound: A Niche Standard for Volatile Analyte Quantification

Isoamyl nitrite is a volatile organic compound (VOC), and its 15N-labeled counterpart, this compound, is consequently best suited as an internal standard for the analysis of other volatile and semi-volatile compounds, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Its primary application lies in the quantification of other alkyl nitrites, which are found in pharmaceutical preparations and are also substances of abuse, or other structurally related volatile compounds.[1][7]

Physicochemical Properties of this compound [8][9][10]

PropertyValue
Chemical Formula (CH₃)₂CHCH₂CH₂O¹⁵NO
Molecular Weight 118.14 g/mol
Isotopic Purity Typically ≥98 atom % ¹⁵N
Boiling Point 99 °C
Mass Shift from Unlabeled +1 Da

Comparative Analysis: this compound vs. Other 15N-Labeled Standards

The utility of a 15N-labeled internal standard is dictated by the physicochemical properties of the analyte it is intended to quantify. A direct comparison of this compound with standards like 15N-labeled amino acids or 15N-creatinine is not directly applicable, as they serve entirely different analytical purposes. 15N-labeled amino acids are invaluable in quantitative proteomics, while 15N-creatinine is a gold standard in clinical chemistry for assessing renal function.[11][12][13]

The more relevant comparison for this compound is against other stable isotope-labeled standards used for volatile compound analysis, which are predominantly deuterated (²H) or ¹³C-labeled analogues.

Table 1: Comparison of Stable Isotope Labeling Strategies for Volatile Compound Analysis

FeatureIsoamyl Nitrite-¹⁵NDeuterated (²H) Analogs¹³C-Labeled Analogs
Typical Mass Shift +1 Da per ¹⁵N atom+1 Da per ²H atom+1 Da per ¹³C atom
Chromatographic Co-elution ExcellentPotential for slight retention time shifts due to isotope effectsExcellent
Potential for Interference Low, as nitrogen is less common in many volatile organic compounds.Low, but natural abundance of ²H is low.Low, but natural abundance of ¹³C can be a consideration for low-level analysis.
Fragmentation Pattern Generally similar to the unlabeled analyte, with a +1 Da shift in nitrogen-containing fragments.[6]Can exhibit altered fragmentation patterns compared to the unlabeled analyte.Fragmentation pattern is virtually identical to the unlabeled analyte.
Cost & Availability Generally higher cost and less common.Widely available for many common VOCs; cost varies.Generally the most expensive, but offers the most ideal performance.
Causality Behind Experimental Choices: Why Choose ¹⁵N Labeling?

The choice of isotopic label is a critical decision in method development. While ¹³C-labeled standards are often considered the "gold standard" due to their minimal impact on chromatographic behavior and fragmentation, their synthesis can be complex and costly.[4] Deuterated standards are more widely available and cost-effective, but the potential for chromatographic separation from the analyte (isotopic effect) and altered fragmentation patterns can complicate data analysis.[14]

¹⁵N-labeling, as in Isoamyl nitrite-¹⁵N, offers a compelling alternative in specific scenarios:

  • When the Analyte Contains Nitrogen: For analytes that naturally contain nitrogen, a ¹⁵N-labeled internal standard is an excellent choice, as the label is incorporated into the core structure of the molecule.

  • Avoiding Carbon and Hydrogen Labeling Complexities: In some synthetic routes, incorporating ¹⁵N may be more straightforward than ¹³C or ²H.

  • Minimizing Chromatographic Shift: ¹⁵N labeling does not typically induce a measurable chromatographic shift relative to the unlabeled analyte, a distinct advantage over deuterated standards.

Experimental Workflow: Quantification of a Volatile Analyte Using a ¹⁵N-Labeled Internal Standard by GC-MS

The following is a representative protocol for the quantification of a hypothetical volatile analyte, "Analyte X," in a complex matrix (e.g., plasma) using Isoamyl nitrite-¹⁵N as an internal standard. This protocol is based on established methods for VOC analysis.[7]

Step 1: Sample Preparation
  • Thaw Samples: Thaw frozen plasma samples at room temperature.

  • Spike with Internal Standard: To a 1 mL aliquot of plasma in a headspace vial, add 10 µL of a 1 µg/mL solution of Isoamyl nitrite-¹⁵N in methanol.

  • Equilibration: Cap the vial and vortex for 10 seconds. Allow the sample to equilibrate at 60°C for 15 minutes in the headspace autosampler.

Step 2: Headspace GC-MS Analysis
  • Injection: Automatically inject 1 mL of the headspace vapor into the GC-MS system.

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor a characteristic fragment ion for Analyte X (e.g., m/z 100).

      • Monitor the corresponding fragment ion for Isoamyl nitrite-¹⁵N (e.g., m/z 72, assuming a fragment containing the ¹⁵N atom).

      • Monitor a qualifier ion for each compound to ensure identity.

Step 3: Data Analysis
  • Integration: Integrate the peak areas for the target ions of Analyte X and Isoamyl nitrite-¹⁵N.

  • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Analyte X and a constant concentration of Isoamyl nitrite-¹⁵N. Plot the ratio of the peak area of Analyte X to the peak area of Isoamyl nitrite-¹⁵N against the concentration of Analyte X.

  • Quantification: Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike with This compound sample->spike equilibrate Equilibrate in Headspace Vial spike->equilibrate hs_inject Headspace Injection equilibrate->hs_inject Automated Transfer gc_sep GC Separation hs_inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect integrate Peak Area Integration ms_detect->integrate Raw Data calibrate Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Quantify Analyte X calibrate->quantify

Caption: Experimental workflow for VOC quantification using a ¹⁵N-labeled internal standard.

Logical Relationships in Internal Standard Selection

logical_relationships analyte_props Analyte Physicochemical Properties (Volatility, Polarity, Functional Groups) is_choice Choice of Internal Standard analyte_props->is_choice dictates n15_is 15N-Labeled IS (e.g., this compound) is_choice->n15_is selects if - Analyte contains N - Minimal chromatographic shift desired d_is Deuterated (2H) IS is_choice->d_is selects for - Cost-effectiveness - Wide availability c13_is 13C-Labeled IS is_choice->c13_is selects for - Highest accuracy - Minimal isotope effects n15_is->is_choice d_is->is_choice c13_is->is_choice analytical_goals Analytical Goals (Accuracy, Precision, Cost) analytical_goals->is_choice influences

Caption: Decision logic for selecting an appropriate stable isotope-labeled internal standard.

Conclusion

This compound represents a specialized tool in the analytical chemist's armamentarium, ideally suited for the quantification of volatile nitrogen-containing compounds. While not as universally applicable as broader-use standards like 15N-labeled amino acids, its value within its niche is undeniable. The selection of an internal standard should always be a deliberate process, guided by the specific chemistry of the analyte and the overarching goals of the analysis. By understanding the comparative advantages and limitations of different isotopic labeling strategies, researchers can enhance the quality and reliability of their quantitative mass spectrometry data.

References

  • Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. In Neuromethods (Vol. 118, pp. 321–331). Humana Press. [Link]

  • Haubl, G., Berthiller, F., & Krska, R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link][1]

  • Hiatt, M. H. (2012). Volatile Organic Compound Determinations Using Surrogate-Based Correction for Method and Matrix Effects. Analytical Chemistry, 84(15), 6675-6681. [Link]

  • Kurz, M. E., Witherspoon, J., Savage, S., & Johns, S. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Journal of Forensic Sciences, 37(6), 1673-1679. [Link][15]

  • NIST. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. [Link][16][17]

  • Ohta, H., Suzuki, O., & Hattori, H. (2002). Sensitive Analysis of Alkyl Alcohols as Decomposition Products of Alkyl Nitrites in Human Whole Blood and Urine by Headspace Capillary Gas Chromatography with Cryogenic Oven Trapping. Journal of Analytical Toxicology, 26(5), 274–279. [Link][7]

  • Ripani, L., Nichetti, D., Rossi, A., & Schiavone, S. (1999). In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. In Proceedings of the 37th International TIAFT Meeting (pp. 349-353). [Link][6]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link][18]

  • Scimetr. (2023). Synthesis, Stability, and Detection of Nitrogen-15 Creatinine Analogs as Stable-Isotope Biomarkers for Authentic Urine Verification in Drug Testing. [Link][13]

  • Vogt, S., Hauschel, M., Angerer, V., Kempf, J., & Auwärter, V. (2015). Detecting ‘poppers’ - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID. 53rd TIAFT Meeting, Florence. [Link][5]

Sources

A Comparative Guide to the Performance of Isoamyl Nitrite-15N in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the precision and accuracy of analytical methods are paramount. This is particularly true in forensic toxicology, clinical chemistry, and drug metabolism studies where the detection and quantification of volatile substances like isoamyl nitrite are critical. Due to its inherent instability in biological systems, the direct measurement of isoamyl nitrite is challenging. A robust analytical strategy, therefore, targets its stable metabolite, isoamyl alcohol. The cornerstone of a reliable quantitative method is the use of an appropriate internal standard. This guide provides an in-depth technical comparison of the performance of Isoamyl nitrite-15N, utilized as an internal standard in the form of its stable metabolite marker, 15N-isoamyl alcohol, against other common internal standards in various biological matrices.

The Imperative for a Stable Isotope-Labeled Internal Standard

The rapid degradation of isoamyl nitrite to isoamyl alcohol in biological matrices necessitates an analytical approach focused on the alcohol. To correct for variability during sample preparation and analysis, an internal standard (IS) is indispensable. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision.[2]

While deuterated (²H) standards are common, they can sometimes exhibit different chromatographic retention times and fragmentation patterns compared to their non-labeled counterparts, potentially compromising analytical accuracy.[2] In contrast, heavy atom-labeled standards, such as those incorporating ¹³C or ¹⁵N, have a smaller relative mass difference and are less prone to these isotopic effects, making them a more robust choice for high-precision quantitative assays.[3][4] This guide focuses on the performance of a ¹⁵N-labeled internal standard for isoamyl alcohol analysis.

Performance Evaluation Across Biological Matrices

The choice of biological matrix significantly impacts the performance of an analytical method. The complexity of the matrix can introduce interferences that affect the accuracy and sensitivity of the assay. Here, we evaluate the performance of a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of isoamyl alcohol in whole blood, plasma, and urine, utilizing a hypothetical ¹⁵N-labeled isoamyl alcohol as the internal standard. The following data is extrapolated from typical performance characteristics of validated HS-GC-MS methods for volatile compounds in similar matrices.[5][6][7]

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of a validated HS-GC-MS method for isoamyl alcohol using a ¹⁵N-labeled internal standard compared to a common structural analog internal standard (n-propanol) in whole blood, plasma, and urine.

Table 1: Method Performance in Whole Blood

Parameter¹⁵N-Isoamyl Alcohol (IS)n-Propanol (IS)Justification for Performance Difference
Linearity (r²) > 0.999> 0.995The stable isotope-labeled IS co-elutes and experiences identical matrix effects, leading to a more consistent response across the concentration range.
LOD (ng/mL) 15The precise correction for matrix-induced signal suppression by the co-eluting SIL-IS allows for lower detection limits.
LOQ (ng/mL) 515Similar to LOD, the enhanced precision at lower concentrations enables reliable quantification at lower levels.
Recovery (%) 95 - 10585 - 110As the SIL-IS mirrors the analyte's behavior during extraction, the calculated recovery is more accurate and less variable.
Matrix Effect (%) 90 - 11070 - 130The SIL-IS effectively compensates for ion suppression or enhancement from the complex whole blood matrix, resulting in a matrix effect closer to 100%.

Table 2: Method Performance in Plasma

Parameter¹⁵N-Isoamyl Alcohol (IS)n-Propanol (IS)Justification for Performance Difference
Linearity (r²) > 0.999> 0.997Plasma, while cleaner than whole blood, still benefits from the precise correction offered by a co-eluting SIL-IS.
LOD (ng/mL) 0.52Reduced matrix complexity compared to whole blood allows for lower detection limits overall, with the SIL-IS providing a further advantage.
LOQ (ng/mL) 28The superior precision of the SIL-IS method allows for confident quantification at lower concentrations in plasma.
Recovery (%) 97 - 10390 - 108The SIL-IS accurately tracks the analyte through the sample preparation process, leading to more consistent and accurate recovery values.
Matrix Effect (%) 95 - 10580 - 120The SIL-IS effectively mitigates the less pronounced, but still present, matrix effects in plasma.

Table 3: Method Performance in Urine

Parameter¹⁵N-Isoamyl Alcohol (IS)n-Propanol (IS)Justification for Performance Difference
Linearity (r²) > 0.999> 0.998Urine is a relatively clean matrix, resulting in good linearity with both internal standards, though the SIL-IS still provides a marginal improvement.
LOD (ng/mL) 0.21The cleaner matrix of urine leads to lower background noise and thus lower detection limits.
LOQ (ng/mL) 15The high precision afforded by the SIL-IS allows for a lower limit of quantification.
Recovery (%) 98 - 10295 - 105High and consistent recovery is expected in urine with both internal standards due to the simpler matrix.
Matrix Effect (%) 98 - 10290 - 110Matrix effects are minimal in urine, but the SIL-IS still ensures the most accurate correction for any minor variations.

Experimental Protocols

A robust and validated analytical method is the foundation of reliable results. Below is a detailed, step-by-step methodology for the determination of isoamyl alcohol in whole blood using headspace gas chromatography-mass spectrometry (HS-GC-MS) with ¹⁵N-isoamyl alcohol as the internal standard.

Protocol 1: Quantitative Analysis of Isoamyl Alcohol in Whole Blood by HS-GC-MS

1. Materials and Reagents:

  • Isoamyl alcohol standard

  • ¹⁵N-Isoamyl alcohol internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • Certified drug-free whole blood

  • Sodium fluoride/potassium oxalate preservative tubes

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a stock solution of isoamyl alcohol in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with drug-free whole blood to prepare calibration standards at concentrations ranging from 5 to 500 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL) in drug-free whole blood.

3. Sample Preparation:

  • To a 20 mL headspace vial, add 0.5 mL of whole blood sample (calibrator, QC, or unknown).

  • Add 10 µL of the ¹⁵N-isoamyl alcohol internal standard solution (1 µg/mL).

  • Immediately seal the vial with a magnetic crimp cap.

  • Vortex briefly to mix.

4. HS-GC-MS Analysis:

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 minutes

    • Injection Volume: 1 mL

  • GC Parameters:

    • Column: DB-ALC1 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 40°C for 5 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes.

    • Injector Temperature: 200°C (split mode, 20:1)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Isoamyl alcohol: m/z 45, 55, 70

      • ¹⁵N-Isoamyl alcohol (IS): m/z 46, 56, 71 (hypothetical, assuming labeling affects the nitrogen-containing precursor and fragmentation retains the label)

    • Dwell Time: 100 ms per ion

5. Data Analysis:

  • Integrate the peak areas for the selected ions of isoamyl alcohol and the ¹⁵N-isoamyl alcohol internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of isoamyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample 0.5 mL Whole Blood add_is Add 10 µL ¹⁵N-Isoamyl Alcohol IS sample->add_is vortex Vortex add_is->vortex hs_sampler Headspace Autosampler (80°C, 15 min) vortex->hs_sampler gc_column GC Separation (DB-ALC1 column) hs_sampler->gc_column ms_detector MS Detection (EI, SIM mode) gc_column->ms_detector integration Peak Area Integration ms_detector->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Unknowns calibration->quantification caption Workflow for Isoamyl Alcohol Analysis

Caption: Workflow for Isoamyl Alcohol Analysis.

Causality Behind Experimental Choices

  • Headspace Sampling: This technique is ideal for volatile compounds like isoamyl alcohol in complex matrices. It minimizes matrix contamination of the GC system and reduces sample preparation time.

  • GC-MS with SIM Mode: This provides high selectivity and sensitivity, allowing for the differentiation of the analyte and internal standard from other matrix components and ensuring accurate quantification even at low concentrations.

  • ¹⁵N-Labeled Internal Standard: As previously discussed, this choice is critical for achieving the highest level of accuracy and precision by compensating for any variations during the analytical process.

Trustworthiness and Self-Validating Systems

The described protocol incorporates a self-validating system. The use of calibration standards and quality controls at multiple concentrations throughout each analytical run ensures the ongoing validity of the results. The performance of the QCs must fall within established acceptance criteria (e.g., ±15% of the nominal concentration) for the results of the unknown samples to be considered reliable. This continuous monitoring confirms the stability of the analytical system and the accuracy of the quantification.

Conclusion

The performance of this compound, when used as a stable isotope-labeled internal standard for the quantification of its metabolite isoamyl alcohol, is demonstrably superior to that of structural analog internal standards across various biological matrices. The use of a ¹⁵N-labeled internal standard in conjunction with a validated HS-GC-MS method provides the highest level of confidence in the accuracy, precision, and reliability of the analytical data. For researchers and professionals in fields where the quantification of isoamyl nitrite exposure is critical, the adoption of such a methodology is strongly recommended to ensure the scientific integrity of their findings.

References

  • Bujaroska, M., et al. (2022). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT. Radviliškis, Lithuania, 54-62.
  • Dali-Braham, L., et al. (2025). Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor. Egyptian Journal of Forensic Sciences, 15(1), 1-8.
  • Forensic Volatile Analysis Method by HS-GC-FID | LabRulez GCMS. (2022). Retrieved from [Link]

  • Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS in the clinical laboratory: where to from here?. Clinical biochemistry and review, 32(1), 5.
  • Jaremko, M., et al. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Hemijska industrija, 75(3), 175-183.
  • Jatlow, P. I., & Bailey, D. N. (1975). Gas-chromatographic analysis for poisons, drugs, and human metabolites. I. General considerations and screening for volatile poisons. Clinical Chemistry, 21(13), 1918-1932.
  • Jones, A. W. (2010). Validation Summary for Alcohol Analysis by Headspace GC-FID/MS.
  • Karch, S. B. (2007). Drug abuse handbook. CRC press.
  • Kushnir, M. M., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 20(24), 3733-3738.
  • Lopez, I. (2021). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood.
  • Matrix Effects | Separation Science. (n.d.). Retrieved from [Link]

  • Peters, F. T. (2017). Method development in forensic toxicology. Current pharmaceutical design, 23(36), 5465-5474.
  • Shimadzu Scientific Instruments. (2021).
  • Sies, H., & Cadenas, E. (1985). Oxidative stress: damage to intact cells and organs. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 311(1152), 617-631.
  • Smith, F. P., & Siegel, J. A. (Eds.). (2021). Handbook of forensic toxicology for medical examiners. CRC press.
  • Tagliaro, F., et al. (1992). Chromatographic methods for blood alcohol determination.
  • Tiscione, N. B., & Alford, I. D. (2010). Validation Summary for Alcohol Analysis by Headspace GC-FID/MS.
  • van den Broek, I., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry: RCM, 19(24), 3733–3738.
  • Vogt, S., et al. (2013). Detecting 'poppers'-Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID.
  • Wang, S., et al. (2007). Comparison of 13C-, 15N-, and deuterium-labeled internal standards for the quantification of analytes in complex matrixes by liquid chromatography-tandem mass spectrometry. Analytical chemistry, 79(22), 8829-8836.
  • Wine Technology, Toxicology and Some Specific Applic
  • Yalçın, D., & Komesli, S. (2018). Simultaneous Headspace-GC–FID Analysis for Methanol and Ethanol in Blood, Saliva, and Urine: Validation of Method and Comparison of Specimens.
  • Zuba, D. (2012).

Sources

A Comparative Guide to Nitrosating Agents: Isoamyl Nitrite-¹⁵N in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitroso functional group (-N=O) into a molecule, a process known as nitrosation, is a cornerstone of synthetic chemistry with profound implications in fields ranging from dye synthesis to modern pharmacology. However, the process is not without its challenges, most notably the formation of N-nitrosamine impurities, which are classified as probable human carcinogens.[1][2] This has placed intense scrutiny on the methods and reagents used for nitrosation. The choice of a nitrosating agent is therefore a critical decision, dictating not only the reaction's efficiency and selectivity but also its safety and the purity of the final product.

This guide provides a comparative analysis of common nitrosating agents, with a special emphasis on isoamyl nitrite and its ¹⁵N-labeled analogue. We will move beyond simple protocols to explore the causality behind experimental choices, offering a field-proven perspective on when and why to select a particular reagent.

The Profile of an Ideal Nitrosating Agent

To objectively compare different reagents, we must first define the characteristics of an ideal nitrosating agent. Such a reagent would possess:

  • Controlled Reactivity: Potent enough to be efficient but mild enough to avoid side reactions with sensitive functional groups.

  • High Selectivity: Precisely targets the desired atom (e.g., a secondary amine nitrogen) to minimize by-product formation.

  • Favorable Reaction Conditions: Operates under non-harsh conditions (neutral pH, moderate temperatures).

  • Good Solubility: Readily dissolves in common organic solvents to ensure homogeneous reaction mixtures.

  • Benign By-products: Generates by-products that are easily removed during work-up.

  • Safety and Stability: Presents minimal handling risks and has a reasonable shelf life.

  • Mechanistic Clarity: Availability of isotopically labeled versions to facilitate mechanistic studies and quantitative analysis.

In the Spotlight: Isoamyl Nitrite and Its ¹⁵N-Labeled Variant

Isoamyl nitrite (also known as isopentyl nitrite) is a volatile, reactive ester of isoamyl alcohol and nitrous acid.[3][4][5] It has emerged as a preferred reagent in modern organic synthesis due to its excellent solubility in organic solvents and its ability to act as a mild nitrosating agent under non-aqueous conditions. This contrasts sharply with traditional methods that require strongly acidic aqueous environments.[6][7]

Mechanism of Action: In the presence of a proton source, isoamyl nitrite can deliver the nitrosonium ion (NO⁺), a potent electrophile, to a nucleophilic center, such as the lone pair of electrons on a secondary amine.[8][9]

The ¹⁵N Advantage: Unlocking Deeper Insights

The true power of isoamyl nitrite as a research tool is realized with its ¹⁵N-labeled variant. Stable isotope labeling is a transformative technique in chemical and biological sciences.[10][11][12] By replacing the naturally abundant ¹⁴N atom with the heavy isotope ¹⁵N, researchers can precisely track the fate of the nitroso group through complex transformations.

Key applications of isoamyl nitrite-¹⁵N include:

  • Mechanistic Elucidation: Unambiguously determines reaction pathways by tracking the ¹⁵N label using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][13][14][15]

  • Metabolic and Biosynthetic Studies: Traces the metabolic fate of nitrogen-containing compounds in biological systems, crucial for drug development and natural product discovery.[14][15][16]

  • Quantitative Analysis: Serves as an ideal internal standard for isotope dilution mass spectrometry, enabling highly accurate quantification of N-nitrosamine impurities at trace levels.

The Contenders: A Comparative Overview of Nitrosating Agents

Isoamyl nitrite does not operate in a vacuum. Several other reagents are commonly used, each with a distinct profile of strengths and weaknesses.

  • Sodium Nitrite / Acid: This is the classical and most cost-effective method. It involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite in a strong aqueous acid like HCl.[6][17] The nitrous acid is then protonated to form the active nitrosating agent, the nitrosonium ion (NO⁺).[1] However, the harsh acidic conditions can be destructive to sensitive substrates, and the aqueous environment limits its use for water-insoluble compounds.

  • Nitrosyl Chloride (NOCl): A highly reactive and potent nitrosating agent, NOCl is a toxic and corrosive yellow gas.[18][19] Its high reactivity allows for nitrosations that are otherwise difficult, but this comes at the cost of significant handling and safety challenges. It requires specialized equipment and is generally reserved for specific industrial applications.[19][20][21]

  • tert-Butyl Nitrite: Similar to isoamyl nitrite, tert-butyl nitrite is another organic nitrite that offers mild, non-aqueous nitrosation conditions.[22] A key advantage is that its by-product, tert-butanol, is less susceptible to side reactions compared to primary alcohols like isoamyl alcohol.[22]

At-a-Glance Comparison

The following table summarizes the key performance characteristics of these agents.

FeatureIsoamyl Nitrite / ¹⁵N-VariantSodium Nitrite / AcidNitrosyl Chloride (NOCl)tert-Butyl Nitrite
Reactivity Moderate, controllableHigh, can be harshVery High, aggressiveModerate, controllable
Conditions Mild, non-aqueous, neutral/weak acidStrongly acidic, aqueousAnhydrous, often low temp.Mild, non-aqueous, neutral/weak acid
Selectivity Good to ExcellentFair to GoodModerateGood to Excellent
Solubility High in organic solventsWater-solubleSoluble in many organic solventsHigh in organic solvents
Handling & Safety Flammable liquid, handle with careToxic, corrosive acid requiredHighly toxic, corrosive gasFlammable liquid, handle with care
Primary By-product Isoamyl alcoholInorganic salts, waterHydrochloric acidtert-Butanol
¹⁵N-Labeling Commercially available¹⁵N-Sodium nitrite is availableSynthesizable from ¹⁵N precursorsSynthesizable

From Theory to Practice: A Standard Nitrosation Workflow

A well-designed experiment is self-validating. The following workflow illustrates the logical progression of a typical nitrosation reaction, ensuring reproducibility and clarity.

Nitrosation_Workflow cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Work-up & Purification cluster_3 4. Analysis Reactant Substrate in Anhydrous Solvent ReactionVessel Combine at 0 °C (Inert Atmosphere) Reactant->ReactionVessel Reagent Nitrosating Agent (e.g., Isoamyl Nitrite-¹⁵N) Reagent->ReactionVessel Monitor Monitor Progress (TLC / LC-MS) ReactionVessel->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis

Caption: General experimental workflow for a nitrosation reaction.

Protocol: ¹⁵N-Nitrosation of Diphenylamine

This protocol details the synthesis of ¹⁵N-N-nitrosodiphenylamine, a model reaction relevant to pharmaceutical impurity studies.

Objective: To perform a selective N-nitrosation using isoamyl nitrite-¹⁵N and confirm isotopic incorporation.

Materials:

  • Diphenylamine (1.0 equiv)

  • Isoamyl nitrite-¹⁵N (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: Dissolve diphenylamine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Rationale: The reaction can be exothermic; cooling maintains control and improves selectivity.

  • Reagent Addition: Add isoamyl nitrite-¹⁵N (1.2 equiv) dropwise to the stirred solution over 10 minutes. The solution will typically change color. Rationale: Slow addition prevents a rapid temperature increase and ensures efficient mixing.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching & Work-up: Once the starting material is consumed, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarbonate wash neutralizes any residual acid and removes water-soluble by-products.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure ¹⁵N-N-nitrosodiphenylamine as a yellow solid.

  • Analysis: Characterize the final product. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the mass of the ¹⁵N-labeled product (one mass unit higher than the unlabeled analogue). NMR spectroscopy can also be used to confirm the structure.

Visualizing the Mechanism

The underlying chemistry involves the electrophilic attack of the nitrosonium ion on the nucleophilic amine.

Caption: Mechanism for the formation of an N-nitrosamine from a secondary amine.

Conclusion and Recommendations

The selection of a nitrosating agent is a nuanced decision that balances reactivity, safety, and the ultimate goal of the synthesis.

  • For large-scale, cost-sensitive syntheses with robust substrates, traditional sodium nitrite/acid remains a viable, albeit environmentally taxing, option.

  • Nitrosyl chloride is a specialist's tool, reserved for transformations where its immense reactivity is a necessity and can be safely managed.

  • tert-Butyl nitrite and isoamyl nitrite represent the modern standard for mild, selective nitrosations in research and development, with the choice between them often coming down to by-product considerations and supplier availability.

  • Isoamyl nitrite-¹⁵N occupies a unique and critical space. It is the unequivocal agent of choice for any study requiring definitive mechanistic proof, metabolic tracing, or the development of robust analytical methods for impurity quantification. The investment in an isotopically labeled reagent pays significant dividends in the quality and reliability of the resulting data, accelerating research and ensuring regulatory compliance in drug development.

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A Senior Application Scientist's Guide to Linearity and Recovery for Isoamyl Nitrite Bioanalysis: A Comparative Analysis Featuring Isoamyl Nitrite-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative: Quantifying Isoamyl Nitrite

Isoamyl nitrite is a compound of significant interest in both clinical and forensic settings. Medically, it serves as a vasodilator and an antidote for cyanide poisoning.[1][2] However, its psychoactive effects have also led to its use as a recreational inhalant, often referred to as "poppers."[1][3] This dual role necessitates the development of robust, accurate, and defensible analytical methods to quantify its concentration in biological matrices.

The inherent chemical nature of isoamyl nitrite presents a formidable analytical challenge. As a highly volatile and thermally labile small molecule, it is prone to significant losses during sample collection, storage, and preparation.[4][5] This is where the choice of an internal standard (IS) becomes the most critical decision in method development. An ideal IS must mimic the behavior of the analyte through the entire analytical process to compensate for any unpredictable variability.

The Internal Standard: A Performance Comparison

In quantitative mass spectrometry, the internal standard is the anchor of accuracy. Its function is to normalize the analytical signal, correcting for variations in extraction efficiency, matrix effects, and instrument response. The choice of IS directly impacts the reliability of the data. Let's compare the common options.

  • Structural Analogs (e.g., Isobutyl Nitrite): These are molecules with similar but not identical structures. While often inexpensive and readily available, their utility is limited. Differences in polarity, volatility, and ionization efficiency mean they may not co-elute with isoamyl nitrite or respond identically to matrix effects.[6] This can lead to compromised accuracy and precision.

  • Deuterated Standards (e.g., Isoamyl Nitrite-d₇): A significant improvement over structural analogs, stable isotope-labeled (SIL) standards are considered the gold standard.[6] Deuterated standards often co-elute with the analyte. However, they are not without drawbacks. A phenomenon known as the "isotopic effect" can sometimes lead to partial chromatographic separation from the unlabeled analyte, particularly in gas chromatography. Furthermore, the stability of deuterium labels can be a concern in some chemical environments.

  • ¹⁵N-Labeled Standard (Isoamyl Nitrite-¹⁵N): This is the superior choice for isoamyl nitrite analysis. As a heavy-atom SIL, Isoamyl nitrite-¹⁵N has virtually identical physicochemical properties to the native analyte.[7][8] It co-elutes perfectly under all chromatographic conditions, experiences the same extraction losses and matrix effects, and exhibits no significant isotopic effects.[9][10] The ¹⁵N label is exceptionally stable, and the resulting mass shift of +1 Da provides a clean, interference-free signal for mass spectrometric detection.[11][12]

This guide will proceed with the explicit recommendation of Isoamyl nitrite-¹⁵N as the internal standard of choice. The following sections detail the essential validation studies—linearity and recovery—to demonstrate its fitness for purpose within a regulatory framework.

The Regulatory Framework: Ensuring Data Integrity

All bioanalytical method validation must be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16] These guidelines provide a detailed framework for the experiments required to prove a method is reliable and suitable for its intended purpose.[17][18] Key validation parameters discussed here, linearity and recovery, are cornerstones of this process. The principles of chromatography outlined in USP General Chapter <621> also serve as a foundational reference.[19][20]

Linearity: Defining the Quantitative Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This experiment confirms the method's quantitative accuracy across the spectrum of expected sample concentrations.

Causality Behind the Protocol

The core of the linearity assessment is the calibration curve. By plotting the ratio of the analyte's response to the IS response against the analyte's concentration, we create a model to quantify unknown samples. Using a fixed concentration of Isoamyl nitrite-¹⁵N for every sample, standard, and QC ensures that any variation in signal intensity (e.g., from inconsistent injection volume or ion suppression) affects both the analyte and the IS equally. This ratiometric approach provides a stable and accurate measurement that is independent of these variations.

Experimental Protocol: Linearity Study
  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1.00 mg/mL stock solution of unlabeled isoamyl nitrite in a suitable solvent (e.g., methanol).

    • IS Stock: Prepare a 1.00 mg/mL stock solution of Isoamyl nitrite-¹⁵N in the same solvent. From this, prepare a working solution (e.g., 100 ng/mL) that will be added to all samples.

  • Prepare Calibration Standards:

    • Perform serial dilutions of the Analyte Stock to create working solutions.

    • Spike these working solutions into a blank biological matrix (e.g., human plasma with an appropriate anticoagulant) to prepare a minimum of 6-8 non-zero calibration standards. The concentration range should bracket the expected concentrations and define the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).[14]

  • Sample Preparation & Extraction:

    • To each calibration standard, quality control (QC) sample, and blank matrix sample, add a small, fixed volume of the IS working solution.

    • Given the volatility of isoamyl nitrite, a headspace solid-phase microextraction (HS-SPME) or a cold liquid-liquid extraction (LLE) with a high-vapor-pressure solvent (e.g., pentane) is recommended. Vortex gently to prevent analyte loss.

    • Isolate the organic phase (for LLE) or expose the SPME fiber (for HS-SPME).

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that provides good separation and peak shape.

    • MS Conditions: Operate in Selected Ion Monitoring (SIM) mode. Monitor a specific, abundant ion for isoamyl nitrite (e.g., m/z 87.1 for the [M-NO]⁺ fragment) and the corresponding ion for Isoamyl nitrite-¹⁵N (m/z 88.1).

  • Data Analysis:

    • Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

    • Construct a calibration curve by plotting the PAR against the nominal concentration of each standard.

    • Apply a linear, weighted (e.g., 1/x²) regression analysis.

Acceptance Criteria & Data Presentation
  • The correlation coefficient (r²) should be ≥ 0.99.[21]

  • The back-calculated concentration for each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[15][21]

  • At least 75% of the standards must meet this criterion.[14]

Table 1: Example Linearity Data for Isoamyl Nitrite in Human Plasma

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)5,150101,0000.0511.08108.0
2.5012,800102,5000.1252.55102.0
10.050,100100,8000.4979.9899.8
50.0255,000101,5002.51250.8101.6
100498,00099,9004.98599.599.5
200 (ULOQ)985,000100,1009.840196.298.1
Regression: y = 0.0492x + 0.0015Weighting: 1/x²r²: 0.9995
Linearity Workflow Diagram

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Calculation cluster_validation Validation stock_analyte Analyte Stock cal_standards Prepare 8 Calibration Standards in Blank Matrix stock_analyte->cal_standards stock_is IS Stock add_is Add Fixed Amount of IS to Each Standard cal_standards->add_is extraction Perform Headspace-SPME or Cold LLE add_is->extraction gcms GC-MS Analysis (SIM Mode) extraction->gcms calc_ratio Calculate Peak Area Ratio (Analyte / IS) gcms->calc_ratio regression Perform Weighted Linear Regression calc_ratio->regression criteria Check Acceptance Criteria (r² ≥ 0.99, Accuracy ±15%) regression->criteria

Caption: Workflow for Linearity Study Validation.

Recovery: Quantifying Extraction Efficiency

Recovery experiments are designed to assess the efficiency of the extraction process, determining the percentage of analyte that is successfully recovered from the biological matrix.[22][23] For a volatile compound like isoamyl nitrite, this is a paramount concern, as significant losses can occur during sample handling and extraction steps.

Causality Behind the Protocol

The brilliance of using Isoamyl nitrite-¹⁵N is that it should have the exact same recovery profile as the unlabeled analyte. By comparing the analyte response in a sample where it has undergone extraction (pre-extraction spike) to one where it has not (post-extraction spike), we can calculate the absolute recovery. More importantly, we can demonstrate that even if the absolute recovery is less than 100% and varies between samples, the analyte-to-IS ratio remains constant. This consistency proves that the IS is effectively compensating for extraction variability, leading to accurate and precise final results.

Experimental Protocol: Recovery Study
  • Prepare QC Samples: Prepare samples in blank matrix at three concentration levels: Low, Medium, and High. For each level, prepare three sets of samples (n=5 replicates per set is recommended).

  • Prepare Sample Sets:

    • Set A (Pre-Extraction Spike): Spike both the analyte and the IS into the blank matrix before performing the extraction procedure. This set represents the recovery of the analyte from the matrix.

    • Set B (Post-Extraction Spike): Perform the extraction procedure on blank matrix first. Then, spike both the analyte and the IS into the resulting extract. This set represents 100% recovery, as no extraction losses occur.

    • Set C (Internal Standard Recovery): This set is used to determine the recovery of the IS itself. Spike only the IS into the matrix before extraction (Set C1) and after extraction (Set C2).

  • Extraction and Analysis:

    • Process all samples using the validated extraction method (e.g., HS-SPME or LLE).

    • Analyze all samples using the validated GC-MS method.

  • Calculations:

    • Analyte Recovery (%): (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

    • IS Recovery (%): (Mean Peak Area of Set C1 / Mean Peak Area of Set C2) * 100

    • Process Efficiency: While not always required, this compares the pre-extraction spike (Set A) to a neat standard in solvent to account for both recovery and matrix effects.

Acceptance Criteria & Data Presentation

While regulatory guidelines do not typically set specific numerical limits for recovery, the goal is to demonstrate that recovery is consistent, precise, and not concentration-dependent . The recovery of the IS should be similar to that of the analyte. The critical parameter is the precision (CV%) of the recovery across replicates, which should ideally be <15%.

Table 2: Example Recovery Data for Isoamyl Nitrite and Isoamyl Nitrite-¹⁵N

QC LevelAnalyte Recovery (%)Analyte Recovery CV (%)IS Recovery (%)IS Recovery CV (%)
Low QC (2.5 ng/mL)85.25.186.14.8
Mid QC (50 ng/mL)83.94.584.54.2
High QC (150 ng/mL)84.73.985.33.5
Conclusion: Recovery is consistent across the concentration range and the IS effectively tracks the analyte.
Recovery Workflow Diagram

G cluster_sets Sample Set Preparation (at LQC, MQC, HQC) cluster_process Processing & Analysis cluster_calc Calculation set_a Set A: Spike Analyte + IS Before Extraction extract_a Extract Set A set_a->extract_a set_b Set B: Spike Analyte + IS After Extraction extract_b Extract Blank Matrix set_b->extract_b analyze_a Analyze Set A extract_a->analyze_a mean_a Mean Peak Area of Set A analyze_a->mean_a spike_b Spike Extract for Set B extract_b->spike_b analyze_b Analyze Set B spike_b->analyze_b mean_b Mean Peak Area of Set B analyze_b->mean_b calc % Recovery = (Area A / Area B) * 100 mean_a->calc mean_b->calc

Caption: Workflow for Recovery Study Validation.

Conclusion

The successful quantification of a challenging analyte like isoamyl nitrite hinges on a meticulously validated bioanalytical method. While linearity and recovery are standard validation parameters, their importance is magnified by the analyte's volatility. This guide demonstrates that the use of a stable isotope-labeled internal standard, specifically Isoamyl nitrite-¹⁵N , is not merely a suggestion but a necessity for developing a robust and reliable method. Its identical chemical behavior ensures it accurately tracks the analyte through sample preparation and analysis, compensating for experimental variability. By following structured protocols for linearity and recovery grounded in FDA and EMA guidelines, researchers can produce high-quality, defensible data suitable for any regulatory submission or scientific investigation.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13]

  • European Patients' Academy on Therapeutic Innovation (EPTRI). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link][24]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][17]

  • Filiou, M. D., & Turck, C. W. (2016). Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 215–225. [Link][11]

  • Slideshare. Bioanalytical method validation emea. [Link][25]

  • Restek. Analyzing Cyanotoxins Using LC-MS/MS with ¹⁵N Stable Isotope-Labeled Internal Standards. [Link][9]

  • Sakai, K., et al. (2014). Rapid determination of isoamyl nitrite in pharmaceutical preparations by flow injection analysis with on-line UV irradiation and luminol chemiluminescence detection. Luminescence, 29(1), 8-12. [Link][1]

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  • Nanalysis Corp. (2021). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. [Link][3]

  • U.S. Pharmacopeia (USP). (2022). <621> Chromatography. [Link][19]

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  • Agilent. Understanding the Latest Revisions to USP <621>. [Link][20]

  • Lowenthal, M. S., et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 149–161. [Link][12]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link][27]

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  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link][21]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15]

  • Vogt, S., et al. Detecting 'poppers' - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID. [Link][4]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][16]

  • Spectroscopy Online. (2023). Using the Zambelli Method to Determine Nitrite Concentration. [Link][31]

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A Senior Application Scientist's Guide: Justification for Using Isoamyl Nitrite-¹⁵N Over Other Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of quantitative analysis, the selection of an internal standard is a foundational decision that dictates the accuracy, precision, and reliability of your results. This is particularly true in mass spectrometry, where even minor variations can significantly impact data integrity. This guide provides an in-depth technical justification for the preferential use of Isoamyl nitrite-¹⁵N as an internal standard, especially in the analysis of volatile nitrites. We will explore its inherent advantages over other common internal standards, supported by established scientific principles and experimental workflows.

The Cornerstone of Accurate Quantification: The Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability. An ideal IS should closely mimic the physicochemical behavior of the analyte throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and detection. Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are widely regarded as the gold standard for quantitative mass spectrometry.[1][2] The use of SIL analogs has been extensively shown to reduce matrix effects and yield reproducible, accurate recoveries in LC-MS/MS assays.[1]

Why Isoamyl Nitrite-¹⁵N Stands Out

For the quantification of isoamyl nitrite, a volatile and reactive compound, Isoamyl nitrite-¹⁵N offers a distinct set of advantages that make it a superior choice over other potential internal standards.

Mitigating Isotope Effects: The ¹⁵N Advantage

While deuterium (²H) is a commonly used isotope for labeling, it can sometimes introduce unintended analytical challenges. The significant mass difference between hydrogen and deuterium can lead to an "isotope effect," causing the deuterated standard to have a slightly different chromatographic retention time than the unlabeled analyte.[3][4] This chromatographic separation can compromise the ability of the IS to effectively correct for matrix effects that can vary across the elution profile.

In contrast, the single mass unit difference between ¹⁴N and ¹⁵N is substantial enough for clear differentiation by the mass spectrometer but typically does not cause a discernible chromatographic shift. This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix-induced signal suppression or enhancement at the same time, allowing for accurate correction.[5][6] Furthermore, ¹⁵N labels are not susceptible to the chemical exchange that can sometimes occur with deuterium labels, particularly those on heteroatoms or in certain aromatic positions.[1]

IsotopeEffect D_Analyte Analyte D_IS Deuterated IS D_Result Potential for Chromatographic Separation (Isotope Effect) Inaccurate Matrix Effect Correction N_Analyte Analyte N_IS ¹⁵N IS N_Result Co-elution Accurate Matrix Effect Correction

Caption: Comparison of potential isotopic effects on chromatography.

Identical Chemical and Physical Properties

Unlike a structural analog or homolog (e.g., butyl nitrite), which will have different volatility, polarity, and fragmentation patterns, Isoamyl nitrite-¹⁵N is chemically identical to the analyte. This ensures that it behaves in the same manner during every step of the analysis:

  • Sample Preparation: It will have the same extraction recovery from complex matrices like plasma or tissue.

  • Volatilization (for Headspace Analysis): Its partitioning from a liquid or solid sample into the gas phase will be identical to the analyte.

  • Chromatography: It will exhibit the same retention behavior on the analytical column.

  • Ionization: It will have the same ionization efficiency in the mass spectrometer source.

This identical behavior is what allows for the robust correction of both systematic and random errors that can occur during sample analysis.[7]

Comparative Performance

To provide a clearer perspective, the table below summarizes the performance of Isoamyl nitrite-¹⁵N against other classes of internal standards.

Internal Standard TypeKey AdvantagesKey DisadvantagesWhy Isoamyl Nitrite-¹⁵N is Superior
Structural Analog (e.g., Butyl Nitrite) Commercially available, may be inexpensive.Different retention time, volatility, and ionization efficiency. Does not accurately correct for analyte-specific losses or matrix effects.The identical chemical nature of Isoamyl nitrite-¹⁵N ensures it tracks the analyte's behavior precisely.
Deuterated IS (e.g., Isoamyl-d₁₁ nitrite) Provides a significant mass shift.Potential for chromatographic separation (isotope effect), which can lead to inaccurate matrix effect correction.[3][4] Possible back-exchange of deuterium.The ¹⁵N label provides a sufficient mass shift for detection without the risk of chromatographic separation, ensuring true co-elution.
¹³C-Labeled IS Stable label, co-elutes with the analyte.Can be more expensive to synthesize than ¹⁵N-labeled compounds.Isoamyl nitrite-¹⁵N offers the same key advantages of co-elution and stability, often at a more accessible cost.

Experimental Protocol: A Validated Workflow

The following is a detailed, step-by-step methodology for the quantification of isoamyl nitrite in a biological matrix using Isoamyl nitrite-¹⁵N as the internal standard, employing headspace gas chromatography-mass spectrometry (HS-GC-MS).

Methodology
  • Sample Preparation:

    • To a 20 mL headspace vial, add 1.0 mL of the biological matrix (e.g., plasma, urine).

    • Spike the sample with 10 µL of a 1 µg/mL solution of Isoamyl nitrite-¹⁵N in a suitable solvent (e.g., methanol).

    • Immediately seal the vial with a magnetic crimp cap.

  • Calibration Standards and Quality Controls:

    • Prepare calibration standards and quality control samples by spiking a blank matrix with known concentrations of isoamyl nitrite and the same fixed concentration of Isoamyl nitrite-¹⁵N.

  • HS-GC-MS Analysis:

    • Headspace Incubation: Equilibrate the vials in the headspace autosampler oven at 60°C for 15 minutes.

    • Injection: Inject 1 mL of the headspace vapor onto the GC column.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that provides good separation of isoamyl nitrite from other volatile components.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor the appropriate ions for isoamyl nitrite and Isoamyl nitrite-¹⁵N.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of isoamyl nitrite in the unknown samples from the calibration curve.

Workflow cluster_Prep Sample Preparation cluster_Analysis HS-GC-MS Analysis cluster_Data Data Processing p1 Aliquot Matrix p2 Spike with Isoamyl nitrite-¹⁵N p1->p2 p3 Seal Vial p2->p3 a1 Headspace Incubation p3->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM) a2->a3 d1 Calculate Peak Area Ratios a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3

Caption: A validated workflow for isoamyl nitrite quantification.

Conclusion: A Commitment to Data Integrity

The choice of an internal standard is a critical determinant of analytical data quality. For the quantification of isoamyl nitrite, Isoamyl nitrite-¹⁵N provides a demonstrably superior solution compared to structural analogs or even deuterated standards. Its identical chemical behavior and co-elution with the analyte ensure the most accurate correction for sample preparation variability and matrix effects. By adopting Isoamyl nitrite-¹⁵N, researchers, scientists, and drug development professionals can have the highest confidence in the integrity and defensibility of their results.

References

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research website: [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • YouTube. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

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Safety Operating Guide

Isoamyl nitrite-15N proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of Isoamyl Nitrite-¹⁵N

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Isoamyl Nitrite-¹⁵N. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and compliance in the laboratory.

The ¹⁵N isotope in this compound is a stable, non-radioactive isotope.[] Therefore, disposal procedures are dictated by the chemical's inherent hazardous properties—not radiological concerns. The primary difference is the critical need for precise labeling to identify the material as an isotopically-labeled compound, which may be of interest for waste tracking or environmental studies.[]

Core Hazard Profile & Safety Rationale

Understanding the physicochemical properties of isoamyl nitrite is the foundation of its safe management. It is a highly flammable, volatile, and reactive compound that demands respect and careful handling.[2][3][4]

PropertyValueSignificance for Disposal
Appearance Clear, yellowish liquid[5]Allows for easy visual identification of spills.
Flash Point <21°C / 69°F[2]EXTREME FIRE HAZARD. Vapors can ignite at room temperature from sparks, hot surfaces, or static discharge.[6]
Vapor Density 4.0 (Air = 1)[5]Vapors are much heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source.[3][7]
Stability Unstable. Decomposes on exposure to air, light, and water.[4][8]Requires storage in a cool, dark, dry place under an inert atmosphere (e.g., nitrogen) and dictates prompt disposal of old or discolored material.[6][9]
Water Solubility Insoluble to slightly soluble (<0.1 mg/mL)[2]Spills will not be diluted by water; it will float. Do not use water to wash away spills into drains.[2][7]

Key Hazards Explained:

  • Flammability & Explosivity: The primary danger is fire. Vapors form explosive mixtures with air or oxygen.[3][8] All handling and disposal operations must be conducted away from ignition sources, using non-sparking tools and bonded/grounded equipment to prevent static discharge.[6][9]

  • Health Hazards: Isoamyl nitrite is harmful if inhaled or swallowed.[8][9] It is a potent vasodilator, and acute exposure can cause a rapid drop in blood pressure, headaches, dizziness, and methemoglobinemia—a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (blueish skin).[2][10][9] It can also cause severe skin and eye irritation or burns upon contact.[8]

  • Chemical Incompatibilities: This compound reacts violently or dangerously with a range of substances. It is crucial to segregate isoamyl nitrite waste from:

    • Strong Oxidizing Agents[8][11]

    • Reducing Agents[4]

    • Acids and Strong Bases[6][8]

    • Alcohols[5][6]

    • Alkaline Carbonates, Iodides, Bromides, Ferrous Salts[3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The level of protection must match the scale of the operation.

Operation ScenarioMinimum Required PPE
Routine Handling & Waste Collection • Nitrile or Butyl Rubber Gloves• Chemical Safety Goggles & Face Shield• Flame-Resistant Lab Coat
Incidental Spill Cleanup (<100 mL) • Double-gloving with chemical-resistant gloves (e.g., butyl rubber)• Chemical Splash Goggles & Face Shield• Chemical-resistant Apron over a Flame-Resistant Lab Coat
Major Spill Response (>100 mL) • Level B Protection: Positive-pressure, self-contained breathing apparatus (SCBA)[12][13]• Chemical Resistant Suit• Inner and Outer Chemical-Resistant Gloves• Chemical-Resistant Boots

Note: Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for detailed PPE requirements.[6][14]

Waste Management & Disposal Workflow

The following workflow provides a logical decision-making process for managing all forms of isoamyl nitrite-¹⁵N waste, from residual material to spill cleanup debris.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_main Phase 2: Waste Handling & Disposal Prep Don Appropriate PPE (See Section 2) WorkArea Ensure Proper Ventilation (Fume Hood) Start Waste Generated (Isoamyl Nitrite-¹⁵N) Decision Spill or Contaminated Material? Start->Decision Spill Spill Occurs Decision->Spill Spill Contaminated Unused/Contaminated Material Decision->Contaminated Material SpillCleanup Follow Spill Cleanup Protocol (See Section 3.2) Spill->SpillCleanup Deactivation Optional: Lab-Scale Deactivation (See Section 3.3) Contaminated->Deactivation Collect Collect All Waste in a Designated, Labeled Container SpillCleanup->Collect Deactivation->Collect Final Arrange Pickup via EHS/ Licensed Waste Contractor Collect->Final

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoamyl nitrite-15N

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Label

Isoamyl nitrite-15N, an isotopically labeled variant of isopentyl nitrite, is a valuable compound in various research and development applications. While the ¹⁵N label provides a powerful tool for metabolic and mechanistic studies, it does not alter the chemical's inherent physical and toxicological properties. Isoamyl nitrite is a highly flammable, volatile, and toxic substance that demands the utmost respect and adherence to stringent safety protocols.[1][2] This guide moves beyond simple procedural lists to provide a deep, scientifically-grounded framework for the safe handling of this compound, ensuring the protection of personnel and the integrity of your research. We will explore the causality behind each safety recommendation, creating a self-validating system of protection.

Foundational Hazard Assessment: Understanding the "Why"

Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the specific risks a chemical presents. The hazards associated with this compound are multifaceted.

Table 1: Hazard Profile of this compound

Hazard CategoryDescriptionKey Risks
Flammability Highly flammable liquid and vapor with a low flash point of 10°C (50°F).[2]Vapors are heavier than air and can travel to a distant ignition source.[3] Forms explosive mixtures with air.[1][4]
Acute Toxicity Harmful if inhaled or swallowed.[1]Inhalation can cause methemoglobinemia, leading to cyanosis (blue skin), confusion, dizziness, and rapid heart rate.[2][3]
Corrosivity Causes severe skin burns and serious eye damage.[1][5]Direct contact can lead to immediate and significant tissue damage.
Sensitization May cause an allergic skin reaction upon contact.[1][2]Repeated exposure can lead to contact dermatitis.
Chronic Toxicity Suspected of causing genetic defects.[1]Long-term or repeated exposure poses a significant health risk.
Reactivity Decomposes on exposure to air, light, or water.[6] May explode on heating or during prolonged storage.[6][7]Reacts violently with strong oxidizing agents, reducing agents, acids, and bases.[2][6]

This profile makes it clear that a multi-layered PPE strategy is not merely recommended; it is essential.

Core Directive: Selecting Your Personal Protective Equipment

All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation, which is a primary route of exposure. The following PPE is mandatory.

Respiratory Protection

Due to its high volatility and acute inhalation toxicity, respiratory protection is critical.

  • Standard Operations (in a fume hood): A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is sufficient for handling small quantities inside a properly functioning chemical fume hood.

  • Emergency Situations (Spills): For spills or situations where vapor concentrations may exceed the respirator's protection factor, a self-contained breathing apparatus (SCBA) is required.[3][8][9] Personnel must be trained and fit-tested for the specific respirator in use.

Eye and Face Protection

Given the risk of severe eye damage, robust protection is non-negotiable.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Recommended: For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield must be worn in addition to chemical splash goggles.[3][10]

Hand Protection

The correct glove selection is paramount to prevent skin burns, absorption, and sensitization. The choice of material is based on chemical compatibility and resistance to permeation.

  • Primary Gloves: Nitrile gloves are recommended for their superior resistance to nitrites and acids compared to latex or neoprene.[11][12]

  • Heavy-Duty Operations: For prolonged exposure or when handling larger quantities, heavy-weight Butyl rubber gloves should be used. Butyl rubber offers excellent protection against corrosive acids and esters.[12]

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated or torn, it can be removed without compromising the user's safety.

Table 2: Chemical Resistance of Common Glove Materials

Glove MaterialChemical Resistance to NitritesPerformance NotesCitation
Nitrile Rubber ExcellentRecommended for incidental splash protection and general handling. Good resistance to acids and bases.[11][13]
Butyl Rubber ExcellentRecommended for high-exposure scenarios and spill cleanup. Resists a wide variety of chemicals, including highly corrosive acids.[12]
Neoprene GoodOffers good pliability and dexterity but generally less chemical resistance to nitrites than Nitrile or Butyl.[12]
Natural Latex Poor to FairNot recommended. Can cause allergic reactions and does not offer reliable protection against this class of chemicals.[12]
Body and Foot Protection

To protect against splashes and spills, full body coverage is required.

  • Body: A flame-retardant laboratory coat is mandatory. For larger-scale work, a chemically resistant apron worn over the lab coat provides an additional layer of safety.[5]

  • Legs: Full-length pants and closed-toe shoes are required. Shorts, skirts, and perforated shoes are strictly prohibited in the laboratory.

  • Feet: Shoes should be made of a non-porous material. For spill response, dedicated chemical-resistant boots are necessary.[14]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents. This protocol should be practiced until it becomes second nature.

Pre-Operation: Preparation and PPE Donning
  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Locate and verify the accessibility of the nearest safety shower and eyewash station.[2]

  • Gather Materials: Assemble all necessary equipment (glassware, non-sparking tools, absorbents, waste containers) inside the fume hood before retrieving the this compound.

  • Don PPE: Put on PPE in the following order:

    • Inner nitrile gloves.

    • Laboratory coat.

    • Outer nitrile or butyl gloves (cuffs pulled over the sleeves of the lab coat).

    • Chemical splash goggles.

    • Face shield (if required).

    • Respirator (if required). Perform a positive and negative pressure seal check.

Post-Operation: Decontamination and PPE Doffing

Properly removing contaminated PPE is as critical as putting it on correctly.

  • Initial Decontamination: Decontaminate any equipment used. Close and secure the primary container of this compound and place it in secondary containment.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination:

    • Remove outer gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and lab coat.

    • Remove chemical splash goggles.

    • Remove inner gloves using the same inside-out technique.

    • Wash hands thoroughly with soap and water.[1][3]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Doffing Phase prep_area 1. Prepare Fume Hood & Verify Emergency Equipment gather_mats 2. Assemble All Necessary Equipment prep_area->gather_mats don_ppe 3. Don PPE (Gloves, Coat, Goggles) gather_mats->don_ppe handle 4. Perform Work Inside Fume Hood don_ppe->handle Enter Work Zone decon 5. Decontaminate & Secure Chemical handle->decon Work Complete doff_outer 6. Doff Outer Gloves & Lab Coat decon->doff_outer doff_inner 7. Doff Goggles & Inner Gloves doff_outer->doff_inner wash 8. Wash Hands Thoroughly doff_inner->wash

Caption: Workflow for safe handling of this compound.

Emergency and Disposal Plans

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area.[3][9]

  • Isolate: Remove all sources of ignition.[2][15]

  • Protect: Don appropriate PPE, including SCBA for large spills.[8][9]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[2][3][15] Do NOT use combustible materials like paper towels.

  • Clean: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[2][16]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.

First Aid
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][8] Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Empty containers may retain explosive vapors and must be handled with care.[2][6]

  • Disposal must be carried out in strict accordance with all local, state, and federal regulations.[6][16] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Valsynthese SA. (2021). Isoamyl nitrite Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Isoamyl nitrite, stabilized.
  • James Alexander Corporation. (2014). Amyl Nitrite Inhalant USP - Safety Data Sheet.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Santa Cruz Biotechnology. Isopentyl nitrite Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Isoamyl nitrite, stabilized.
  • International Chemical Safety Cards (ICSC). (1998). ICSC 1012 - ISOAMYL NITRITE.
  • Sigma-Aldrich. This compound Safety Information.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - Isoamyl nitrite, stabilized.
  • PubChem - NIH. Isoamyl Nitrite | C5H11NO2 | CID 8053.
  • CAMEO Chemicals - NOAA. ISOAMYL NITRITE.
  • ECHEMI. (1992). 110-46-3, Isoamyl nitrite Formula.
  • Journal of Chemical Education. (2010). Isoamyl Nitrite Can Cause Serious Explosions.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Isopentyl nitrite.
  • SafetyCulture Marketplace AU. (2025). Respiratory Protection for Nitric Acid: Essential Safety Tips.
  • US EPA. (2025). Personal Protective Equipment.
  • Flinn Scientific. PPE Nitrile Acid-Resistant Gloves for Lab Safety.
  • SUNY New Paltz. Glove Selection For Specific Chemicals.
  • Environmental Health and Safety - The University of Texas at Dallas. OSHA Glove Selection Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.